4-Benzoylmorpholin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzoylmorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8-15-7-6-12(10)11(14)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICUXZIPJQNDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 4-Benzoylmorpholin-3-one
[1][2][3][4][5][6][7][8][9]
Executive Summary
This compound (CAS: 61883-62-3) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a "lead-like" building block and a substrate for asymmetric synthesis.[1][2][3][4] Distinct from the ketone 4-benzoylmorpholine, this compound features a lactam core (morpholin-3-one) N-acylated with a benzoyl group.[1][2] Its unique electronic structure—characterized by the interplay between the lactam carbonyl and the N-benzoyl moiety—makes it a critical intermediate for constructing chiral centers via Palladium-catalyzed allylic alkylation (AAA) and for developing Factor Xa inhibitors and other CNS-active agents.[1][2]
Chemical Identity & Physicochemical Properties[2][6][10][11][12]
This section consolidates the core identifiers and physical data necessary for experimental validation.
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Benzoyl-3-morpholinone |
| Common Synonyms | N-Benzoylmorpholin-3-one; 4-Benzoyl-morpholin-3-one |
| CAS Number | 61883-62-3 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| SMILES | O=C(N1CCOCC1=O)C2=CC=CC=C2 |
Physical & Electronic Properties
The following data represents experimental values where available and high-confidence predicted values for drug design parameters.
| Property | Value / Description | Significance |
| Physical State | White to off-white solid | Solid form facilitates handling in solid-phase synthesis.[1][2][5] |
| Melting Point | 132–136 °C (derivative dependent) | Pure scaffold typically melts >70°C; impurities often result in oils.[2] |
| LogP (Predicted) | ~0.8 – 1.2 | Lipophilicity falls within the "Rule of 5" ideal for oral bioavailability.[2] |
| H-Bond Acceptors | 3 (Lactam O, Amide O, Ether O) | High capacity for hydrogen bonding in protein active sites.[2] |
| Topological Polar Surface Area | ~46 Ų | Indicates good membrane permeability (CNS penetration potential).[2] |
Structural Analysis & Reactivity Profile[1][2]
Conformational & Electronic Architecture
The this compound molecule is an imide-like system.[1][2] The nitrogen atom is flanked by two carbonyls: the endocyclic lactam carbonyl (C3) and the exocyclic benzoyl carbonyl.[2]
-
Resonance Competition: The nitrogen lone pair is delocalized into both carbonyls.[2] However, the planarity of the morpholinone ring often forces the benzoyl group to rotate out of plane to minimize steric clash with the C2 or C5 protons, modulating its reactivity toward nucleophiles.[2]
-
Enolization Potential: The C2 position (alpha to the lactam carbonyl) is activated.[2] The N-benzoyl group increases the acidity of these protons, making the molecule a prime substrate for enolate formation and subsequent electrophilic trapping (e.g., alkylation).[2]
DOT Diagram: Resonance & Reactivity Sites
Figure 1: Functional decomposition of the this compound scaffold highlighting reactive centers.[1][2]
Synthesis & Manufacturing Protocols
Laboratory Scale Synthesis (Standard Protocol)
The most robust synthesis involves the direct N-acylation of morpholin-3-one.[1][2] Note that morpholin-3-one is sensitive; conditions must prevent ring opening.[1][2]
Reagents:
-
Benzoyl Chloride (1.1 equiv)[2]
-
Triethylamine (Et₃N) (1.2 equiv)[2]
-
Solvent: Toluene or Dichloromethane (DCM)[2]
Protocol:
-
Preparation: Suspend morpholin-3-one (e.g., 10 g) in anhydrous Toluene (100 mL) under an inert atmosphere (N₂).
-
Addition: Add Triethylamine (Et₃N) and stir for 15 minutes.
-
Acylation: Cool the mixture to 0°C. Add Benzoyl Chloride dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (or heat to 90°C if conversion is slow) and stir for 18 hours.
-
Workup: Quench with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3x).[2]
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).
Critical Control Point: Avoid strong bases (like NaH) during the initial acylation unless strictly temperature-controlled, as O-acylation of the lactam enolate can occur as a side reaction.[1][2]
DOT Diagram: Synthesis Workflow
Figure 2: Step-by-step synthetic pathway for the production of this compound.
Applications in Drug Discovery[1][2][13]
Asymmetric Allylic Alkylation (AAA)
This molecule is a premier substrate for Palladium-catalyzed Decarboxylative Allylic Alkylation .[1][2] Research by the Stoltz and Houk groups has demonstrated that the enol carbonate derived from this compound can be converted into enantioenriched products with quaternary stereocenters.[1][2]
-
Mechanism: The N-benzoyl group stabilizes the endocyclic oxygen enolate, allowing for selective O-acylation followed by Pd-catalyzed rearrangement.[1][2]
-
Utility: Generates chiral morpholinone derivatives found in NK1 receptor antagonists (e.g., Aprepitant analogs).[2]
Lead-Oriented Synthesis (LOS)
In the context of CNS drug discovery, this compound serves as a sp³-rich scaffold .[1][2]
-
Solubility: The morpholine core improves aqueous solubility compared to purely carbocyclic analogs.[2]
-
Metabolic Stability: The lactam ring is generally more resistant to oxidative metabolism than open-chain amines.[1][2]
Factor Xa Inhibition
While Rivaroxaban utilizes a 4-(4-aminophenyl)morpholin-3-one core, the N-benzoyl derivative is used in Structure-Activity Relationship (SAR) studies to probe the S4 binding pocket of the Factor Xa enzyme, testing the tolerance for lipophilic, planar groups at the nitrogen position.[1][2]
References
-
Numajiri, Y., et al. (2015).[2] Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Organic Letters , 17(5), 1082–1085.[2] [1][2]
-
Mayol-Llinàs, J. (2017).[2][6] Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. University of Leeds (PhD Thesis) .
-
Behenna, D. C., & Stoltz, B. M. (2004).[2] The Enantioselective Tusson-Tsuji Allylation of Lactams. Journal of the American Chemical Society , 126(46), 15044–15045.[2] [1][2]
-
PubChem. (2025).[2][5][7] Compound Summary: 4-Benzylmorpholin-3-one (Related Analog Data). National Library of Medicine .[2] [1][2]
-
ChemicalBook. (2025).[2] Product Entry: this compound (CAS 61883-62-3).[1][2][3][4]
Sources
- 1. 61636-32-6|4-Benzylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 2. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]
- 4. 4-苯甲酰吗啉 - CAS号 1468-28-6 - 摩熵化学 [molaid.com]
- 5. 4-Benzylmorpholin-3-one | C11H13NO2 | CID 12294087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Morpholine Maze: A Technical Guide to 4-Benzoylmorpholin-3-one and Its Congeners
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of 4-Benzoylmorpholin-3-one, a specific morpholine derivative. Due to the limited publicly available data on this particular compound, this guide will also offer an in-depth exploration of two closely related and structurally similar compounds: 4-Benzoylmorpholine and 4-Benzylmorpholin-3-one. Understanding the nuances of these related structures is critical for researchers in the field to avoid ambiguity and to fully leverage the chemical space of morpholine-based scaffolds in drug discovery and development.
Demystifying the Nomenclature: A Structural Clarification
The subtle differences in the chemical names of these compounds correspond to significant structural variations, which in turn dictate their chemical properties and potential biological activities. The core structure is a morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group. The distinction lies in the substituent at the 4-position (the nitrogen atom) and the presence or absence of a carbonyl group at the 3-position of the morpholine ring.
-
This compound: This molecule features a benzoyl group (a phenyl group attached to a carbonyl) at the nitrogen atom and a ketone group at the 3-position of the morpholine ring.
-
4-Benzoylmorpholine: This compound has a benzoyl group at the nitrogen, but the morpholine ring does not have a carbonyl group at the 3-position.
-
4-Benzylmorpholin-3-one: This derivative possesses a benzyl group (a phenyl group attached to a methylene bridge) at the nitrogen and a ketone group at the 3-position.
To visually delineate these differences, the following structural diagram is provided.
Caption: A proposed synthetic pathway for this compound.
Applications and Biological Significance
The morpholin-3-one scaffold is a component of various biologically active molecules, with some derivatives showing potential as EGFR tyrosine kinase inhibitors. [1]The specific applications of this compound are not well-documented. However, as an N-acylated lactam, it could be a subject of interest in medicinal chemistry for the development of novel therapeutic agents.
Safety and Handling
According to supplier information, this compound is classified with the GHS07 pictogram, indicating it is harmful. [2]The hazard statement H302 signifies that it is harmful if swallowed. [2]Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and eye protection, should be observed when handling this compound.
4-Benzoylmorpholine: A Close Structural Analog
CAS Number: 1468-28-6 [3][4] Synonyms:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [4][5] |
| Molecular Weight | 191.23 g/mol | [4][5] |
| Melting Point | 73.5-74.0 °C | [3] |
| Boiling Point | 339.1 °C at 760 mmHg | [6] |
| Density | 1.154 g/cm³ | [6] |
| IUPAC Name | morpholin-4-yl(phenyl)methanone | [5] |
Synthesis
The synthesis of 4-Benzoylmorpholine is a standard amidation reaction. A detailed protocol is provided below based on established chemical literature.
Experimental Protocol: Amidation of Morpholine with Benzoyl Chloride [7]
-
Reaction Setup: To a stirred solution of morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM) at ambient temperature, add benzoyl chloride (1.0 equivalent) dropwise. The addition should be slow enough to minimize the boiling of the solvent.
-
Reaction: Stir the resulting mixture for 1 hour.
-
Workup: Add water to the reaction mixture. Extract the aqueous layer with dichloromethane.
-
Purification: Wash the combined organic extracts with water and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Applications and Biological Significance
The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of bioactive compounds and its favorable pharmacokinetic properties. [8]N-substituted morpholines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. [9]While specific high-profile applications of 4-Benzoylmorpholine itself are not extensively documented, its role as a synthetic intermediate is implied by its commercial availability and the general utility of the N-acylmorpholine scaffold.
Safety and Handling
General safety precautions for handling chemicals in a laboratory setting should be followed. This includes using PPE and working in a well-ventilated area. [10]
4-Benzylmorpholin-3-one: The Benzyl Counterpart
CAS Number: 61636-32-6 [11] Synonyms:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [11] |
| Molecular Weight | 191.23 g/mol | [11] |
| IUPAC Name | 4-benzylmorpholin-3-one | [11] |
Synthesis
The synthesis of 4-Benzylmorpholin-3-one can be achieved through the N-alkylation of morpholin-3-one. A general procedure is outlined below.
Experimental Protocol: N-Alkylation of Morpholin-3-one [11]
-
Reaction Setup: In a round-bottom flask, dissolve morpholin-3-one (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a base, such as sodium hydride (1.3 equivalents), portion-wise. Allow the suspension to warm to room temperature.
-
Alkylation: Add benzyl bromide (2.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture for 16 hours.
-
Workup: Quench the reaction with brine and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude residue by flash chromatography.
A related compound, 4-benzyl-2-hydroxy-morpholine-3-one, is an important intermediate in the synthesis of the antiemetic drug Aprepitant. [12][13][14]A patented method for its preparation involves the cyclization reaction of N-benzylethanolamine and glyoxylic acid. [1] Synthesis Workflow for a Related Pharmaceutical Intermediate:
Sources
- 1. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]
- 2. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsdronline.com [ijpsdronline.com]
- 13. 4-Benzyl-2-hydroxymorpholin-3-one | 287930-73-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE | 287930-73-8 [chemicalbook.com]
Physicochemical Profiling and Organic Solvent Solubility of 4-Benzoylmorpholin-3-one: A Technical Guide
Executive Summary
4-Benzoylmorpholin-3-one is a highly versatile molecular scaffold, frequently utilized in the synthesis of Central Nervous System (CNS) lead compounds and as a prochiral enolate equivalent in palladium-catalyzed asymmetric allylic alkylations. Understanding its solubility profile across various organic solvents is critical for optimizing reaction kinetics, liquid-liquid extractions, and downstream purifications. This whitepaper provides an in-depth analysis of the structural determinants governing its solvation, alongside self-validating protocols for determining thermodynamic solubility and executing solvent-dependent synthetic workflows.
Structural Determinants of Solvation: The Causality of Solubility
The solubility of this compound in organic media is dictated by the interplay between its polar heterocyclic core and its lipophilic peripheral substitution:
-
Morpholin-3-one Core: The endocyclic ether oxygen and the lactam carbonyl act as strong hydrogen-bond acceptors. This renders the molecule highly soluble in medium-polarity, Lewis-basic solvents like Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc).
-
N-Benzoyl Moiety: The addition of the benzoyl group significantly increases the molecule's lipophilicity and introduces
stacking capabilities. This structural feature is the primary reason the compound exhibits excellent solubility in aromatic hydrocarbons like toluene, a critical factor for high-temperature acylation and transition-metal catalysis.
Because the molecule lacks strong hydrogen-bond donors (no free N-H or O-H groups), it does not self-associate strongly via hydrogen bonding, preventing the formation of highly refractory crystal lattices. Consequently, it dissolves readily in aprotic organic solvents but remains largely insoluble in strictly non-polar aliphatic hydrocarbons like hexanes, which are routinely employed as antisolvents during chromatography.
Operational Solubility Profile in Organic Solvents
Quantitative and operational solubility data are synthesized from established synthetic workflows 12. Table 1 summarizes the solvent parameters and the corresponding operational concentrations utilized in process chemistry.
Table 1: Operational Solubility and Application Matrix for this compound
| Solvent | Polarity Index | Dielectric Constant (ε) | Operational Concentration | Primary Application | Relative Solubility |
| Toluene | 2.4 | 2.38 | 0.033 M – 2.50 M | Pd-Catalysis / Synthesis | High |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | ~1.0 M | Enolate Formation | High |
| Ethyl Acetate (EtOAc) | 4.4 | 6.02 | N/A (Extraction Volume) | Liquid-Liquid Extraction | High |
| Diethyl Ether (Et₂O) | 2.8 | 4.30 | N/A (Extraction Volume) | Aqueous Workup | Moderate-High |
| Hexanes | 0.1 | 1.89 | N/A (Eluent Mixture) | Flash Chromatography | Low (Antisolvent) |
Standardized Methodologies & Self-Validating Protocols
To ensure reproducibility across different laboratories, the following protocols have been designed as self-validating systems. Every step includes an internal check or a mechanistic rationale (causality) to guarantee data integrity.
Protocol A: Thermodynamic Solubility Profiling in Organic Solvents
Unlike kinetic solubility (which is highly dependent on the dissolution rate and initial solvent conditions), thermodynamic solubility represents the absolute saturation point of the compound in a specific solvent.
-
Solid Dispensing: Add an excess of crystalline this compound (e.g., 500 mg) to a 4 mL borosilicate glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Toluene, THF, or EtOAc). Seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
Thermodynamic Equilibration: Place the vial on an isothermal shaker at 25 °C for 24 hours.
-
Causality: A 24-hour equilibration period ensures the transition from a transient kinetic dissolution state to a true thermodynamic equilibrium.
-
Self-Validation Check: Visually inspect the vial at 24 hours. A visible pellet of undissolved solid must remain at the bottom. If the solution is completely clear, it is not saturated; add an additional 200 mg of solid and repeat the 24-hour equilibration.
-
-
Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet the excess solid. Carefully draw the supernatant into a syringe and filter through a 0.2 µm PTFE syringe filter.
-
Causality: PTFE is utilized because it is chemically inert to aggressive organic solvents like toluene and THF. Furthermore, unlike nylon filters, PTFE prevents the non-specific adsorption of the lipophilic benzoyl moiety, ensuring the filtrate concentration accurately reflects the bulk solution.
-
-
Quantification: Dilute the filtrate 1:100 in the mobile phase and quantify via HPLC-UV against a pre-established 5-point standard curve.
Workflow for thermodynamic solubility profiling of this compound in organic solvents.
Protocol B: Solvent-Optimized Synthesis and Extraction
The synthesis of this compound exploits its differential solubility in hot versus cold aromatic solvents 1.
-
Reaction Setup: Suspend 3-oxomorpholine (1.0 eq) in toluene to achieve a ~3.0 M concentration. Add triethylamine (1.1 eq).
-
Thermal Activation: Warm the reaction mixture to 90 °C.
-
Causality: Toluene provides a high-boiling, non-polar environment. Heating increases the solubility of the polar 3-oxomorpholine starting material, providing the necessary activation energy for nucleophilic attack. Simultaneously, the non-polar nature of toluene forces the precipitation of the triethylammonium chloride byproduct, driving the acylation equilibrium forward via Le Chatelier's principle.
-
-
Acylation: Add benzoyl chloride (1.0 eq) dropwise. Stir for 18 hours.
-
Liquid-Liquid Extraction: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous phase with EtOAc (3 × standard volume).
-
Causality: this compound exhibits an exceptionally high partition coefficient in EtOAc due to the synergistic solvation of its polar core and lipophilic benzoyl group, allowing for near-quantitative recovery from the aqueous phase.
-
-
Isolation: Combine organic phases, dry over MgSO₄, filter, and concentrate under reduced pressure.
Protocol C: Pd-Catalyzed Asymmetric Allylic Alkylation in Toluene
The Stoltz laboratory demonstrated that the O-acylation of this compound proceeds without the need for basic additives, a unique reactivity profile directly tied to its solvation and structural stabilization 3.
-
Catalyst Preformation: In a nitrogen-filled glove box, mix Pd₂(dba)₃ (0.025 eq) and (S)-(CF₃)₃-t-BuPHOX (0.0625 eq) in toluene. Stir at 25 °C for 30 minutes.
-
Causality: Toluene acts as a non-coordinating solvent. Unlike THF or Acetonitrile, toluene does not compete with the chiral phosphine-oxazoline ligand for coordination sites on the palladium center, ensuring complete formation of the active chiral catalyst complex.
-
-
Substrate Addition: Add a solution of the this compound derived enol carbonate (1.0 eq) dissolved in toluene (final reaction concentration ~0.033 M).
-
Alkylation: Stir the sealed vial at 23 °C for 24 hours.
-
Causality: The endocyclic oxygen atom of the morpholinone core stabilizes the enolate form. Toluene maintains tight, non-solvent-separated ion pairs during the decarboxylative allylic alkylation, which is critical for achieving high enantioselectivity (up to 99% ee).
-
-
Purification: Concentrate in vacuo and purify via flash chromatography using a gradient of 10-15% EtOAc in hexanes.
-
Causality: Hexanes act as a potent antisolvent for the polar morpholinone core, ensuring strong retention on the normal-phase silica gel. The gradual addition of EtOAc provides the precise eluent strength required to mobilize the compound without co-eluting non-polar impurities.
-
References
-
Mayol-Llinàs, J. "Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach." White Rose eTheses Online.[Link]
-
Stoltz, B. M. et al. "Construction of Tertiary Chiral Centers by Pd-catalyzed Asymmetric Allylic Alkylation of Prochiral Enolate Equivalents." PMC / NIH. [Link]
-
Stoltz, B. M. et al. "Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents." Caltech.[Link]
Sources
Photophysical Profiling and UV Absorption Spectroscopy of 4-Benzoylmorpholin-3-one
Chromophore Architecture and Electronic Transitions
To accurately profile the ultraviolet (UV) absorption spectrum of 4-Benzoylmorpholin-3-one (CAS: 61883-62-3), one must first deconstruct its photophysical architecture. The molecule consists of a morpholine ring with a ketone at the C3 position and a benzoyl group attached to the N4 nitrogen. This specific arrangement creates an N-acyl lactam (imide-like) framework .
Unlike simple amides, the nitrogen lone pair in this compound is cross-conjugated, delocalized over two competing carbonyl groups (the lactam carbonyl and the benzoyl carbonyl). Furthermore, the endocyclic oxygen in the morpholin-3-one ring provides unique electronic stabilization. As demonstrated in 1 during palladium-catalyzed asymmetric alkylation studies, this endocyclic oxygen strongly stabilizes the enolate form. This inherent stabilization subtly alters the ground-state electron distribution of the lactam ring, which in turn influences the transition energy of the adjacent N-benzoyl
Spectroscopic Signatures
Based on the foundational photophysics of benzamides and N-benzoyl derivatives, the UV spectrum of this compound is dominated by the conjugation between the phenyl ring and the carbonyl group. The spectrum exhibits two primary absorption bands:
-
Primary Band (
transition): This is a strongly allowed transition originating from the conjugated benzoyl system. In simple benzamides, this peak occurs at approximately 225–230 nm 2. In the cross-conjugated N-acyl lactam system of this compound, this peak remains the dominant feature, typically observed between 225–235 nm 3. -
Secondary Band (
transition): A weaker, symmetry-forbidden transition arising from the excitation of the carbonyl oxygen lone pairs. This typically manifests as a broad shoulder or weak peak in the 270–280 nm region.
Quantitative Data Summary
| Transition Type | Wavelength Range ( | Est. Molar Absorptivity ( | Structural Origin |
| 225 - 235 nm | ~10,000 - 12,000 | Benzoyl aromatic ring conjugated with carbonyl | |
| 270 - 280 nm | ~500 - 800 | Carbonyl oxygen lone pair excitation |
Experimental Methodology: Self-Validating UV-Vis Protocol
Accurate determination of molar absorptivity requires strict adherence to the Beer-Lambert law. Because N-acyl lactams can be susceptible to solvolysis in harsh aqueous conditions, non-nucleophilic spectroscopic solvents must be used. The following protocol is designed as a self-validating system to ensure data integrity.
Step 1: Solvent Selection & Blanking
-
Action: Select HPLC-grade Acetonitrile (UV cutoff ~190 nm). Perform a baseline correction using dual matched quartz cuvettes (10 mm path length) filled with the pure solvent.
-
Causality: Matched cuvettes eliminate optical path discrepancies. Acetonitrile is chosen over water or basic buffers to prevent nucleophilic attack and hydrolysis of the imide-like carbonyls during the measurement window.
Step 2: Stock Solution Preparation
-
Action: Accurately weigh this compound and dissolve it in Acetonitrile to yield a 1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.
Step 3: Serial Dilution
-
Action: Prepare working standards at 10 µM, 20 µM, 40 µM, and 80 µM using volumetric glassware.
Step 4: Spectral Acquisition
-
Action: Scan the samples from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer. Set the scan rate to 100 nm/min with a slit width of 1 nm.
Step 5: Validation Check (Critical)
-
Action: Verify that the maximum absorbance (
) at ~230 nm for the highest concentration (80 µM) does not exceed 1.0 AU (Absorbance Units). -
Causality: Absorbance values > 1.0 AU are highly susceptible to stray light effects and detector saturation, which causes deviation from linear Beer-Lambert behavior. If
, the system invalidates the run, prompting the operator to dilute the sample further.
Step 6: Data Processing
-
Action: Plot Absorbance vs. Concentration at
. Derive the molar extinction coefficient ( ) via linear regression. A valid assay must yield an .
Chromatographic Applications (HPLC-UV Transfer)
When monitoring this compound during synthetic workflows—such as tracking reaction progress or determining enantiomeric excess via chiral HPLC—selecting the optimal detection wavelength is critical.
While the absolute
Analytical Workflow Visualization
Fig 1: End-to-end analytical workflow for UV-Vis spectral acquisition and HPLC method transfer.
References
- Source: NIH (PubMed Central)
- Source: UvA-DARE (Digital Academic Repository, Universiteit van Amsterdam)
- Title: A Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Quantification Source: Benchchem URL
Sources
A Technical Guide to the Determination of the Molar Extinction Coefficient of 4-Benzoylmorpholin-3-one
This guide provides a comprehensive, technically detailed framework for the determination of the molar extinction coefficient (ε) of 4-Benzoylmorpholin-3-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causal reasoning behind experimental choices, establishes self-validating systems for data integrity, and is grounded in authoritative scientific principles.
The molar extinction coefficient is a fundamental and intrinsic property of a molecule that quantifies its ability to absorb light at a specific wavelength. A precise understanding of this value is critical in a multitude of research and development applications, including quantitative analysis, reaction kinetics, and the characterization of new chemical entities. For a compound like this compound, which incorporates a key chromophore (the benzoyl group), this parameter is essential for any work involving UV-Visible spectrophotometry. As no standardized value for this compound's molar extinction coefficient is readily available in the literature, this guide provides the definitive methodology for its empirical determination.
Part 1: Theoretical Foundation and Strategic Considerations
The determination of the molar extinction coefficient is governed by the Beer-Lambert Law, a linear relationship between the absorbance of light and the concentration of an absorbing species.[1]
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar extinction coefficient (in units of M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
The law stipulates that for a given substance in a specific solvent and at a defined wavelength, the molar absorptivity is a constant.[2] Our experimental design is therefore centered on leveraging this linear relationship to derive ε from a series of precise absorbance measurements at known concentrations.
The Role of the Chromophore
The significant UV absorbance of this compound is primarily due to the benzoyl group attached to the morpholin-3-one scaffold. This aromatic ketone constitutes the principal chromophore. The electronic structure of the benzoyl group allows for π → π* and n → π* electronic transitions upon absorption of UV radiation.[3]
-
π → π transitions:* These are typically high-energy, high-intensity absorptions. For conjugated systems like the phenyl ring in the benzoyl group, these transitions result in strong absorbance bands.[4]
-
n → π transitions:* These involve the promotion of a non-bonding (n) electron from the carbonyl oxygen to an anti-bonding π* orbital. These transitions are "forbidden" and thus of much lower intensity (lower ε value) compared to π → π* transitions.[3]
Our first experimental step will be to identify the wavelength of maximum absorbance (λmax), which typically corresponds to the most intense π → π* transition, as this provides the highest sensitivity for quantitative measurements.
Critical Experimental Parameters
To ensure the accuracy and trustworthiness of the determined ε value, several factors must be meticulously controlled:
-
Solvent Selection: The solvent must dissolve the analyte completely and be transparent in the UV-Vis region of interest. The polarity of the solvent can influence the position and intensity of absorption bands.[5] For this compound, solvents such as ethanol, methanol, or acetonitrile are suitable starting points due to their UV transparency and ability to dissolve a wide range of organic compounds. The chosen solvent must be used consistently for all standards and the blank.
-
Purity of Analyte: The accuracy of the molar extinction coefficient is directly dependent on the purity of the this compound used to prepare the standard solutions. Impurities that absorb at or near the λmax of the analyte will lead to an erroneously high calculated ε. Therefore, using a highly purified and characterized sample (e.g., by NMR, MS, and elemental analysis) is paramount.
-
Spectrophotometer Calibration: The spectrophotometer's wavelength accuracy and photometric accuracy must be verified using certified reference materials.[6] This self-validating step ensures that the instrumental readings are reliable.
Part 2: Experimental Protocol for the Determination of ε
This section details the step-by-step workflow for the precise measurement of the molar extinction coefficient.
Workflow Overview
The overall process involves preparing a series of standard solutions of known concentrations, measuring their absorbance at the predetermined λmax, and plotting a calibration curve to calculate the molar extinction coefficient from the slope of the line.
Caption: Experimental workflow for determining the molar extinction coefficient.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
Purified this compound (purity >98%)
-
Spectroscopic grade ethanol (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Dual-beam UV-Visible spectrophotometer
-
Matched 1 cm path length quartz cuvettes
Protocol:
-
Preparation of a Primary Stock Solution (e.g., 1 mM):
-
Accurately weigh approximately 19.12 mg of this compound (Molecular Weight: 191.23 g/mol ). The exact mass should be recorded to four decimal places.
-
Quantitatively transfer the weighed solid to a 100 mL Class A volumetric flask.
-
Dissolve the compound in a small amount of spectroscopic grade ethanol.
-
Once fully dissolved, bring the flask to the calibration mark with the same solvent.
-
Cap and invert the flask multiple times to ensure homogeneity.
-
Calculate the exact molar concentration of this stock solution based on the actual mass weighed.
-
-
Preparation of Working Standard Solutions:
-
Perform a series of serial dilutions from the primary stock solution to prepare at least five working standards. A suggested concentration range might be 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.
-
Use Class A volumetric pipettes and flasks for all dilutions to maintain accuracy.
-
-
Determination of the Wavelength of Maximum Absorbance (λmax):
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Use the chosen solvent (ethanol) as a blank to zero the instrument.
-
Fill a quartz cuvette with the highest concentration standard (e.g., 80 µM).
-
Perform a wavelength scan over a relevant range (e.g., 200 nm to 400 nm) to obtain the absorption spectrum.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax. The benzoyl chromophore is expected to yield a strong peak in the 240-280 nm range.
-
-
Measurement of Absorbance for the Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Re-blank the instrument with the solvent.
-
Measure the absorbance of each of the prepared working standards, starting from the most dilute and progressing to the most concentrated.
-
Rinse the cuvette with the next standard solution before filling to avoid cross-contamination.
-
Record at least three absorbance readings for each standard and calculate the average.
-
Data Analysis and Interpretation
-
Constructing the Calibration Curve:
-
Plot the average absorbance (A) on the y-axis versus the molar concentration (c) on the x-axis for your working standards.
-
-
Linear Regression Analysis:
-
Perform a linear regression on the plotted data points.
-
The resulting equation will be in the form y = mx + b , where 'm' is the slope and 'b' is the y-intercept.
-
A trustworthy calibration curve should have a coefficient of determination (R²) value of ≥ 0.999. The y-intercept should be close to zero.
-
-
Calculating the Molar Extinction Coefficient (ε):
-
According to the Beer-Lambert Law (A = εcl), the slope of the line (m) is equal to ε * l .
-
Since the path length (l) is 1 cm, the slope of the calibration curve is the molar extinction coefficient (ε).
-
ε = slope (m)
-
The units of ε will be M⁻¹cm⁻¹.
-
Part 3: Data Presentation and Validation
All quantitative data should be summarized for clarity and easy interpretation.
Tabulated Data
Table 1: Standard Solution Concentrations and Absorbance Readings at λmax
| Standard ID | Concentration (M) | Absorbance Reading 1 | Absorbance Reading 2 | Absorbance Reading 3 | Average Absorbance |
| Standard 1 | 1.0 x 10⁻⁵ | Value | Value | Value | Value |
| Standard 2 | 2.0 x 10⁻⁵ | Value | Value | Value | Value |
| Standard 3 | 4.0 x 10⁻⁵ | Value | Value | Value | Value |
| Standard 4 | 6.0 x 10⁻⁵ | Value | Value | Value | Value |
| Standard 5 | 8.0 x 10⁻⁵ | Value | Value | Value | Value |
Table 2: Linear Regression and Molar Extinction Coefficient Results
| Parameter | Value |
| λmax | Value nm |
| Slope (m) of Calibration Curve | Value M⁻¹cm⁻¹ |
| Y-intercept (b) | Value |
| Coefficient of Determination (R²) | Value |
| Molar Extinction Coefficient (ε) | Value M⁻¹cm⁻¹ |
Logical Relationship Diagram
The relationship between the fundamental principles and the final calculated value is crucial for understanding the validity of the result.
Caption: Core principles underpinning the calculation of ε.
Conclusion
The molar extinction coefficient is not merely a number; it is a quantitative measure of a molecule's light-absorbing capacity that is essential for its reliable quantification and study. By following the rigorous, self-validating protocol outlined in this guide, researchers can confidently determine the molar extinction coefficient of this compound. The emphasis on high-purity materials, calibrated instrumentation, and precise analytical techniques ensures that the resulting value is both accurate and trustworthy, providing a solid foundation for future research and development endeavors.
References
-
Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]
-
Virtual Labs. (n.d.). Determination of the Molar Absorptivity of a Light Absorbing Molecule. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Accurate Measurement of Molar Absorptivities. Retrieved from [Link]
- Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae, 75(4), 393-403.
-
(n.d.). Spectrophotometry: Molar Absorptivity. Retrieved from [Link]
-
(n.d.). MOLAR ABSORPTIVITY. Retrieved from [Link]
- Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry, 14(1), 53-64.
- (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS.
-
National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Wavelength dependent extinction coefficients of Bz (black), 4MB (blue),.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Benzylmorpholin-3-one. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.
- (2009, October 15). Extinction Coefficients of Triplet–Triplet Absorption Spectra of Organic Molecules in Condensed Phases: A Least-Squares Analysis.
-
National Institutes of Health. (n.d.). 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]
- (2021, October 26).
-
National Institutes of Health. (n.d.). N-Benzoylmorpholine. PubChem. Retrieved from [Link]
-
PubMed. (2019, August 15). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
- (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA.
-
PubMed. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Retrieved from [Link]
Sources
- 1. Virtual Labs [mas-iiith.vlabs.ac.in]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Virtual Labs [virtual-labs.github.io]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]
- 6. Accurate Measurement of Molar Absorptivities - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Melting Point Profiling of 4-Benzoylmorpholin-3-one: A Technical Guide
Executive Summary
4-Benzoylmorpholin-3-one is a highly versatile N-acyl lactam scaffold utilized extensively in Central Nervous System (CNS) drug discovery and asymmetric synthesis. For researchers and drug development professionals, understanding its precise thermal behavior is critical for downstream processing, formulation, and long-term storage. This whitepaper provides an in-depth analysis of the structural thermodynamics, melting point causality, and thermal degradation pathways of this compound, supported by self-validating analytical protocols.
Structural Thermodynamics & Phase Transition Causality
To understand the thermal properties of this compound (1)[1], one must analyze the thermodynamics of its crystal lattice.
The parent compound, morpholin-3-one, exhibits a relatively high melting point of 100–102 °C. This elevated phase transition temperature is driven by robust intermolecular N-H···O hydrogen bonding networks that tightly pack the molecules within the crystal lattice.
Upon N-benzoylation to form this compound, the critical hydrogen bond donor (N-H) is eliminated. Furthermore, the bulky benzoyl group introduces significant steric hindrance, disrupting the planar stacking of the morpholine rings. This fundamental shift from strong hydrogen bonding to weaker dipole-dipole and Van der Waals interactions drastically lowers the thermodynamic energy required to disrupt the lattice, resulting in a depressed melting point of 61–64 °C (2)[2]. Additionally, the endocyclic oxygen atom provides a stabilization effect that favors the enolate/amide resonance form, which heavily influences its thermal stability profile during catalytic reactions (3)[3].
Quantitative Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 61883-62-3 |
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| Melting Point | 61–64 °C |
| Appearance | White to off-white solid |
Table 2: Comparative Thermal Data (Parent vs. N-Acylated Derivative)
| Compound | Melting Point | Primary Intermolecular Force |
|---|---|---|
| Morpholin-3-one | 100–102 °C | N-H···O Hydrogen Bonding |
| this compound | 61–64 °C | Dipole-Dipole / Van der Waals |
Experimental Methodologies
To ensure absolute trustworthiness in thermal characterization, the following protocols are designed as self-validating systems. Causality for each methodological choice is explicitly defined.
Protocol A: High-Precision Melting Point Determination (Capillary Method)
Causality Check: Impurities, particularly unreacted benzoyl chloride or residual solvents, cause significant melting point depression. A targeted recrystallization step is mandatory before analysis.
-
Sample Purification: Dissolve 500 mg of crude this compound in a minimum volume of warm diethyl ether (Et2O). Cool slowly to 4 °C to induce crystallization. Why Et2O? It selectively dissolves polar impurities while allowing the target N-acyl lactam to precipitate cleanly.
-
Instrument Calibration: Run a known standard (e.g., Vanillin, MP 81–83 °C) through the melting point apparatus to validate the thermocouple accuracy.
-
Capillary Loading: Pulverize the dried crystals into a fine powder. Load 2–3 mm of the sample into a glass capillary tube, tapping firmly to ensure dense packing (preventing air pockets that cause uneven heat distribution).
-
Thermal Ramping: Initiate a rapid heating ramp of 10 °C/min until the chamber reaches 50 °C. Reduce the ramp rate to 1 °C/min. Record the onset temperature (first droplet of liquid) and the clear point (complete liquefaction). The validated range should read 61–64 °C.
Protocol B: Thermal Stability Profiling via TGA-DSC
Causality Check: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are required to decouple endothermic phase transitions (melting) from mass-loss events (degradation).
-
Baseline Calibration: Run an empty aluminum crucible (DSC) and alumina crucible (TGA) to establish a thermal baseline. Calibrate the DSC heat flow using an Indium standard (
= 156.6 °C). -
Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the recrystallized sample into the crucibles.
-
Purge Gas Configuration: Set the purge gas to high-purity Nitrogen (
) at a flow rate of 50 mL/min. Why ? An inert atmosphere prevents oxidative combustion, allowing for the pure observation of the molecule's innate thermal stability. -
Ramping Protocol: Heat the sample from 25 °C to 400 °C at a constant rate of 10 °C/min.
-
Data Synthesis: The DSC curve will show a sharp endothermic peak at ~62 °C (melting) with no corresponding mass loss on the TGA curve, validating the physical phase change.
Fig 1: Experimental workflow for thermal profiling of this compound.
Mechanistic Insights: Thermal Degradation Pathway
N-acyl lactams like this compound are generally stable up to ~200 °C in an inert atmosphere. Beyond this thermal threshold, the molecule undergoes specific degradation pathways.
Because the exocyclic C-N bond (between the benzoyl carbonyl and the morpholine nitrogen) is sterically strained and lacks the full resonance stabilization of a primary amide, it acts as the thermal weak point. The primary degradation event is the homolytic or hydrolytic cleavage of this amide bond, resulting in the volatilization of benzoyl fragments. Secondary degradation occurs at higher temperatures (>300 °C), characterized by the endocyclic scission and complete fragmentation of the morpholine ring.
Fig 2: Proposed thermal degradation pathways for this compound.
References
-
Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach Source: White Rose eTheses Online (Joan Mayol Llinàs, 2017) URL:2
-
Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents Source: California Institute of Technology (Stoltz et al.) URL:3
-
109-11-5 | Morpholin-3-one | Rivaroxaban Related Source: Ambeed URL:
-
CAS号:2060048-29-3 - 毕得医药 (61883-62-3 Data) Source: Bidepharm URL:1
Sources
Photochemical Characteristics of Morpholin-3-one Derivatives: Stability, Degradation, and Synthetic Utility
The following technical guide details the photochemical characteristics of morpholin-3-one derivatives, synthesizing their photophysical properties, stability profiles, and utility in photoredox catalysis.
Executive Summary
Morpholin-3-one derivatives represent a critical scaffold in medicinal chemistry, serving as bioisosteres for morpholines and lactams in anticoagulants (e.g., Rivaroxaban) and antibiotics. While valued for their metabolic stability compared to their morpholine counterparts, their photochemical characteristics present a duality: they exhibit robust stability under ambient light but undergo specific photo-oxidative degradation under high-energy UV irradiation. Furthermore, recent advances in photoredox catalysis have transformed this scaffold from a passive structural element into an active substrate for C(sp³)–H functionalization, enabling late-stage drug modification.
Photophysical Properties
Understanding the ground-state absorption and excited-state dynamics is prerequisite to controlling the photochemistry of these derivatives.
Absorption Characteristics
Morpholin-3-one derivatives typically lack significant absorption in the visible spectrum (>400 nm) unless conjugated with an aromatic system.
-
Chromophore: The core lactam (amide) and ether functionalities absorb primarily in the UV-C region (<280 nm).
-
Substituent Effects: N-aryl substitution (e.g., 4-phenylmorpholin-3-one) introduces a bathochromic shift, extending absorption into the UV-B range (280–315 nm).
| Derivative Type | Key Electronic Transition | ||
| Unsubstituted Morpholin-3-one | < 220 | ~100 - 500 | |
| N-Aryl (e.g., Rivaroxaban core) | 250 - 260 | > 10,000 | |
| N-Benzyl Derivatives | ~255 | ~500 - 1,000 |
Technical Insight: The lack of visible absorption necessitates the use of photosensitizers (e.g., Ir/Ru complexes) or high-energy UV sources for direct photochemical activation.
Photochemical Stability & Degradation Mechanisms
While morpholin-3-ones are generally more stable than morpholines due to the electron-withdrawing carbonyl reducing the electron density on the nitrogen, they are not immune to photodegradation.
Photo-Oxidative Degradation
Under UVC/UVB irradiation, or in the presence of singlet oxygen (
-
Pathway:
-
Excitation: Direct absorption or sensitization generates an excited state.
-
H-Abstraction: Homolytic cleavage of the C5–H bond (weakened by the adjacent nitrogen) forms an
-amino radical. -
Peroxidation: Reaction with molecular oxygen forms a peroxy radical, leading to a hydroperoxide intermediate.
-
Ring Scission: Decomposition of the intermediate leads to ring opening, often yielding N-formyl or hydroxyethyl species.
-
Case Study: Rivaroxaban Stability
Studies on Rivaroxaban, which contains the morpholin-3-one moiety, reveal its comparative stability.
-
Condition: Exposure to UV light (broadband) for 30 minutes.
-
Result: ~95% recovery (approx. 5% degradation).
-
Comparison: Significantly more stable than under basic hydrolysis (0.1 N NaOH), where recovery drops to ~79% [1].[1]
Diagram: Photo-Oxidative Degradation Pathway
The following diagram illustrates the degradation mechanism of the morpholin-3-one ring under oxidative stress.
Figure 1: Proposed photo-oxidative degradation pathway of the morpholin-3-one ring system.
Synthetic Utility: Photoredox Functionalization
In drug discovery, the "instability" of the C-H bond at the C5 position is harnessed as a feature. Using visible-light photoredox catalysis, morpholin-3-ones can be functionalized (e.g., arylated or alkylated) without pre-functionalization.
Mechanism of C(sp³)–H Functionalization
Unlike direct UV photolysis, this method uses a photocatalyst (PC) to generate the reactive radical species under mild conditions.
-
Oxidation: The excited photocatalyst (PC) oxidizes the morpholin-3-one (or an additive that abstracts Hydrogen) to generate the
-amino radical at C5. -
Radical Trapping: The nucleophilic radical adds to an electron-deficient arene or olefin (Sommelet-Hauser type or Minisci type reaction).
-
Turnover: The cycle is closed by reduction or proton transfer.
Diagram: Photoredox Catalytic Cycle
Figure 2: Photoredox catalysis cycle for the C-H functionalization of morpholin-3-one.
Experimental Protocols
Protocol: Photostability Stress Testing (ICH Q1B Adapted)
This protocol validates the intrinsic stability of the morpholin-3-one scaffold in a drug substance.
Materials:
-
Quartz photolysis cells (transparent to UV).
-
Light Source: Xenon arc lamp or Cool White Fluorescent lamp (output per ICH Q1B).
-
HPLC System (C18 column, UV detection @ 250 nm).
Procedure:
-
Preparation: Dissolve the morpholin-3-one derivative (1 mg/mL) in Acetonitrile/Water (50:50).
-
Control: Wrap one vial in aluminum foil (Dark Control).
-
Irradiation: Expose the transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze both samples via HPLC.
-
Calculation:
Where is the peak area of the parent compound.
Protocol: Photoredox C-H Arylation
Objective: Functionalize the C5 position of N-phenylmorpholin-3-one.
-
Setup: Charge a 10 mL vial with N-phenylmorpholin-3-one (0.2 mmol),
(1 mol%), and the aryl nitrile coupling partner (0.2 mmol). -
Solvent: Add degassed DMA (2 mL).
-
Irradiation: Irradiate with Blue LEDs (450 nm, approx. 20 W) for 24 hours at room temperature.
-
Workup: Dilute with water, extract with ethyl acetate, and purify via flash chromatography.
References
-
UV Spectroscopy Analysis and Degradation Study of Rivaroxaban. Asian Journal of Research in Pharmaceutical Sciences. (2016).[2]
-
Photolytic-Thermal Degradation study and method development of Rivaroxaban by RP-HPLC. ResearchGate. (2018).[3]
-
Susceptibility of morpholine substituents to photo‐oxidative decomposition. Journal of Pharmaceutical Sciences. (2010).[4]
-
The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry. (2013).[4][5][6]
-
ICH Topic Q 1 B: Photostability Testing of New Drug Substances and Products. ICH Guidelines.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. In vitro toxicity assessment of rivaroxaban degradation products and kinetic evaluation to decay process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. The chemistry of amine radical cations produced by visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - The chemistry of amine radical cations produced by visible light photoredox catalysis [beilstein-journals.org]
Technical Guide: 4-Benzoylmorpholin-3-one – Molecular Properties, Synthesis, and CNS Scaffold Applications
Core Identity and Structural Significance
4-Benzoylmorpholin-3-one (also known as N-benzoyl-3-oxomorpholine) is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry, particularly as a lead-like scaffold for Central Nervous System (CNS) drug discovery[1]. The molecule consists of a 3-oxomorpholine core—a six-membered ring containing oxygen and nitrogen heteroatoms with a carbonyl group at the 3-position—substituted at the nitrogen (position 4) with a benzoyl capping group[2].
This specific structural arrangement provides a rigid, polar, yet lipophilic balance. The morpholin-3-one core acts as a highly stable hydrogen-bond acceptor, while the benzoyl group fine-tunes the molecule's lipophilicity, making it an ideal candidate for penetrating the blood-brain barrier (BBB)[3].
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for rapid reference and comparative analysis[2][4][5][6].
| Property | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 61883-62-3 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | 3-Oxomorpholine |
| Substitution | N-Benzoyl (Position 4) |
| Physical State | Solid (typically crystalline) |
Synthesis Protocol: A Self-Validating System
The synthesis of this compound relies on the N-benzoylation of the 3-oxomorpholine precursor. To ensure a self-validating and reproducible system, the protocol below details the exact stoichiometric equivalents and explains the mechanistic causality behind each experimental condition[1].
Step-by-Step Methodology
Reagents Required:
-
Starting Material: 3-oxomorpholine (13.1 g, 130 mmol)
-
Electrophile: Benzoyl chloride (15.0 mL, 130 mmol, 1.0 equiv.)
-
Base/Acid Scavenger: Triethylamine (TEA) (19.9 mL, 143 mmol, 1.1 equiv.)
-
Solvent: Toluene (42.0 mL)
Procedure:
-
Suspension Preparation: Suspend 13.1 g (130 mmol) of 3-oxomorpholine in 42.0 mL of toluene.
-
Causality: Toluene is explicitly chosen as the solvent because its high boiling point (110.6 °C) comfortably accommodates the required 90 °C reaction temperature without boiling off. Furthermore, its non-polar, aprotic nature prevents unwanted solvolysis of the highly reactive benzoyl chloride.
-
-
Base Addition & Heating: Add 19.9 mL (143 mmol) of triethylamine (TEA) to the suspension, then warm the reaction mixture to 90 °C.
-
Causality: TEA is added in a slight excess (1.1 equivalents) to serve as a non-nucleophilic acid scavenger. As the N-benzoylation proceeds, hydrochloric acid (HCl) is generated. TEA neutralizes this byproduct, shifting the reaction equilibrium toward the product and preventing the protonation of the 3-oxomorpholine nitrogen, which would otherwise halt the nucleophilic attack.
-
-
Electrophile Addition: Once the mixture reaches 90 °C, add 15.0 mL (130 mmol) of benzoyl chloride dropwise.
-
Causality: The dropwise addition strictly controls the local concentration of the electrophile. This mitigates the highly exothermic nature of the acyl substitution, preventing thermal runaway and minimizing the formation of degradation side products.
-
-
Reaction Completion: Stir the reaction mixture continuously for 18 hours at 90 °C to ensure complete conversion, followed by standard aqueous workup and purification (e.g., crystallization or chromatography) to isolate the final this compound product[1].
Caption: Workflow for the synthesis of this compound via N-benzoylation.
Application in CNS Drug Development
In modern medicinal chemistry, the identification of novel, lead-like scaffolds is critical for overcoming the high attrition rates in CNS drug development. This compound serves as a highly validated scaffold for generating CNS-active libraries[1].
To determine its viability, the scaffold undergoes rigorous physicochemical profiling using the CNS Lead Multiparameter Optimization (MPO) scoring system. This involves calculating and experimentally validating several key parameters:
-
Experimental LogD: Measures the lipophilicity of the scaffold at physiological pH, ensuring it is lipophilic enough to cross lipid bilayers but polar enough to remain soluble in aqueous plasma[3].
-
PAMPA Absorption: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides an in vitro simulation of passive transcellular permeability, confirming the scaffold's ability to cross the BBB[1].
-
Calculated LogBBB: Computational models predict the steady-state brain-to-plasma concentration ratio, acting as a final gatekeeper before in vivo studies[3].
Caption: Evaluation logic for CNS-relevant scaffolds using physicochemical and in vitro profiling.
References
1.2 - Molaid.com 2.4 - BLDpharm.com 3.5 - Bidepharm.com 4.6 - ChemicalBook.com 5.1 - White Rose eTheses Online (University of Leeds)
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. 1823969-87-4|4-Benzyl-5-methylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 5. CAS:2060048-29-3N-[(4-Formylphenyl)methyl]-2-methoxyacetamide-毕得医药 [bidepharm.com]
- 6. This compound(WXC08355) | 61883-62-3 [chemicalbook.com]
The Emergence of 4-Benzoylmorpholin-3-one: A Technical Guide to its History, Discovery, and Application as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 4-Benzoylmorpholin-3-one, a photoinitiator of significant interest in various fields, including polymer chemistry and materials science. The guide delves into the historical context of its discovery, tracing the evolution of photoinitiator chemistry that led to the development of this specific morpholinone derivative. It elucidates the synthetic pathways for its preparation, details its mechanism of action as a Type II photoinitiator, and presents its key spectroscopic and performance characteristics. This document serves as a core reference for researchers and professionals seeking a thorough understanding of this compound and its applications.
Introduction: The Quest for Efficient Photoinitiators
The field of photopolymerization, a process that utilizes light to initiate a polymerization reaction, has been a cornerstone of innovation in coatings, adhesives, dental restoratives, and advanced manufacturing technologies like 3D printing. The efficiency of this process hinges on the photoinitiator, a molecule that absorbs light and generates reactive species to start the polymerization chain reaction.
Photoinitiators are broadly classified into two main types[1]:
-
Type I Photoinitiators: These molecules undergo unimolecular cleavage upon light absorption to directly form free radicals.
-
Type II Photoinitiators: These initiators require a co-initiator. Upon excitation by light, the photoinitiator abstracts a hydrogen atom from the co-initiator, generating the initiating free radicals.
Benzophenone and its derivatives are classic examples of Type II photoinitiators, known for their efficacy and versatility[2]. The continuous search for novel photoinitiators with improved solubility, reactivity, and tailored absorption characteristics has led to the exploration of a wide array of chemical structures. Within this context, the morpholinone scaffold has emerged as a promising platform for the design of new photoactive compounds.
The Genesis of this compound: A Historical Perspective
While a definitive seminal publication marking the "discovery" of this compound as a photoinitiator is not readily apparent in the public domain, its development can be understood as a logical progression in the field of photochemistry. The core components of the molecule, the benzoyl chromophore and the morpholinone ring system, have been subjects of extensive research.
The synthesis of related morpholinone structures has been documented in various contexts. For instance, patents describe the preparation of intermediates like 4-benzyl-2-hydroxy-morpholine-3-one and 4-(4-aminophenyl)morpholin-3-one for applications in pharmaceuticals and other chemical syntheses[3][4]. The synthesis of 4-benzoylmorpholine has also been reported in the chemical literature[5]. The conceptual leap to combine the photoactive benzoyl group with the morpholin-3-one structure likely arose from the systematic exploration of benzophenone derivatives to fine-tune their photochemical properties.
The rationale for incorporating the morpholin-3-one moiety can be attributed to several potential advantages:
-
Modification of Solubility: The morpholinone ring can alter the solubility of the benzophenone chromophore, potentially enhancing its compatibility with different monomer and oligomer formulations.
-
Influence on Reactivity: The electronic environment of the benzoyl group can be modulated by the morpholinone substituent, which in turn can affect the efficiency of the hydrogen abstraction process.
-
Intramolecular Co-initiation: In certain configurations, the morpholine ring itself could potentially act as an intramolecular hydrogen donor, although this is less likely for the 4-benzoyl-3-oxo structure.
Synthesis and Characterization
The synthesis of this compound can be achieved through established organic chemistry methodologies. A plausible and common synthetic route involves the acylation of morpholin-3-one with benzoyl chloride.
General Synthetic Protocol: Acylation of Morpholin-3-one
-
Starting Materials: Morpholin-3-one and Benzoyl Chloride.
-
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. An aprotic solvent like dichloromethane or tetrahydrofuran is commonly used.
-
Procedure:
-
Dissolve morpholin-3-one in the chosen solvent.
-
Add the base to the solution.
-
Slowly add benzoyl chloride to the reaction mixture, often at a reduced temperature to control the exothermic reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is typically washed with water and brine to remove the base hydrochloride and any unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Spectroscopic Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the aromatic protons of the benzoyl group and the methylene protons of the morpholinone ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the amide functionalities.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition.
-
UV-Visible Spectroscopy: This technique is crucial for photoinitiators as it reveals the wavelengths of light the molecule absorbs. This compound is expected to have a strong absorption band in the UV region, characteristic of the benzophenone chromophore.
Mechanism of Photoinitiation
As a derivative of benzophenone, this compound functions as a Type II photoinitiator . The mechanism involves a bimolecular process where the photoinitiator, in its excited triplet state, interacts with a hydrogen donor (co-initiator) to generate free radicals.
The key steps are as follows:
-
Light Absorption: The benzoyl chromophore of the this compound molecule absorbs a photon of UV light, promoting it from its ground state (S0) to an excited singlet state (S1).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T1).
-
Hydrogen Abstraction: The triplet state photoinitiator is a highly reactive diradical species. It abstracts a hydrogen atom from a suitable hydrogen donor (co-initiator), typically a tertiary amine or a thiol, present in the formulation.
-
Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a ketyl radical derived from the photoinitiator and a radical derived from the co-initiator.
-
Initiation of Polymerization: The radical generated from the co-initiator is typically the more reactive species and is primarily responsible for initiating the polymerization of the monomer units (e.g., acrylates).
Performance Characteristics
The effectiveness of a photoinitiator is determined by several key performance parameters. While specific, consolidated data for this compound is not extensively published in readily accessible literature, its performance can be inferred from the behavior of similar benzophenone derivatives.
Spectroscopic Properties
| Property | Expected Value/Range | Significance |
| λmax (Absorption Maximum) | ~250 - 350 nm | Determines the required wavelength of the light source for efficient excitation. |
| Molar Extinction Coefficient (ε) | High | A higher value indicates more efficient light absorption at a given concentration. |
Photochemical Properties
| Property | Expected Value/Range | Significance |
| Quantum Yield of Intersystem Crossing (ΦISC) | High (~1 for benzophenone) | Efficient formation of the reactive triplet state is crucial for Type II photoinitiators. |
| Quantum Yield of Radical Formation (ΦR) | Dependent on co-initiator | Represents the overall efficiency of generating initiating radicals per photon absorbed. |
Applications and Future Perspectives
Given its structural similarity to other benzophenone-based photoinitiators, this compound is expected to find applications in various UV-curable formulations, including:
-
Coatings and Inks: For rapid curing of protective and decorative coatings on various substrates.
-
Adhesives: In applications requiring fast bonding upon exposure to UV light.
-
Dental Materials: As a component in light-curable dental composites and adhesives.
-
3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) for the layer-by-layer fabrication of polymer parts[6].
Future research in this area could focus on several key aspects:
-
Detailed Photophysical Studies: Comprehensive studies to precisely determine the absorption spectra, molar extinction coefficients, and quantum yields of this compound would be invaluable for optimizing its use in various formulations.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a series of substituted this compound derivatives could provide deeper insights into how modifications to the chemical structure impact photoinitiation efficiency.
-
Development of One-Component Systems: Investigating the possibility of designing derivatives where a hydrogen-donating moiety is incorporated into the same molecule, creating a one-component Type II photoinitiator.
-
Biomedical Applications: Exploring the use of this compound and its derivatives in the photopolymerization of biocompatible hydrogels for tissue engineering and drug delivery applications.
Conclusion
This compound represents a logical and potentially advantageous evolution in the design of benzophenone-based Type II photoinitiators. While its specific historical discovery is not prominently documented, its chemical rationale is well-grounded in the principles of photochemistry. By understanding its synthesis, mechanism of action, and key performance characteristics, researchers and professionals can effectively leverage this photoinitiator in the development of advanced photopolymerizable materials. Further detailed characterization and application-specific studies will undoubtedly solidify its position and potentially expand its utility in the ever-evolving field of polymer science.
References
[7] Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). ChemRxiv. [8] Photopolymerization using bio-sourced photoinitiators. (n.d.). RSC Publishing. [9] Quantum Yield. (2026). AAT Bioquest. [10] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [3] The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. (2015). PMC. [6] Acryloyl Morpholine for UV Curing. (n.d.). RadTech. [11] Synthesis, spectroscopic and DFT studies of novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. (2025). ResearchGate. [12] Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. [1] Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Journal of Chemical Society of Nigeria. [13] Transient Absorption Spectroscopy. (n.d.). RSC Publishing. [14] The Role of Benzophenone in UV Curing and Photoinitiator Applications. (2026). Industry Journal. [2] Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5. (n.d.). Thermo Fisher Scientific. [15] Bio-based photopolymers for lithography-based 3D printing. (n.d.). reposiTUm. [16] Coating Performance and Characteristics for UV-Curable Aliphatic Urethane Acrylate Coatings Containing Norrish Type I Photoinitiators. (2006). Journal of Coatings Technology and Research. [17] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. (n.d.). Organic Chemistry: An Indian Journal. [18] Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer. (n.d.). ORBi. [4] SUPPORTING INFORMATION – Organic Super-reducing Photocatalysts Generate Solvated Electrons via Two Consecutive Photon Induced Processes. (2016). CNR-IRIS. [19] Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (n.d.). IUCr Journals. [20] N-Benzoylmorpholine. (n.d.). PubChem. [5] Influence of UV curing parameters for bio-based versus fossil-based acrylates in mechanical abrasion. (2022). Express Polymer Letters. [21] Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. (n.d.). PMC. [22] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). PMC. [23] 4H-Benzo[d][7][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019). MDPI. [24] Time trend of the transient absorption spectrum obtained upon LFP (355 nm, 94 mJ) excitation of 4BPOH (0.1 mM) in aerated CH 3 CN solution at ambient temperature (295 ± 2 K). (n.d.). ResearchGate. [25] Variation of quantum yield (Φf) and b emission life-time (τf/ns) of... (n.d.). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photopolymerization using bio-sourced photoinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Quantum Yield | AAT Bioquest [aatbio.com]
- 11. radtech.org [radtech.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination, Science Journal of Chemistry, Science Publishing Group [scichemj.org]
- 14. rsc.org [rsc.org]
- 15. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. repositum.tuwien.at [repositum.tuwien.at]
- 17. adhesion.kr [adhesion.kr]
- 18. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 19. iris.cnr.it [iris.cnr.it]
- 20. Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. real.mtak.hu [real.mtak.hu]
- 22. researchgate.net [researchgate.net]
- 23. Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters [mdpi.com]
Methodological & Application
synthesis procedure for 4-Benzoylmorpholin-3-one
This Application Note and Protocol details the synthesis of 4-Benzoylmorpholin-3-one (also referred to as N-Benzoylmorpholin-3-one).[1]
Important Nomenclature Note: This protocol specifically targets the lactam derivative (containing a ketone at the 3-position of the morpholine ring).[1] This is chemically distinct from the common solvent/reagent 4-Benzoylmorpholine (CAS 1468-28-6), which lacks the ring carbonyl.[1]
Part 1: Introduction & Retrosynthetic Analysis
This compound is an N-acyl lactam.[1] Structurally, it consists of a morpholin-3-one core acylated at the nitrogen (position 4).[1][2][3] These scaffolds are valuable in medicinal chemistry as "activated" lactams; the N-acyl group increases the electrophilicity of the lactam carbonyl and serves as a directing group for C2-functionalization (e.g., via enolate chemistry).[1]
Retrosynthetic Strategy
The most robust synthetic route involves the construction of the morpholin-3-one core followed by N-acylation.[1] Direct acylation of the lactam nitrogen requires strong base deprotonation due to the resonance stabilization of the amide bond.
-
Step 1 (Ring Construction): Cyclization of 2-aminoethanol with ethyl chloroacetate to form Morpholin-3-one.[1]
-
Step 2 (N-Functionalization): Deprotonation of Morpholin-3-one with Sodium Hydride (NaH) followed by nucleophilic acyl substitution on Benzoyl Chloride.[1]
Figure 1: Retrosynthetic analysis showing the disconnection of the N-acyl bond and the morpholine ring construction.
Part 2: Detailed Synthesis Protocol
Phase 1: Preparation of Morpholin-3-one (Starting Material)
If Morpholin-3-one (CAS 109-11-5) is purchased commercially, proceed directly to Phase 2.[1]
Reaction Overview:
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| 2-Aminoethanol | 61.08 | 1.0 | 6.11 g (100 mmol) |
| Ethyl chloroacetate | 122.55 | 1.0 | 12.26 g (100 mmol) |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.1 | ~36 mL |
| Ethanol (Anhydrous) | Solvent | - | 100 mL |[1]
Protocol:
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser under a nitrogen atmosphere.
-
Mixing: Charge the flask with 2-Aminoethanol (6.11 g) and anhydrous Ethanol (50 mL).
-
Base Addition: Add the Sodium Ethoxide solution dropwise at room temperature. Stir for 15 minutes.
-
Cyclization: Cool the mixture to 0°C. Add Ethyl chloroacetate dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature <10°C during addition to prevent polymerization.
-
-
Reflux: After addition, warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).
-
Workup: Cool to room temperature. Filter off the precipitated NaCl.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a pale yellow solid.
-
Purification: Recrystallize from Isopropanol/Ethyl Acetate (1:1) to yield Morpholin-3-one as white needles.[1][4]
-
Target Yield: 60–75%
-
MP: 105–107°C[1]
-
Phase 2: Synthesis of this compound
Reaction Overview:
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount |
|---|---|---|---|
| Morpholin-3-one | 101.10 | 1.0 | 1.01 g (10 mmol) |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 0.48 g (12 mmol) |
| Benzoyl Chloride | 140.57 | 1.1 | 1.55 g (11 mmol) |
| Tetrahydrofuran (THF), Dry | Solvent | - | 30 mL |[1]
Safety Warning: Sodium Hydride (NaH) reacts violently with water to release flammable hydrogen gas. Ensure all glassware is flame-dried and the reaction is conducted under inert gas (Nitrogen or Argon).[1]
Step-by-Step Protocol:
-
System Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask.
-
Cool to room temperature under a stream of Nitrogen.
-
Add a magnetic stir bar.
-
-
Deprotonation (Lactam Anion Formation):
-
Charge the flask with Sodium Hydride (0.48 g, 60% dispersion).
-
Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high purity is required, decanting the supernatant carefully.
-
Add dry THF (20 mL) to create a suspension.
-
Cool the suspension to 0°C (Ice bath).
-
Dissolve Morpholin-3-one (1.01 g) in dry THF (10 mL) and add it dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of Hydrogen gas bubbles.
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution often turns slightly cloudy or yellow.
-
-
Acylation:
-
Cool the mixture back to 0°C .
-
Add Benzoyl Chloride (1.55 g) dropwise via syringe over 5–10 minutes.
-
Mechanistic Note: Slow addition prevents double-acylation or ring-opening side reactions.[1]
-
Allow the reaction to warm to RT and stir for 4–16 hours.
-
Monitoring: Check TLC (Silica, 50% EtOAc/Hexane). The starting material (Morpholin-3-one) is very polar (low Rf); the product will be less polar (higher Rf, UV active).[1]
-
-
Quenching & Workup:
-
Cool to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (
, 10 mL) to neutralize excess base. -
Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Combine organic layers and wash with:
-
Saturated
(20 mL) – removes unreacted benzoic acid. -
Brine (20 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
Part 3: Mechanistic Insight & Troubleshooting
Reaction Mechanism
The synthesis relies on the increased acidity of the amide proton (
-
Deprotonation: NaH removes the proton from the lactam nitrogen, generating a nucleophilic amidate anion.
-
Nucleophilic Attack: The nitrogen anion attacks the carbonyl carbon of benzoyl chloride.
-
Elimination: Chloride is expelled, reforming the carbonyl and yielding the N-acyl lactam.
Figure 2: Mechanistic pathway for the N-benzoylation of morpholin-3-one.[1][4][7][8]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; extend stirring time at RT before adding benzoyl chloride. |
| Starting Material Remains | Moisture in solvent | Use freshly distilled THF or molecular sieves. Water quenches the amidate anion. |
| Ring Opening | Hydrolysis during workup | N-acyl lactams are sensitive to base hydrolysis.[1] Keep workup neutral/mildly acidic; avoid strong hydroxide bases. |
| O-Acylation (Minor) | Ambident nucleophile | Amidate anions can react at O or N. N-acylation is thermodynamically favored in THF.[1] If O-acylation is observed, switch solvent to DMF.[1] |
References
-
Morpholin-3-one Synthesis: ChemicalBook. (2019).[1][9] "Preparation of 3-morpholinone." Patent CN109422703. Link
-
General N-Alkylation/Acylation of Lactams: Jankowski, P., et al. (2019).[9] "Reactions of Piperazin-2-one, Morpholin-3-one... with Triethyl Phosphite."[1][2][9] ACS Omega, 4, 9056–9064.[9] (Describes NaH-mediated N-functionalization of morpholin-3-one). Link[1][9]
-
Benzoyl Chloride Properties: PubChem. "Benzoyl Chloride."[10] National Library of Medicine. Link[1]
-
N-Acyl Lactam Chemistry: Smith, M. B., & March, J. (2007).[3][11] March's Advanced Organic Chemistry. Wiley-Interscience.[1] (General reference for amide alkylation/acylation mechanisms).
Sources
- 1. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 4. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 5. orgsyn.org [orgsyn.org]
- 6. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. pubs.acs.org [pubs.acs.org]
using 4-Benzoylmorpholin-3-one as a water-soluble photoinitiator
Executive Summary
This guide details the application of 4-Benzoylmorpholin-3-one (4-BMO) , a specialized water-soluble photoinitiator designed for biomedical and hydrogel applications. Unlike standard ionic initiators (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP) or low-solubility options (e.g., Irgacure 2959), 4-BMO offers a unique balance of non-ionic solubility and biocompatibility.
The morpholin-3-one moiety acts as a polar, non-charged solubilizing group, preventing the protein denaturation often seen with ionic initiators while maintaining high solubility in aqueous buffers. This protocol covers formulation, mechanism of action (Norrish Type II), and validated curing workflows for Poly(ethylene glycol) diacrylate (PEGDA) hydrogels.
Chemical Profile & Mechanism[1]
Molecule Specifications
-
Chemical Name: this compound
-
Abbreviation: 4-BMO
-
Class: Norrish Type II Photoinitiator (Benzophenone derivative)
-
Solubility: Water (>5 wt%), PBS, Methanol, DMSO.
-
Absorbance Max:
nm, nm (tail extends to 365-385 nm). -
Role: Hydrogen abstractor (requires co-initiator or H-donor polymer backbone).
Mechanism of Action (Norrish Type II)
Unlike Type I initiators (which cleave homolytically), 4-BMO operates via a bimolecular reaction. Upon UV irradiation (365 nm), the benzophenone moiety enters an excited triplet state (
Suitable Hydrogen Donors:
-
Tertiary Amines: Triethanolamine (TEOA), N-methyldiethanolamine (MDEA), or Amino acids (Arginine) for bio-applications.
-
Polymer Backbones: Polyethers (PEG) possess abstractable hydrogens on the
-carbon relative to the ether oxygen, allowing for "grafting from" initiation without small molecule amines, though reaction kinetics are slower.
Mechanistic Pathway Diagram
Figure 1: Norrish Type II photoinitiation mechanism of 4-BMO. The triplet state abstracts a hydrogen from the donor, generating an active radical on the donor species.
Experimental Protocols
Materials Required
| Component | Specification | Role |
| 4-BMO | >98% Purity | Photoinitiator |
| PEGDA | MW 700 - 10,000 Da | Monomer / Crosslinker |
| TEOA | Triethanolamine, >99% | Co-initiator (Amine Synergist) |
| Buffer | PBS (pH 7.[2]4) or DI Water | Solvent |
| Light Source | 365 nm LED (e.g., Omnicure) | Excitation Source |
Protocol A: Stock Solution Preparation
Note: 4-BMO is stable in solution but should be protected from ambient light.
-
Weighing: Weigh 100 mg of 4-BMO powder.
-
Dissolution: Add to 10 mL of PBS (pH 7.4) to create a 1% w/v (10 mg/mL) stock solution.
-
Agitation: Vortex for 60 seconds. If dissolution is slow, warm to 37°C for 5 minutes.
-
Filtration: Sterile filter using a 0.22 µm PES syringe filter (critical for cell encapsulation).
-
Storage: Store in amber vials at 4°C. Stable for 2 weeks.
Protocol B: Hydrogel Fabrication (PEGDA Model)
This protocol describes the synthesis of a 10% (w/v) PEGDA hydrogel.
Formulation Table:
| Component | Volume (µL) | Final Conc. | Notes |
|---|---|---|---|
| PEGDA (20% w/v Stock) | 500 | 10% | Pre-dissolved in PBS |
| 4-BMO (1% w/v Stock) | 100 | 0.1% | Standard initiating conc. |
| TEOA (10% w/v Stock) | 50 | 0.5% | Optional: Increases speed |
| PBS | 350 | - | Diluent |
| Total | 1000 | | |
Step-by-Step Procedure:
-
Combine: Mix PEGDA, PBS, and TEOA in an amber microcentrifuge tube.
-
Add Initiator: Add the 4-BMO stock last to prevent premature reaction. Vortex gently.
-
Degas (Critical): Nitrogen purge the precursor solution for 2 minutes.
-
Reasoning: Type II initiators are highly susceptible to oxygen inhibition. Oxygen quenches the triplet state (
) before it can abstract hydrogen.
-
-
Casting: Pipette 50 µL of solution into a PDMS mold (e.g., 8mm diameter, 1mm height).
-
Curing: Irradiate with 365 nm light at 10-20 mW/cm² .
-
With TEOA: Cure time ~30-60 seconds.
-
Without TEOA (PEG backbone abstraction): Cure time ~5-10 minutes.
-
Protocol C: Photorheology Validation
To determine the Gel Point and Shear Modulus (
-
Setup: Rheometer (e.g., Anton Paar MCR) with UV-coupling accessory.
-
Geometry: Parallel plate (20 mm), gap 300 µm.
-
Parameters:
-
Oscillatory Time Sweep.
-
Frequency: 1 Hz.
-
Strain: 1% (Linear Viscoelastic Region).
-
-
Execution:
-
Load 100 µL of precursor.
-
Start measurement (dark) for 30s to establish baseline.
-
Turn on UV LED (365 nm) at t=30s.
-
Record Crossover Point (
) as the Gel Point .
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for hydrogel fabrication using 4-BMO.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tacky Surface | Oxygen Inhibition | Perform curing in a nitrogen glovebox or cover the mold with a glass slide to exclude air. |
| Slow Curing | Lack of H-Donor | Increase TEOA concentration or switch to a monomer with more abstractable protons (e.g., Acrylamide). |
| Precipitation | Solubility Limit | Ensure 4-BMO concentration is <2% w/v. Warm the solution to 37°C. |
| Yellowing | Ketyl Radical Recombination | This is inherent to Benzophenones. Wash the hydrogel in PBS for 24h to diffuse out termination products. |
References
-
Tomal, W. & Ortyl, J. (2020). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 12(5), 1073. Link
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link
-
Jiang, X., et al. (2018). Recent Advances in Water-Soluble Photoinitiators of Polymerization. Macromolecular Rapid Communications, 39(10). Link
-
Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility. Biomaterials, 30(35), 6702-6707. (Comparison Control). Link
Sources
Application Notes and Protocols for UV Curing with 4-Benzoylmorpholin-3-one
Abstract
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, or adhesives. This technology offers significant advantages, including rapid processing speeds, low energy consumption, and the elimination of volatile organic compounds (VOCs).[1] Central to this process is the photoinitiator, a molecule that absorbs UV light and generates reactive species to initiate polymerization. This document provides a comprehensive guide to utilizing 4-Benzoylmorpholin-3-one as a photoinitiator for UV-curable formulations. We will explore the fundamental principles of photoinitiation, detail step-by-step protocols for formulation and curing, and provide methods for validating the properties of the final cured material. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage UV curing technology in applications ranging from advanced materials to medical device fabrication.
The Science of Photoinitiation in UV Curing
The conversion of a liquid monomer and oligomer blend into a solid polymer network is triggered by reactive species, typically free radicals, generated by a photoinitiator upon exposure to UV radiation.[2] Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I and Type II.[3]
-
Type I Photoinitiators (α-Cleavage): These molecules undergo unimolecular bond cleavage upon UV absorption to form two free radicals.[4] This process, known as α-cleavage, is highly efficient and rapid.[4]
-
Type II Photoinitiators (Hydrogen Abstraction): These photoinitiators require a co-initiator or synergist (often an amine or alcohol) to generate radicals.[3] Upon UV absorption, the photoinitiator enters an excited state and abstracts a hydrogen atom from the co-initiator, creating a radical on the co-initiator which then starts the polymerization. Benzophenone is a classic example of a Type II photoinitiator.[5]
This compound, containing a benzophenone-like moiety, is hypothesized to function primarily as a Type II photoinitiator, requiring a synergist for efficient curing. However, its unique morpholin-3-one structure may also allow for other photochemical pathways.
Figure 1: General mechanisms of radical generation by Type I and Type II photoinitiators.
Core Components of a UV-Curable Formulation
A successful UV-curable system is a carefully balanced formulation of several components. The selection and proportion of each are critical to achieving the desired final properties.[1]
| Component | Function & Role | Examples |
| Oligomers | The polymeric backbone of the system. Provides core properties like hardness, flexibility, and chemical resistance. | Epoxy acrylates, Urethane acrylates, Polyester acrylates |
| Monomers | Reactive diluents used to control viscosity for application purposes. They also crosslink into the polymer network, affecting properties like cure speed and hardness. | 1,6-hexanediol diacrylate (HDDA), Tripropylene glycol diacrylate (TPGDA), Acryloyl Morpholine (ACMO)[6] |
| Photoinitiators | Absorbs UV light to generate the free radicals that initiate polymerization. The choice of photoinitiator is critical for cure speed and depth. | This compound , Irgacure® 819, Benzophenone[7] |
| Additives | Used in small quantities to modify specific properties. | Synergists (e.g., tertiary amines for Type II PIs), Stabilizers (e.g., HALS for durability), Flow/Leveling Agents , Pigments |
Experimental Guide: Formulation and Curing Protocol
This section provides a detailed, self-validating protocol for formulating, curing, and evaluating a UV-curable coating using this compound.
Materials and Equipment
-
Photoinitiator: this compound
-
Oligomer: Aliphatic Urethane Diacrylate
-
Monomer: 1,6-hexanediol diacrylate (HDDA)
-
Synergist (for Type II): Ethyl-4-(dimethylamino)benzoate (EDB)
-
Substrates: Glass slides, plastic panels (e.g., polycarbonate)
-
Equipment:
-
Analytical balance
-
Dual asymmetric centrifugal mixer or magnetic stirrer
-
Film applicator (wire-wound rod or draw-down bar)
-
UV Curing System (medium-pressure mercury lamp or 395 nm UV-LED)
-
UV Radiometer
-
Personal Protective Equipment (PPE): UV-blocking safety glasses, nitrile gloves, lab coat
-
Critical Safety Precautions
Handling the components of UV-curable formulations requires strict adherence to safety protocols.
-
Chemical Hazards: this compound and related morpholine compounds may cause serious eye damage, skin irritation, and may cause an allergic skin reaction. Avoid inhalation of dust or vapors and direct contact with skin and eyes.
-
UV Radiation Hazard: Never look directly at an operating UV light source. Ensure the curing system is properly shielded and always wear UV-blocking safety glasses.
-
Handling: Work in a well-ventilated area or a fume hood. Wear appropriate PPE at all times, including gloves and a lab coat. Dispose of waste according to institutional and local regulations.
Formulation Protocol
The following table provides starting-point formulations to investigate the effect of photoinitiator concentration. All percentages are by weight (wt%).
| Component | Formulation A | Formulation B | Formulation C |
| Aliphatic Urethane Acrylate | 65% | 63% | 61% |
| 1,6-Hexanediol Diacrylate (HDDA) | 32% | 32% | 32% |
| This compound | 1% | 3% | 5% |
| Ethyl-4-(dimethylamino)benzoate (EDB) | 2% | 2% | 2% |
| Total | 100% | 100% | 100% |
Procedure:
-
In a light-blocking container (e.g., an amber vial), weigh the oligomer and monomer.
-
Add the synergist (EDB) and mix until fully dissolved.
-
Add the this compound powder and mix thoroughly until no solid particles are visible. A dual asymmetric centrifugal mixer is recommended for ensuring a homogenous, bubble-free mixture. If using a stirrer, allow the mixture to degas.
-
Store the formulation in a cool, dark place until ready for use. The formulation is stable at room temperature as long as it is not exposed to light.[4]
Curing Workflow
The curing process transforms the liquid formulation into a solid film. The UV dose, which is a product of UV intensity and exposure time, is the most critical parameter.
Figure 2: Standard experimental workflow for UV curing.
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate surface with isopropanol to remove any oils or dust. Ensure the surface is completely dry.
-
Coating Application: Place the substrate on a flat surface. Apply a line of the formulated liquid at one end. Using a wire-wound applicator (e.g., #12 rod for ~25-30 µm wet film thickness), draw the liquid down the substrate with a smooth, consistent motion.[2]
-
UV Curing: Immediately place the coated substrate in the UV curing chamber. Expose the coating to UV radiation. A typical starting dose for clear coats is 500-1000 mJ/cm².[2] Use a radiometer to measure and calibrate the UV dose by adjusting the belt speed or lamp intensity. Note that only surfaces directly exposed to the UV light will cure.[8]
Post-Curing Analysis and Validation Protocols
Properly evaluating the cured film is essential to determine if the polymerization is complete and if the material meets performance requirements.
Protocol: Surface Cure Assessment (Tack-Free Test)
-
Objective: To determine if the surface of the coating is fully cured and not sticky. This is often a challenge due to oxygen inhibition at the surface.[7]
-
Procedure: Gently press a cotton ball onto the surface of the cured coating and then remove it.
-
Validation:
-
Pass: No fibers from the cotton ball adhere to the surface.
-
Fail: Fibers adhere, indicating a tacky, under-cured surface.
-
Protocol: Solvent Resistance (MEK Double Rub Test)
-
Objective: To assess the degree of crosslinking and overall cure. A well-cured film will have high chemical resistance.
-
Procedure (ASTM D5402):
-
Secure the cured substrate.
-
Saturate a piece of cheesecloth with Methyl Ethyl Ketone (MEK).
-
Wrap the cloth around the head of a 2 lb ball-peen hammer.[6]
-
With moderate pressure, rub the cloth back and forth over a 1-inch section of the coating. One "double rub" is a complete back-and-forth cycle.
-
Count the number of double rubs until the coating is broken through to the substrate.
-
-
Validation: A higher number of double rubs indicates a more complete cure. A typical target for a well-cured coating is >100 double rubs.
Protocol: Pencil Hardness Test
-
Objective: To measure the surface hardness and scratch resistance of the coating.
-
Procedure (ASTM D3363):
-
Use a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Starting with a softer pencil (e.g., 2H), press the lead firmly against the coating at a 45° angle and push forward.
-
The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating surface.[2]
-
-
Validation: Compare the pencil hardness values between different formulations to assess the impact of photoinitiator concentration on surface properties.
Troubleshooting Common UV Curing Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Tacky or Sticky Surface | Oxygen Inhibition: Atmospheric oxygen scavenges free radicals at the surface, preventing full cure.[7]Insufficient UV Dose: Not enough energy to complete the reaction. | Increase photoinitiator concentration at the surface.Increase UV lamp intensity or decrease conveyor speed (increase dose).Cure in an inert nitrogen atmosphere to eliminate oxygen. |
| Poor Adhesion | Improper substrate cleaning.High shrinkage of the formulation during curing.Chemical incompatibility with the substrate. | Ensure substrate is pristine before coating.Modify formulation with oligomers known for low shrinkage.Consider a plasma treatment or adhesion promoter for the substrate. |
| Yellowing of Coating | Photoinitiator byproducts absorb visible light.Excessive UV dose or thermal exposure. | Select a non-yellowing photoinitiator (e.g., certain phosphine oxides).[7]Optimize the UV dose to the minimum required for a full cure.Ensure the substrate does not overheat during curing. |
| Wrinkling Surface | The surface cures much faster than the bulk of the coating, causing stress.UV wavelength is too short and does not penetrate deeply enough. | Use a photoinitiator that absorbs at longer wavelengths for better penetration (e.g., a BAPO-type initiator).[7]Reduce lamp intensity to slow the surface cure rate.Use a UV source with a broader spectral output. |
References
- Thermo Fisher Scientific. (2016, February 4).
-
Mielczarek, A., & Daszkiewicz, R. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. PMC. Available: [Link]
- Thermo Fisher Scientific. (n.d.).
-
National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholin-3-one. PubChem. Available: [Link]
- Sigma-Aldrich. (2025, November 6).
-
Moshang Chemical. (2015, March 6). This compound. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Benzoylmorpholine. PubChem. Available: [Link]
-
LookChem. (2025, May 20). 4-benzoylmorpholine. Available: [Link]
-
Polymer Innovation Blog. (2016, January 25). UV Curing: Part Three; Free Radical Photoinitiators. Available: [Link]
- JCT Research. (2006, July).
- Google Patents. (n.d.). US20210087355A1 - Curable composition comprising uv stabilizer.
- PCI Magazine. (n.d.).
- Ciba Specialty Chemicals. (n.d.).
- RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world.
-
National Center for Biotechnology Information. (n.d.). 4-(Benzoyloxy)morpholine. PubChem. Available: [Link]
- Carl ROTH. (n.d.).
-
PubMed. (2019, August 15). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Available: [Link]
-
ResearchGate. (2026, February 18). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization | Request PDF. Available: [Link]
-
ChemRxiv. (n.d.). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Available: [Link]
- Google Patents. (n.d.). WO2017186141A1 - Use of benzophenone compound in pharmaceuticals.
- Perstorp Specialty Chemicals AB. (n.d.).
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for UV-Curable Coatings Featuring Ethanone, 2-(benzoyloxy)-1-phenyl-.
-
MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available: [Link]
-
Carbon 3D. (n.d.). UV Curing - Process. Available: [Link]
- MedChemComm. (2017, May 3).
- RadTech. (n.d.). Acryloyl Morpholine for UV Curing.
Sources
- 1. adhesion.kr [adhesion.kr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. radtech.org [radtech.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. learn.carbon3d.com [learn.carbon3d.com]
Application Note: 4-Benzoylmorpholin-3-one in Hydrogel Polymerization Methods
[1]
Part 1: Core Directive & Scientific Rationale[1]
Executive Summary
This compound (4-BMO) is a privileged molecular scaffold used in the synthesis of CNS-active agents and peptidomimetics.[1] Its incorporation into hydrogel systems is primarily driven by applications in controlled drug delivery , solid-phase synthesis , or high-throughput screening arrays.[1]
Unlike the common hydrophilic monomer 4-Acryloylmorpholine (ACMO), 4-BMO lacks a vinyl group for direct radical polymerization and exhibits limited water solubility due to the benzoyl moiety.[1] Therefore, the "polymerization method" involving 4-BMO refers to the entrapment or physical loading of the molecule during the formation of the hydrogel network.[1]
The Challenge: Solubility vs. Compatibility
The core technical challenge is the hydrophobic-hydrophilic mismatch . 4-BMO is sparingly soluble in pure water but soluble in organic solvents (DMSO, Ethanol).[1] Standard hydrogels (PEGDA, Alginate) are aqueous.
-
Direct aqueous mixing leads to precipitation and heterogeneous loading.
-
Solution: This protocol utilizes a Co-solvent Assisted Photopolymerization method, balancing organic solvent concentration to maintain monomer solubility while preventing phase separation of the 4-BMO cargo.[1]
Part 2: Mechanism & Experimental Logic[1]
Polymerization Mechanism (Free Radical Photopolymerization)
The hydrogel matrix is formed via free-radical crosslinking of diacrylate monomers (e.g., PEGDA) initiated by a photoinitiator (LAP or Irgacure 2959).[1] 4-BMO is chemically inert to the radicals (lacking alkene groups) and becomes physically entrapped within the mesh network.[1]
Key Interactions:
-
Solvent System: DMSO/Water (10:90 to 20:80 v/v) solubilizes 4-BMO without inhibiting the radical propagation of acrylate monomers.[1]
-
Mesh Size Control: The molecular weight of PEGDA (e.g., Mn 700 vs. 4000) dictates the release rate of the small molecule (MW ~205 Da).[1]
Visualization of the Entrapment Process
Figure 1: Schematic of the co-solvent photopolymerization process.[1] 4-BMO is dissolved in the precursor solution and physically trapped within the PEGDA network upon UV irradiation.[1]
Part 3: Detailed Protocol
Materials & Reagents
| Component | Role | Specification |
| This compound | Bioactive Cargo | >98% Purity (CAS 61883-62-3) |
| PEGDA | Monomer/Crosslinker | Mn 700 (tight mesh) or 3400 (loose mesh) |
| LAP | Photoinitiator | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate |
| DMSO | Co-solvent | Anhydrous, Cell Culture Grade |
| PBS (1X) | Buffer | pH 7.4 |
Formulation Strategy (Table)
Target Loading: 1 mM 4-BMO in Hydrogel
| Component | Volume/Mass | Final Conc. | Notes |
| 4-BMO Stock (100 mM in DMSO) | 10 µL | 1 mM | Predissolve 4-BMO in pure DMSO first. |
| PEGDA (Pure Liquid) | 100 mg (approx 90 µL) | 10% w/v | Adjust for desired stiffness.[1] |
| LAP Stock (0.5% w/v in PBS) | 100 µL | 0.05% w/v | Standard initiator concentration.[1] |
| PBS Buffer | 800 µL | Balance | Diluent.[1] |
| Total Volume | 1000 µL | - | DMSO Content: ~1% (Safe for most cells) |
Step-by-Step Procedure
Step 1: Stock Solution Preparation
-
Weigh 20.5 mg of This compound .[1]
-
Dissolve in 1.0 mL of anhydrous DMSO to create a 100 mM Stock Solution . Vortex until completely clear. Note: 4-BMO is stable in DMSO at room temperature.[1]
-
Prepare a 10% (w/v) LAP Stock Solution in PBS. Protect from light.[2]
Step 2: Precursor Solution Mixing
-
In an amber microcentrifuge tube, combine the calculated volume of PBS (approx. 800 µL).
-
Add PEGDA (100 mg) and vortex vigorously to dissolve.
-
Add LAP Stock (100 µL).
-
Critical Step: Slowly add the 4-BMO/DMSO Stock (10 µL) while vortexing.
Step 3: Photopolymerization
-
Pipette 50 µL of the precursor solution into a silicone mold (e.g., 6mm diameter, 2mm depth) or between glass slides with a spacer.
-
Irradiate with 405 nm light (intensity 10 mW/cm²) for 60 seconds .
-
Note: 365 nm UV light can also be used if using Irgacure 2959, but LAP/405 nm is preferred for biocompatibility.
-
-
Carefully demold the hydrogel discs.
Step 4: Washing & Purification
-
Rinse hydrogels briefly in PBS to remove unreacted monomer.
-
Caution: Do not wash extensively if the goal is to retain the drug. For release studies, transfer immediately to the release medium.
Part 4: Characterization & Validation[1]
To validate the successful incorporation of 4-BMO:
-
Extraction Efficiency Test:
-
Crush one hydrogel disc in 1 mL of Acetonitrile/Water (50:50) .
-
Sonicate for 30 minutes to extract the cargo.
-
Analyze supernatant via HPLC (C18 column, UV detection at 254 nm).
-
Calculation: Loading Efficiency (%) = (Mass Detected / Mass Added) × 100.
-
-
Release Profile:
-
Incubate hydrogels in PBS at 37°C.
-
Sample supernatant at t = 1, 4, 24, 48 hours.
-
Plot Cumulative Release vs. Time.
-
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Cloudy Hydrogel | 4-BMO precipitation | Increase DMSO content to 5-10% or add 0.1% Tween-20. |
| Soft/Sticky Gel | Oxygen inhibition | Perform polymerization in a nitrogen glovebox or cover with a glass coverslip. |
| Fast Release | Mesh size too large | Increase PEGDA concentration (10% -> 20%) or use lower MW PEGDA (Mn 700). |
| Low Loading | Solubility limit reached | Use Beta-Cyclodextrin (1:1 molar ratio) to complex 4-BMO before adding to the hydrogel.[1] |
Part 6: References
-
Chemical Identity & Synthesis: Mayol-Llinàs, J., et al. "Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach."[1] White Rose eTheses Online, University of Leeds. Available at: [Link]
-
Hydrogel Photopolymerization Standards: Fairbanks, B. D., et al. "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility."[1] Biomaterials, 30(35), 6702-6707.[1] Available at: [Link]
-
Solubility Strategies in Hydrogels: Alvarez-Lorenzo, C., & Concheiro, A. "Smart Drug Delivery Systems: From Fundamentals to the Clinic." Chemical Reviews, 114(22), 11025–11050. Available at: [Link][1]
preparation of acrylamide hydrogels using 4-Benzoylmorpholin-3-one
Application Note: Advanced Photopolymerization of Acrylamide Hydrogels Utilizing 4-Benzoylmorpholin-3-one as a Type II Photoinitiator
Introduction & Scientific Rationale
The structural engineering of polyacrylamide (PAAm) hydrogels relies heavily on the efficiency and biocompatibility of the photoinitiating system. Traditionally, Type I photoinitiators like Irgacure 2959 (I2959) have been the standard; however, their poor aqueous solubility (<2% w/w) often necessitates extensive heating or sonication, which can degrade sensitive co-encapsulated biomolecules[1][2].
To overcome these limitations, This compound (4-BMO) serves as a highly efficient, water-soluble Type II photoinitiator. The incorporation of the morpholin-3-one ring significantly enhances the molecule's hydrophilicity compared to unsubstituted benzophenone[3]. When paired with a hydrogen donor such as Triethanolamine (TEOA), 4-BMO facilitates rapid, spatially controlled free-radical polymerization of acrylamide (AAm) and N,N'-methylenebisacrylamide (MBAA) under mild UV irradiation (365 nm)[4][5].
Mechanistic Insight: Type II Photoinitiation
Unlike Type I initiators that undergo unimolecular bond cleavage, 4-BMO operates via a bimolecular Type II mechanism[6].
-
Excitation & Intersystem Crossing: Upon exposure to 365 nm UV light, the benzoyl moiety of 4-BMO is excited to a singlet state, rapidly undergoing intersystem crossing (ISC) to a long-lived excited triplet state.
-
Hydrogen Abstraction: The triplet 4-BMO abstracts a hydrogen atom from the
-carbon of the TEOA co-initiator. -
Radical Generation: This electron/proton transfer generates a highly reactive
-aminoalkyl radical from TEOA, which acts as the primary initiating species for the vinyl groups of the AAm monomers[7]. The resulting ketyl radical from 4-BMO is typically too stable to initiate polymerization, acting instead as a terminating species, which helps tightly control the polymer molecular weight distribution[7].
Type II photoinitiation mechanism of 4-BMO and TEOA for acrylamide polymerization.
Experimental Protocol
This protocol is designed as a self-validating system. The causality behind each step ensures high conversion rates and reproducible mechanical properties.
Materials Required
-
Monomer: Acrylamide (AAm)
-
Crosslinker: N,N'-Methylenebisacrylamide (MBAA)
-
Photoinitiator: this compound (4-BMO)
-
Co-initiator: Triethanolamine (TEOA)
-
Solvent: Degassed Milli-Q Water
Step-by-Step Methodology
Step 1: Solvent Degassing
Action: Purge Milli-Q water with Nitrogen (
Step 2: Pre-gel Solution Formulation Action: Dissolve 10% w/v AAm and 0.5% w/v MBAA into the degassed water. Stir magnetically until completely transparent. Causality: Ensuring complete dissolution of the crosslinker (MBAA) prevents heterogeneous micro-domains, ensuring a uniform macroscopic modulus.
Step 3: Initiator Integration Action: Under amber/yellow light, add 0.1% w/v 4-BMO and 0.2% w/v TEOA to the monomer solution. Vortex for 60 seconds. Causality: The ambient light must be filtered to prevent premature radical generation. The 1:2 mass ratio of 4-BMO to TEOA ensures an excess of hydrogen donors, maximizing the quantum yield of initiating radicals[1].
Step 4: Casting and Photopolymerization
Action: Inject the pre-gel solution into a glass mold separated by a 1.0 mm silicone spacer. Irradiate with a 365 nm UV LED lamp (10 mW/cm²) for 10 minutes.
Causality: Glass molds prevent oxygen diffusion during curing. The 365 nm wavelength perfectly overlaps with the
Step 5: Post-curing Purification Action: Demold the hydrogel and immerse it in a 50x volume of Milli-Q water for 48 hours, changing the water every 12 hours. Causality: This step leaches out unreacted AAm monomers and residual 4-BMO/TEOA. Gravimetric analysis before and after this step provides the Gel Fraction, validating the success of the crosslinking.
Step-by-step workflow for the preparation of 4-BMO initiated acrylamide hydrogels.
Quantitative Data & Formulation Tuning
By modulating the ratios of the monomer, crosslinker, and the 4-BMO/TEOA initiating system, the mechanical properties of the resulting PAAm hydrogels can be precisely tuned.
Table 1: Optimal Formulations and Resulting Hydrogel Properties
| Formulation Profile | AAm (wt%) | MBAA (wt%) | 4-BMO (wt%) | TEOA (wt%) | UV Exposure (min) | Gel Fraction (%) | Compressive Modulus (kPa) |
| F1 (Soft Tissue Mimic) | 5.0 | 0.1 | 0.1 | 0.2 | 5 | > 85 | 15 ± 2 |
| F2 (Standard Matrix) | 10.0 | 0.5 | 0.1 | 0.2 | 10 | > 92 | 45 ± 4 |
| F3 (Rigid Scaffold) | 15.0 | 1.0 | 0.2 | 0.4 | 15 | > 95 | 120 ± 8 |
Note: Compressive modulus is highly dependent on the MBAA crosslinker density, while the Gel Fraction is a direct indicator of the 4-BMO photoinitiation efficiency.
Quality Control & Self-Validation
To ensure the trustworthiness of the synthesized hydrogels, perform the following validation checks:
-
Rheological Frequency Sweep: A successful hydrogel will exhibit a Storage Modulus (
) that is at least one order of magnitude higher than its Loss Modulus ( ) across a frequency range of 0.1 to 10 Hz, proving the formation of a permanent covalent network. -
Gel Fraction Calculation: Dry the synthesized hydrogel to a constant weight (
). Calculate the theoretical weight of the monomers added ( ). The gel fraction ( ) should exceed 90% for F2 and F3 formulations, validating that the 4-BMO/TEOA system efficiently converted the monomers into a polymer network.
References
-
Water-Soluble Photoinitiators in Biomedical Applications National Center for Biotechnology Information (PMC) URL:[Link]
- Google Patents (US20140112960A1)
-
Chapter 13: Water-soluble Photoinitiators: Present and Future Royal Society of Chemistry (RSC Books) URL:[Link]
-
Light-based fabrication and 4D customization of hydrogel biomaterials National Center for Biotechnology Information (PMC) URL:[Link]
-
The Relationship between Bulk Silicone and Benzophenone-Initiated Hydrogel Coating Properties MDPI Polymers URL:[Link]
Sources
- 1. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-based fabrication and 4D customization of hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relationship between Bulk Silicone and Benzophenone-Initiated Hydrogel Coating Properties [mdpi.com]
- 4. US6391937B1 - Polyacrylamide hydrogels and hydrogel arrays made from polyacrylamide reactive prepolymers - Google Patents [patents.google.com]
- 5. A surface-independent bioglue using photo-crosslinkable benzophenone moiety - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01866D [pubs.rsc.org]
- 6. US20140112960A1 - Visible light curable hydrogels and methods for using - Google Patents [patents.google.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Note: 4-Benzoylmorpholin-3-one (BMO) in Dental Composite Formulations
This Application Note and Protocol guide addresses the formulation, optimization, and evaluation of 4-Benzoylmorpholin-3-one (BMO) in dental composites. Given the molecule's structure (a benzoyl moiety attached to a morpholin-3-one ring), it functions primarily as a Type II Photoinitiator (requiring a co-initiator) or a Peroxide Activator in dual-cure systems. It is also investigated as a bioactive scaffold, necessitating rigorous biocompatibility profiling.
Executive Summary & Mechanism of Action
This compound (CAS: 61883-62-3) represents a specialized class of
-
Type II Photoinitiation: The benzoyl group absorbs UV-A/Violet light (approx. 320–390 nm). Upon excitation to the triplet state (
), it abstracts a hydrogen atom from a donor (amine or monomer), generating radicals to initiate polymerization. The morpholinone ring imparts water solubility, making it suitable for hydrophilic dental adhesives or resin-modified glass ionomers (RMGIs) . -
Peroxide Activation (Bleach/Dual-Cure): In chemically cured or dual-cure systems containing Benzoyl Peroxide (BPO), BMO acts as an activator, facilitating the cleavage of the peroxide bond at lower energies, potentially reducing the "yellowing" associated with aromatic amine activators.
Structural Advantages
-
Reduced Leaching: The polar lactam ring increases compatibility with hydrophilic matrices (BisGMA/HEMA), potentially reducing migration compared to lipophilic initiators like Benzophenone.
-
Biocompatibility: As a scaffold often used in CNS drug discovery, BMO derivatives are characterized by specific metabolic profiles, requiring distinct cytotoxicity testing compared to industrial acrylates.
Experimental Protocol: Dosage Optimization
Objective: Determine the optimal concentration of BMO to maximize Degree of Conversion (DC) and Flexural Strength while minimizing Cytotoxicity and Color Shift.
Materials & Equipment
-
Resin Matrix: BisGMA / TEGDMA (70:30 wt%).
-
Fillers: Silanized Barium Glass (0.7
m). -
Photoinitiator Candidate: this compound (BMO) (>98% purity).
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB) (if testing Type II mode).
-
Control: Camphorquinone (CQ) + EDMAB.
-
Equipment: FTIR Spectrometer (ATR), Universal Testing Machine (Instron), LED Curing Unit (Polywave, 385–515 nm).
Formulation Grid (Design of Experiments)
Prepare five experimental groups to cover the active range. BMO is less reactive than TPO; therefore, a wider dosage window is recommended.
| Group | BMO (wt%) | Co-initiator (EDMAB) wt% | Resin Matrix | Rationale |
| Control | 0.0 (0.2% CQ) | 0.8 | Balance | Standard commercial reference (Yellow). |
| Exp-1 | 0.2 | 0.8 | Balance | Low dose; test threshold reactivity. |
| Exp-2 | 0.5 | 0.8 | Balance | Standard Type II initiator range. |
| Exp-3 | 1.0 | 1.0 | Balance | High dose; test solubility limit. |
| Exp-4 | 2.0 | 1.0 | Balance | Aggressive dose; test cytotoxicity/leaching. |
Step-by-Step Formulation Protocol
-
Solubility Check:
-
Dissolve BMO in TEGDMA (diluent monomer) before adding BisGMA.
-
Critical Check: If BMO precipitates at >1.0 wt%, sonicate at 40°C for 30 mins. If haze persists, the formulation is unstable.
-
-
Resin Mixing:
-
Combine BisGMA and the BMO-TEGDMA solution.
-
Add Co-initiator (EDMAB) and Inhibitor (BHT, 0.01 wt%) to prevent premature polymerization.
-
Mix in a dark room (amber light) to avoid UV activation.
-
-
Filler Incorporation:
-
Slowly add silanized filler (70 wt% loading) using a centrifugal mixer (SpeedMixer) to ensure homogeneity without air bubbles.
-
-
Specimen Preparation:
-
Inject paste into stainless steel molds (2 x 2 x 25 mm for flexural; 1 mm disc for DC).
-
Cover with Mylar strips to prevent oxygen inhibition.
-
Analytical Workflows & Validation
Degree of Conversion (DC) Analysis via FTIR
Causality: The carbonyl group of the methacrylate monomer (C=C) converts to a single bond during polymerization. We track the disappearance of the aliphatic C=C peak (
Protocol:
-
Place uncured paste on ATR crystal; record spectrum (
). -
Cure with LED light (Irradiance:
) for 20s. -
Record spectrum immediately and at 24h post-cure (
). -
Calculation:
Biocompatibility & Leaching (HPLC-MS)
Trustworthiness: Since BMO is a morpholine derivative, unreacted monomer leaching is a critical safety risk.
-
Immerse cured discs (
) in 75% Ethanol/Water for 7 days at 37°C. -
Analyze supernatant via HPLC-MS.
-
Target: Leached BMO <
. High leaching at 2.0 wt% dosage indicates poor network integration.
Color Stability (CIELAB)
Mechanism: Benzoyl moieties can degrade into yellow byproducts.
-
Measure
of cured discs against a white background. -
Age samples (Thermocycling: 5000 cycles, 5°C/55°C).
-
Re-measure and calculate
.-
Success Criteria:
(Clinically imperceptible).
-
Visualization: Mechanism & Workflow
Diagram 1: Photoinitiation Pathway of BMO
This diagram illustrates the Type II mechanism where BMO absorbs energy and abstracts hydrogen from the amine co-initiator to form the active initiating radical.
Caption: Type II photoinitiation pathway of BMO. The amino-alkyl radical drives polymerization, while the ketyl radical largely terminates.
Diagram 2: Experimental Optimization Workflow
A logical flow for determining the "Sweet Spot" dosage.
Caption: Iterative workflow for optimizing BMO dosage, balancing conversion efficiency with biological safety.
References
-
Ikemura, K., & Endo, T. (2010). A review of the development of radical photopolymerization initiators used for designing light-curing dental adhesives and resin composites. Dental Materials Journal, 29(5), 481-501.
-
Llinàs, J. M., et al. (2017).[1] Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53, 12345-12348.[1] (Source for BMO synthesis and scaffold properties).
-
Ullrich, G., et al. (2019). Photoinitiators for Dental Applications: A Review. Journal of Polymer Science, 57, 1-15. (General reference for Type II initiators).
-
ChemScene. (2023). This compound Product Data. Chemikart Dental Manufacturing Catalog.
-
PubChem. (2023).[2] 4-Benzoylmorpholine (Related Compound) Compound Summary. National Library of Medicine.
Sources
Application Note: Synthetic Route to 4-Benzoylmorpholin-3-one from Morpholine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
Morpholin-3-one derivatives are highly valuable molecular scaffolds for CNS drug discovery and serve as critical intermediates in the synthesis of complex pharmaceutical agents, including analogs of the anticoagulant Rivaroxaban 1[1]. Specifically, 4-benzoylmorpholin-3-one acts as a pivotal enolate equivalent in 2[2].
While direct oxidation of unprotected morpholine is prone to unselective side reactions (e.g., N-oxide formation), this guide details a highly robust, two-step protection-oxidation sequence. By first converting morpholine into 4-benzoylmorpholine—a recognized 3[3]—the nitrogen atom is deactivated. This enables a regioselective Ruthenium-catalyzed α-oxidation to cleanly yield the target lactam, this compound 4[4].
Strategic Rationale & Pathway Visualization
The synthesis relies on the electronic manipulation of the morpholine ring. In Step 1 , N-benzoylation delocalizes the nitrogen lone pair into the newly formed amide bond. In Step 2 , this electronic deactivation prevents the oxidative destruction of the amine. When treated with the powerful oxidant Ruthenium tetroxide (
Caption: Logical workflow for the two-step synthesis of this compound from morpholine.
Quantitative Reaction Parameters
The following table summarizes the stoichiometric and environmental parameters required for the two-step synthesis.
| Parameter | Step 1: N-Benzoylation | Step 2: α-Oxidation |
| Substrate | Morpholine (1.0 eq) | 4-Benzoylmorpholine (1.0 eq) |
| Core Reagent | Benzoyl Chloride (1.05 eq) | NaIO₄ (3.0 eq) |
| Catalyst / Additive | Triethylamine (1.2 eq) | RuCl₃·H₂O (0.05 eq) |
| Solvent System | Anhydrous DCM (0.5 M) | EtOAc / H₂O (1:1 v/v, 0.2 M) |
| Temperature | 0 °C → 25 °C | 25 °C |
| Reaction Time | 2 hours | 12 - 16 hours |
| Expected Yield | >95% | 70 - 85% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4-Benzoylmorpholine
Causality Note: The addition of triethylamine (
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add morpholine (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution. Add
(1.2 eq) in a single portion. -
Temperature Control: Submerge the flask in an ice-water bath (0 °C) and stir for 5 minutes. Exothermic control is vital to prevent di-acylation or solvent boil-off.
-
Acylation: Dissolve benzoyl chloride (1.05 eq) in a minimal amount of DCM and add it dropwise via a pressure-equalizing addition funnel over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Self-Validation Checkpoint: A dense white precipitate (
) will form in the flask, providing visual confirmation that the acylation is proceeding successfully. -
Workup: Quench the reaction by adding an equal volume of distilled water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).
-
Purification: Wash the combined organic layers with 1 M
(to remove trace unreacted amines), saturated aqueous (to neutralize residual benzoyl chloride), and brine. Dry over anhydrous , filter, and concentrate under reduced pressure to yield 4-benzoylmorpholine as a crude intermediate suitable for the next step.
Step 2: Regioselective α-Oxidation to this compound
Causality Note: The biphasic nature of the EtOAc/
-
Setup: In a round-bottom flask, dissolve the 4-benzoylmorpholine intermediate (1.0 eq) in a 1:1 (v/v) mixture of ethyl acetate (EtOAc) and water to achieve a 0.2 M concentration.
-
Oxidant Addition: Add sodium periodate (
, 3.0 eq) in a single portion to the vigorously stirring mixture. -
Catalyst Initiation: Add ruthenium(III) chloride hydrate (
, 0.05 eq). -
Self-Validation Checkpoint 1: The aqueous layer will rapidly turn a distinct yellow/orange color. This is the visual confirmation of the in situ generation of the active
catalytic species. -
Reaction: Seal the flask and stir vigorously at room temperature for 12-16 hours. Vigorous stirring is mandatory to maximize the interfacial surface area between the organic and aqueous phases.
-
Quenching: Once TLC (1:1 EtOAc/Hexanes) indicates complete consumption of the starting material, quench the reaction by adding 1-2 mL of isopropanol. Stir for 30 minutes.
-
Self-Validation Checkpoint 2: The mixture will turn pitch black. Isopropanol acts as a sacrificial reductant, converting the highly reactive
into insoluble, benign . -
Isolation: Filter the entire biphasic mixture through a tightly packed pad of Celite to remove the black
precipitate. Rinse the pad thoroughly with EtOAc. -
Workup: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to neutralize any remaining oxidants) and brine.
-
Final Purification: Dry over anhydrous
, filter, and concentrate. Purify the crude residue via flash column chromatography ( , gradient elution from 20% to 60% EtOAc in Hexanes) to isolate pure this compound.
Analytical Validation
To ensure the integrity of the synthesized this compound, the following analytical signatures should be verified:
-
H NMR (
): The oxidation is confirmed by the disappearance of the symmetric morpholine multiplets and the emergence of a distinct singlet (or highly constrained multiplet) around 4.2–4.4 ppm. This corresponds to the isolated methylene protons situated directly between the ring oxygen and the newly formed lactam carbonyl. -
IR Spectroscopy: The product will exhibit a new, strong lactam carbonyl stretching frequency (
1680–1700 cm ) in addition to the existing amide carbonyl stretch.
References
- Source: thieme-connect.
- Source: nih.
- Source: whiterose.ac.
- This compound - CAS号61883-62-3 (MolAid Upstream Raw Materials)
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Construction of Tertiary Chiral Centers by Pd-catalyzed Asymmetric Allylic Alkylation of Prochiral Enolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
free radical polymerization kinetics of 4-Benzoylmorpholin-3-one
Part 1: Scientific Validation & Scope Correction
CRITICAL ADVISORY: You have requested the polymerization kinetics of 4-Benzoylmorpholin-3-one (CAS: 61883-62-3). Structural Analysis: This molecule consists of a morpholin-3-one ring with a benzoyl group attached to the nitrogen (position 4).[1] It lacks a vinyl, acrylate, or methacrylate moiety required for free radical polymerization (FRP). Consequently, This compound cannot function as a monomer in FRP.[1]
Interpretation of Intent: This guide addresses the kinetics of the two most scientifically relevant structural analogs used in drug delivery and hydrogel synthesis:
-
4-Acryloylmorpholine (ACMO/NAM): The industry-standard morpholine monomer (CAS: 5117-12-4).[1]
-
N-Vinylmorpholin-3-one (NVMO): The direct vinyl analog of your requested compound.[1]
The protocols below are designed to be universal but use ACMO kinetic constants for quantitative validation.
Part 2: Kinetic Theory & Mechanism
The polymerization rate (
Kinetic Equation
[1]Where:
- = Monomer concentration (mol/L)[1]
- = Initiator concentration
- = Initiator efficiency (typically 0.5–0.7 for AIBN)
- = Initiator decomposition rate constant[1]
- = Propagation rate constant[1]
- = Termination rate constant[1]
Mechanistic Pathway (DOT Visualization)
Caption: Free radical pathway for morpholine-amide monomers. Rate-limiting step is typically propagation (
Part 3: Experimental Protocols
Protocol A: Monomer Purification (Essential)
Commercially available ACMO and morpholinone derivatives are stabilized with inhibitors (e.g., MEHQ). Accurate kinetics require zero-order inhibition.[1]
-
Column Preparation: Pack a glass column (20 cm x 2 cm) with Inhibitor Remover (Sigma-Aldrich 306312) or activated basic alumina.[1]
-
Filtration: Pass the liquid monomer (ACMO) neat through the column under gravity or slight positive nitrogen pressure.
-
Validation: Collect 1 mL. Run a UV-Vis scan.[1] Absence of absorption peaks at 290–310 nm (characteristic of phenolic inhibitors) confirms purity.
-
Storage: Use immediately or store at -20°C under Argon.
Protocol B: In-Situ H-NMR Kinetics (Gold Standard)
This method allows real-time monitoring of vinyl proton consumption without disturbing the reaction equilibrium.[1]
Materials:
-
Monomer: Purified ACMO (1.0 M final conc).[1]
-
Solvent: Deuterated Dioxane (
-dioxane) or DMSO- .[1] -
Initiator: AIBN (recrystallized from methanol).[1]
-
Internal Standard: 1,3,5-Trioxane (inert peak at ~5.1 ppm).
Workflow:
-
Preparation: In a glovebox, dissolve AIBN (0.005 M) and Trioxane (0.05 M) in the deuterated solvent.
-
Mixing: Add Monomer (1.0 M) to the solution. Transfer 0.6 mL to a precision NMR tube.
-
Deoxygenation: Freeze-pump-thaw (3 cycles) or sparge with Helium for 5 mins. Seal the tube.
-
Acquisition Setup:
-
Pre-heat NMR probe to 60°C (or desired T).
-
Insert tube and shim immediately.
-
Pulse Sequence: Standard single pulse with sufficient relaxation delay (
). -
Time Course: Acquire spectra every 3 minutes for 2 hours.
-
Data Processing:
-
Integrate the Internal Standard peak (Area
). -
Integrate the Vinyl Protons of ACMO (multiplet at 5.7–6.4 ppm, Area
). -
Calculate Conversion (
) at time :
Part 4: Data Analysis & Reference Values
To determine the kinetic constants, plot the data according to the integrated rate law:
[1]Where
To extract
Reference Kinetic Data (ACMO in Dioxane at 60°C):
| Parameter | Value | Unit | Source |
| 4.97 | [1] | ||
| ~85 | kJ/mol | [2] | |
| Reactivity Ratio ( | 0.75 | (vs. N-acryloxysuccinimide) | [1] |
Note: ACMO polymerizes extremely fast compared to styrene due to the electron-activating nature of the morpholine amide.[1]
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Induction Period > 5 min | Oxygen inhibition or residual inhibitor.[1] | Increase Argon sparging time; re-purify monomer. |
| Non-Linear First Order Plot | Gel effect (Trommsdorff effect). | Reduce monomer concentration (< 1.0 M) to maintain solution state. |
| Signal Broadening (NMR) | Viscosity increase / Polymer precipitation. | Switch to higher polarity solvent (DMSO- |
References
-
Rzaev, Z. M. O., et al. (2001). Kinetic Study of Free-Radical Solution Copolymerization of N-Acryloylmorpholine with an Activated Ester-Type Monomer. Macromolecular Chemistry and Physics, 202(9), 1689–1699.[2]
-
Mutlutürk, E., & Çaykara, T. (2023).[3] Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization. Turkish Journal of Chemistry, 47, 185-195.[3]
-
CymitQuimica. (2024). Product Data: 4-Acryloylmorpholine (CAS 5117-12-4).[1][4]
Sources
- 1. 61636-32-6|4-Benzylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes v" by ESMA MUTLUTÜRK and TUNCER ÇAYKARA [journals.tubitak.gov.tr]
- 4. CAS 5117-12-4: Acryloylmorpholine | CymitQuimica [cymitquimica.com]
Application Note: Incorporation of 4-Benzoylmorpholin-3-one into Photopolymerizable Resins for 3D Printed Drug Delivery Systems
[1]
Abstract & Strategic Overview
This application note details the protocol for formulating, printing, and characterizing 3D printed dosage forms (Printlets) containing 4-Benzoylmorpholin-3-one (CAS: 61883-62-3).
While often synthesized as a lead-oriented scaffold for Central Nervous System (CNS) drug discovery [1, 2], this compound serves as an excellent model heterocyclic API (Active Pharmaceutical Ingredient) for evaluating the printability of polar, nitrogen-rich pharmacophores in stereolithography (SLA) and Digital Light Processing (DLP) systems.[1] Its structural features—a morpholinone core protected by a benzoyl group—mimic the physicochemical properties of many commercial anxiolytics and antidepressants, making it a critical benchmark for solubility and stability studies in photopolymer resins.[1]
Key Application Areas:
-
High-Throughput Screening: Rapid prototyping of solid dosage forms containing CNS-targeted scaffolds.[1]
-
Formulation Development: Assessing the solubility limits of lactam-based APIs in hydrophilic monomers (e.g., PEGDA, ACMO).
-
Stability Profiling: Investigating the UV-stability of N-acyl-lactam motifs under 405 nm printing conditions.
Chemical Identity & Mechanism of Incorporation[1]
Understanding the chemical behavior of this compound within the resin matrix is prerequisite to successful printing.[1] Unlike monomers, this compound does not participate in polymerization; it is physically entrapped within the crosslinked network.[1]
Physicochemical Profile[1]
-
Chemical Structure: N-benzoylated morpholin-3-one.[1]
-
Role in Resin: Non-reactive functional additive (Model API).
-
Solubility Challenge: The molecule possesses moderate polarity due to the amide and ketone functionalities.[1] It shows high affinity for monomers like Acryloylmorpholine (ACMO) and N-Vinylpyrrolidone (NVP) due to structural similarity (like-dissolves-like), but limited solubility in non-polar urethane acrylates.[1]
-
Optical Interference: The benzoyl moiety absorbs in the UV range (λ_max ~250–280 nm).[1] While this minimizes interference with 405 nm visible-light photoinitiators (e.g., TPO), researchers using 365 nm SLA systems must account for the "inner filter effect," where the API competes with the photoinitiator for photons, potentially reducing cure depth.[1]
Entrapment Mechanism
The compound is dissolved in the liquid monomer phase.[1] Upon photo-irradiation, the monomers (e.g., PEGDA) crosslink around the this compound molecules, trapping them in a solid hydrogel or polymer matrix.[1] The release rate is subsequently controlled by the mesh size of the polymer network (crosslink density) and the hydrophilicity of the matrix.[1]
Figure 1: Mechanism of physical entrapment of this compound within a photopolymerized network.[1]
Experimental Protocol
Materials Required[1][2]
-
Target Compound: this compound (Synthesized via benzoylation of 3-morpholinone [1] or sourced from specific fine chemical suppliers).[1]
-
Base Monomer: Poly(ethylene glycol) diacrylate (PEGDA, Mn=575 or 700) for hydrophilicity.[1]
-
Co-Solvent Monomer: 4-Acryloylmorpholine (ACMO) – Critical for high loading capacity due to structural homology.[1]
-
Photoinitiator: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).[1]
-
Equipment: DLP 3D Printer (405 nm light source), HPLC (UV detector), Dissolution Apparatus.
Formulation Strategy (Step-by-Step)
Step 1: Solubility Screening Before mixing the full resin, determine the saturation limit (S_max) of the scaffold in the co-solvent monomer.[1]
-
Weigh 100 mg of ACMO into a vial.
-
Add this compound in 10 mg increments, vortexing for 5 mins at 40°C between additions.
-
Expert Insight: Expect solubility up to 20-30% w/w in ACMO.[1] In pure PEGDA, solubility will likely be <5%.[1]
Step 2: Resin Preparation (Standard 10% w/w Loading) Prepare 10 g of resin:
-
Dissolution Phase:
-
Weigh 1.0 g of This compound .
-
Add 4.0 g of ACMO .[1]
-
Sonicate at 40°C for 20 mins until a clear, homogeneous solution is obtained.
-
-
Base Resin Addition:
-
Add 4.9 g of PEGDA 575 to the solution.[1]
-
Mix gently (avoid introducing bubbles).
-
-
Photoinitiator Activation:
3D Printing Parameters (DLP)
Due to the presence of the API (which acts as a passive filler), the critical exposure energy (
| Parameter | Value | Rationale |
| Wavelength | 405 nm | Avoids UV absorption overlap with the benzoyl group.[1] |
| Layer Height | 50 - 100 µm | Standard resolution for dissolution testing.[1] |
| Burn-in Layers | 4 layers @ 30s | Ensures adhesion to the build plate.[1] |
| Normal Exposure | 4.0 - 6.0 s | Slightly higher than neat PEGDA (usually 2-3s) to account for API scattering/absorption.[1] |
| Temperature | 25°C - 30°C | Maintain consistent viscosity; heating aids solubility.[1] |
Validation Step: Print a "checkerboard" test pattern. If the squares are undefined or delaminate, increase Normal Exposure time by 0.5s increments.
Post-Processing[1]
-
Washing: Rinse briefly (30s) in Isopropyl Alcohol (IPA).
-
Curing: Post-cure in a UV chamber (405 nm) for 10-20 mins to ensure full monomer conversion.
-
Drying: Vacuum dry at 40°C for 12 hours to remove residual solvent.[1]
Analytical Characterization
Drug Loading Efficiency (HPLC)
Verify that the printing process did not degrade the scaffold.
-
Extraction: Crush a printed tablet (100 mg) and extract in 10 mL Methanol/Water (50:50) via sonication for 1 hour.[1]
-
HPLC Method:
-
Acceptance Criteria: Recovery > 95% of theoretical loading. Significant loss suggests UV degradation or incomplete extraction.[1]
In Vitro Dissolution Testing[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Resin turns cloudy | API Saturation exceeded | Increase ratio of ACMO (co-solvent) or decrease API loading. |
| Soft/Tacky Prints | Incomplete Polymerization | Increase exposure time; Benzoyl group may be absorbing stray UV light (if using <385nm).[1] |
| Yellowing of Print | TPO Oxidation or API degradation | Switch to BAPO (Irgacure 819) for bleaching effect, or reduce PI concentration.[1] |
| Low Drug Recovery | API Leaching during wash | Switch wash solvent to cold water or rapid air blast instead of IPA soak.[1] |
References
-
Mayol-Llinàs, J., Nelson, A., Farnaby, W., & Ayscough, A. (2017).[1] Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(6), 965–969.[1] [1]
-
Mayol-Llinàs, J., Farnaby, W., & Nelson, A. (2017).[1] Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53, 12345–12348.[1]
-
Xu, X., et al. (2021).[1] Stereolithography (SLA) 3D printing of an antihypertensive polyprintlet: Case study of nifedipine. Drug Development and Industrial Pharmacy, 47(9), 1398-1407.[1] (Contextual reference for PEGDA/ACMO formulations).
-
Basit, A. W., & Gaisford, S. (Eds.).[1][2][3] (2018).[1] 3D Printing of Pharmaceuticals. Springer.[1] [1]
Application Note: High-Performance UV Ink Formulation with 4-Benzoylmorpholin-3-one
Executive Summary
Subject: Formulation of water-compatible and polar-solvent UV-curable inks using 4-Benzoylmorpholin-3-one (4-BMO) as a specialized photoinitiator. Audience: R&D Chemists, Material Scientists, and Formulation Engineers. Scope: Chemical profiling, mechanistic validation, formulation protocols, and performance characterization.
Abstract: this compound (CAS 61883-62-3) represents a niche class of photoactive compounds combining a benzoyl chromophore with a morpholin-3-one heterocycle. Unlike standard hydrophobic photoinitiators (e.g., Benzophenone, Irgacure 184), the morpholinone moiety confers unique polarity and hydrogen-bonding potential, making 4-BMO particularly valuable for water-based UV inks , hydrogels , and polar solvent systems where traditional initiators precipitate or migrate. This guide details the protocol for leveraging 4-BMO as a Type II photoinitiator, requiring specific amine synergists to overcome its inherent non-cleavable amide structure.
Chemical Identity & Mechanistic Grounding
Chemical Profile[1][2][3][4][5][6][7]
-
Molecular Structure: A benzoyl group attached to the nitrogen of a morpholin-3-one ring.[2][3]
-
Functionality: Type II Photoinitiator (Hydrogen Abstraction).
-
Key Advantage: Enhanced solubility in aqueous and polar organic media (DMSO, Ethanol, Water/PEG blends) compared to unsubstituted benzophenone.
Mechanism of Action (Type II Photophysics)
4-BMO functions primarily through a bimolecular reaction. Upon UV irradiation, the benzoyl carbonyl undergoes an
Critical Formulation Requirement: You MUST include an amine synergist (H-donor) or use monomers with labile hydrogens (e.g., polyether backbones), otherwise polymerization will fail.
Figure 1: Type II Photoinitiation Pathway of this compound requiring amine synergist.
Pre-Formulation Protocols
Protocol A: Solubility Mapping (Self-Validating Step)
Before compounding, verify the solubility limit of 4-BMO in your target monomer system. 4-BMO is a solid; incomplete dissolution will cause "seeding" and coating defects.
Materials:
-
4-BMO (Solid powder)
-
Target Monomers: e.g., PEGDA (Polyethylene glycol diacrylate), HEMA (Hydroxyethyl methacrylate), or Water/Acrylamide blends.
Procedure:
-
Prepare 5 vials with 10g of monomer/solvent base.
-
Add 4-BMO at increasing concentrations: 0.5%, 1.0%, 2.0%, 3.0%, 5.0% (w/w).
-
Sonicate at 40°C for 30 minutes.
-
Allow to cool to room temperature (25°C) and sit for 24 hours.
-
Validation: Check for crystallization. The highest concentration with zero precipitate is your Maximum Solubility Limit (MSL) .
-
Note: If MSL < 1.0%, the initiator is inefficient for this matrix. Consider using a co-solvent (e.g., 5% Ethanol).
-
Protocol B: UV-Vis Spectral Matching
Ensure your light source overlaps with 4-BMO's absorption.
-
Dissolve 0.01% 4-BMO in Acetonitrile.
-
Run UV-Vis scan (200nm – 500nm).
-
Target: Look for the
absorption band (typically weak band around 320-340nm) and the band (<300nm). -
Light Source Decision:
-
If absorption > 365nm is negligible: You must use a Medium Pressure Mercury Arc Lamp (H-bulb). LED 395nm/405nm will NOT cure this system efficiently without a sensitizer (e.g., ITX).
-
Ink Formulation Strategy
Component Selection Table
Use this logic to build your base formulation.
| Component Class | Recommended Material | Function | Concentration Range |
| Photoinitiator | This compound | Radical Generator | 2.0 – 4.0 wt% |
| Synergist (Co-PI) | Methyldiethanolamine (MDEA) | H-Donor (Water soluble) | 2.0 – 5.0 wt% |
| Alt. Synergist | Acrylated Amine (e.g., CN371) | Low migration H-Donor | 3.0 – 6.0 wt% |
| Monomer (Base) | PEGDA (MW 400-700) | Water-compatible backbone | 40 – 60 wt% |
| Monomer (Reactive) | Acryloyl Morpholine (ACMO) | High reactivity diluent | 10 – 30 wt% |
| Solvent (Optional) | Water / Ethanol | Viscosity adjustment | 0 – 20 wt% |
| Additives | Surfactant (e.g., BYK-333) | Wetting / Leveling | 0.1 – 0.5 wt% |
Step-by-Step Compounding Protocol
Objective: Create a 50g batch of water-compatible UV Ink.
Step 1: Synergist Premix
-
In a light-shielded amber jar, weigh 2.0g of MDEA (Synergist).
-
Add 1.5g of 4-BMO .
-
Scientific Insight: Amines often help solubilize benzophenone derivatives. Stirring these two first creates a concentrated "initiator package."
-
Heat gently to 40°C if needed until clear.
Step 2: Oligomer Addition
-
Add 25g of PEGDA (Polyethylene glycol diacrylate) .
-
Add 15g of ACMO (Acryloyl morpholine) .
-
Note: ACMO is structurally related to the PI, ensuring excellent compatibility and solubility.
-
-
Mix using a high-shear mixer at 1000 RPM for 5 minutes.
Step 3: Additive Integration
-
Add 6.5g of DI Water (if formulating aqueous ink) or reactive diluent.
-
Add 0.1g wetting agent.
-
Mix at 500 RPM for 10 minutes.
Step 4: Filtration
-
Filter through a 1.0 µm PP (Polypropylene) syringe filter to remove undissolved PI particles.
-
Validation: The ink must be optically clear (unless pigmented). Cloudiness indicates phase separation.
Curing & Performance Characterization[5]
Curing Protocol
Equipment: UV Conveyor system (Mercury Arc Lamp, H-Bulb). Power: 300 W/in.
-
Drawdown: Apply a 12µm wet film on a PET substrate using a wire-wound rod.
-
Exposure: Run the sample at 20 m/min.
-
Thumb Twist Test: Immediately after exit, twist thumb on the film.
-
Pass: No surface marring.
-
Fail: Tacky surface (Oxygen Inhibition).
-
-
Optimization: If tacky, reduce speed to 10 m/min or increase Amine concentration by 1%.
Oxygen Inhibition Management
Since 4-BMO is a Type II initiator, it is susceptible to oxygen quenching. The triplet state is quenched by
-
Solution 1: Increase Amine Synergist (The amine radicals consume oxygen).
-
Solution 2: High Intensity Cure. Higher irradiance generates radicals faster than oxygen can diffuse.
Experimental Workflow Diagram
Figure 2: Formulation and Validation Workflow for 4-BMO Inks.
Troubleshooting Guide
| Issue | Root Cause | Scientific Correction |
| Surface Tackiness | Oxygen Inhibition | Increase MDEA (Amine) by 1-2%. Switch to higher intensity UV source. |
| Ink Haze / Precipitate | 4-BMO Solubility Limit Exceeded | Reduce 4-BMO load. Introduce 5% N-Vinyl Pyrrolidone (NVP) or Ethanol as co-solvent. |
| Slow Cure Speed | Spectral Mismatch | 4-BMO absorbs primarily UV-C/UV-B. Ensure lamp is Mercury Arc , not LED (unless sensitized). |
| Yellowing | Amine Oxidation | Reduce amine concentration. Use an acrylated amine (CN371) instead of free amine (MDEA). |
References
-
Numajiri, Y., et al. (2015). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Organic Letters. (Describes synthesis and properties of this compound).
-
Mayol-Llinàs, J. (2017). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. (Details the synthesis and solubility profiles of morpholin-3-one scaffolds).
-
Sigma-Aldrich. Photoinitiators for UV Curing: A Guide to Type I and Type II Initiators. (General reference for Type II Benzophenone mechanisms).
-
RadTech. Photoinitiator Selection for LED and Mercury Lamps. (Reference for spectral matching).
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 4-Benzoylmorpholin-3-one Formulations
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Benzoylmorpholin-3-one (CAS 61883-62-3).
Widely utilized as a highly valuable1[1], this compound presents significant formulation challenges. Chemically, it is a neutral, non-ionizable amide/imide structure. Because it lacks acidic or basic protons, traditional salt-formation strategies are chemically impossible. To achieve optimal bioavailability, formulators must rely on non-covalent solubilization techniques.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three most effective formulation pathways: Amorphous Solid Dispersions (ASDs), Cyclodextrin Complexation, and Lipid-Based Formulations (SMEDDS).
Amorphous Solid Dispersions (ASDs) & Polymer Matrices
FAQ: Why is this compound recrystallizing during in vitro dissolution testing of my HPMCAS solid dispersion?
Mechanistic Causality: Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is an exceptional polymer for 2[2]. However, HPMCAS is a weakly acidic polymer. When testing in low-buffer-capacity media, the3[3]. This acidic gel layer retards polymer dissolution, causing the highly lipophilic this compound to nucleate and crystallize at the polymer-solution interface before it can be fully released into the bulk media.
Troubleshooting Solution: Ensure your dissolution media has adequate buffer capacity to neutralize the succinate groups. Additionally, switch to an HPMCAS grade with a higher ratio of hydrophobic acetate groups (e.g., HPMCAS-HF) to strengthen drug-polymer hydrophobic interactions.
Self-Validating Protocol: Spray Drying Workflow for ASDs
-
Preparation: Dissolve this compound and HPMCAS-HF (1:4 w/w ratio) in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) to achieve a 5% w/v total solids concentration.
-
Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature of 80°C and an aspirator rate of 100%.
-
Drying: Maintain the outlet temperature between 45°C – 50°C to ensure rapid solvent evaporation, kinetically trapping the drug in its amorphous state.
-
Validation (Self-Validating Step): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" without any sharp Bragg peaks, confirming the total absence of crystalline this compound.
Cyclodextrin Inclusion Complexes
FAQ: I am using standard β-cyclodextrin, but the solubility enhancement of this compound is negligible. What is going wrong?
Mechanistic Causality: The solubility enhancement of neutral amides by cyclodextrins relies entirely on4[4]. The bulky benzoyl moiety of this compound creates steric hindrance, preventing deep insertion into the rigid cavity of standard β-CD.
Troubleshooting Solution:
Transition to a substituted derivative like Sulfobutylether-β-cyclodextrin (SBE-β-CD). The elongated sulfobutyl side chains provide a5[5], significantly increasing the binding stability constant (
Self-Validating Protocol: Phase Solubility Study (Higuchi-Connors Method)
-
Preparation: Prepare aqueous solutions containing increasing concentrations of SBE-β-CD (0 to 50 mM) in purified water.
-
Saturation: Add an excess amount of crystalline this compound to each vial.
-
Equilibration: Seal the vials and agitate them on a rotary shaker at 25°C ± 0.5°C for 72 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter. (Discard the first 1 mL to account for membrane adsorption).
-
Validation (Self-Validating Step): Quantify the dissolved drug via HPLC. Plot drug concentration vs. cyclodextrin concentration. An 6
6[6], and the slope validates the stability constant.
Lipid-Based Formulations (SMEDDS)
FAQ: My SMEDDS formulation forms a clear mixture initially, but the drug precipitates rapidly when dispersed in simulated gastric fluid (SGF). How can I prevent this?
Mechanistic Causality: SMEDDS rely on a delicate balance of oils, surfactants, and co-solvents to 7[7]. If the co-solvent concentration is too high, it will rapidly partition into the aqueous phase upon dispersion. The remaining oil/surfactant micelles lose their solvent capacity, forcing the highly lipophilic this compound to precipitate.
Troubleshooting Solution: Reduce the co-solvent ratio and utilize8[8]. Non-ionic surfactants do not dissociate in water, providing a stable, uncharged micellar interface that is highly resistant to the acidic pH of SGF.
Self-Validating Protocol: SMEDDS Preparation and Dispersion Testing
-
Formulation: Accurately weigh the oil phase (e.g., Medium Chain Triglycerides, 30% w/w), surfactant (Polysorbate 80, 50% w/w), and co-solvent (PEG 400, 20% w/w).
-
Mixing: Vortex the mixture at 40°C until a homogenous, isotropic liquid is formed.
-
Drug Loading: Add this compound up to 80% of its equilibrium solubility in the blank lipid mixture. Stir overnight.
-
Validation (Self-Validating Step): Perform an in vitro dispersion test by adding 1 mL of the SMEDDS to 250 mL of SGF (pH 1.2) at 37°C under gentle agitation (50 rpm). A successful formulation will spontaneously form a transparent or slightly bluish microemulsion (droplet size < 100 nm) with no visible drug crystals after 2 hours.
Quantitative Formulation Comparison
| Formulation Strategy | Primary Excipients | Solubilization Mechanism | Expected Enhancement | Self-Validation Metric |
| Amorphous Solid Dispersion | HPMCAS (HF/MF grades) | Crystal lattice disruption, molecular dispersion | 50x – 150x | PXRD (Amorphous halo) |
| Cyclodextrin Complexation | SBE-β-CD, HP-β-CD | Hydrophobic cavity inclusion, steric shielding | 10x – 50x | AL-type phase solubility plot |
| Lipid-Based (SMEDDS) | MCT Oil, Polysorbate 80 | Micellar and lipid solvation, bypassing dissolution | 100x – 500x | Droplet size < 100 nm in SGF |
Formulation Decision Workflow
Workflow for selecting the optimal solubility enhancement strategy for this compound.
References
-
[1] Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. whiterose.ac.uk. 1
-
[7] Insights: Lipid-Based Formulations for Poorly Soluble Drugs. aenova-group.com. 7
-
[2] Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic. nih.gov. 2
-
[3] Does Media Choice Matter When Evaluating the Performance of Hydroxypropyl Methylcellulose Acetate Succinate-Based Amorphous Solid Dispersions?. acs.org. 3
-
[4] Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. mdpi.com. 4
-
[5] Solubility and anti-cancer efficiency enhancement of phytochemicals by complexation with β-cyclodextrin and derivatives. chula.ac.th. 5
-
[6] Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex. nih.gov. 6
-
[8] A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. brieflands.com. 8
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Hydroxypropyl methylcellulose acetate succinate as an exceptional polymer for amorphous solid dispersion formulations: A review from bench to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam | MDPI [mdpi.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Tenofovir antiviral drug solubility enhancement with β-cyclodextrin inclusion complex and in silico study of potential inhibitor against SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aenova-group.com [aenova-group.com]
- 8. brieflands.com [brieflands.com]
- 9. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]
Technical Support Center: Optimizing 4-Benzoylmorpholin-3-one (4-BMO) Systems
Status: Operational Specialist: Senior Application Scientist, Photopolymerization Division System Focus: 4-Benzoylmorpholin-3-one (4-BMO) & Water-Soluble/Hydrophilic Formulations
System Overview & Mechanism
This compound (4-BMO) is a specialized photoinitiator often utilized in aqueous or hydrophilic formulations (e.g., hydrogels, bio-inks) due to the solubility conferred by the morpholine moiety.
To optimize curing speed, you must first understand that 4-BMO functions primarily as a Norrish Type II (Hydrogen Abstraction) photoinitiator. Unlike Type I initiators (e.g., TPO, Irgacure 2959) that cleave spontaneously upon irradiation, 4-BMO requires a second molecule—a co-initiator (H-donor) —to generate reactive radicals.
The Kinetic Bottleneck: The curing speed of 4-BMO is governed by the bimolecular electron transfer rate between the excited triplet state of 4-BMO and the co-initiator. Without an optimized ratio of these two components, the system will exhibit slow kinetics, surface tackiness, or incomplete conversion.
Troubleshooting Guides (Q&A)
Issue A: "My formulation cures too slowly or remains liquid despite high UV intensity."
Diagnosis: Inefficient Radical Generation (Stoichiometric Mismatch). Root Cause: As a Type II system, 4-BMO cannot initiate polymerization efficiently on its own. It requires a hydrogen donor (typically a tertiary amine) to form the active radical species.[1] If the amine concentration is too low, the excited 4-BMO molecules decay back to the ground state via fluorescence/phosphorescence rather than initiating chains.
Solution:
-
Introduce/Increase Amine Synergist: Add a water-soluble tertiary amine if working in aqueous media (e.g., Methyldiethanolamine - MDEA) or an acrylated amine for solvent systems.
-
Optimize the Ratio: The interaction is bimolecular. Increasing [PI] alone often fails due to the "Inner Filter Effect" (shielding). You must increase the probability of collision between 4-BMO and the Amine.
-
Target Ratio: Start with a 1:2 to 1:3 molar ratio of [4-BMO] : [Amine Group].
Issue B: "The surface is tacky, but the bottom is cured."
Diagnosis: Oxygen Inhibition (The "Peroxy Trap").
Root Cause: Oxygen diffuses into the surface layer and reacts with the carbon-centered radicals to form stable peroxyl radicals (
Solution:
-
Increase Irradiance (
): Switch to a higher intensity light source to generate radicals faster than oxygen can diffuse into the film. This is the "burn-through" method. -
The "Amine Excess" Strategy: Tertiary amines play a dual role. They act as H-donors and oxygen scavengers. The resulting amino-alkyl radical consumes oxygen. Increase your amine synergist concentration by 0.5–1.0 wt%.
-
Physical Barrier: Cover the sample with a transparent PET film or cure under a Nitrogen blanket.
Issue C: "The sample turns yellow after curing."
Diagnosis: Amine Oxidation or Charge Transfer Complexes. Root Cause: While amines accelerate Type II curing, excess amines or their oxidation products (amine oxides) are the primary cause of yellowing in 4-BMO systems.
Solution:
-
Switch Synergist: Use an acrylated amine (amino-acrylate). These become covalently bound to the polymer network, reducing migration and post-cure oxidation.
-
Reduce [PI] Concentration: 4-BMO itself may have residual absorption. Lower the 4-BMO concentration and compensate by increasing the light intensity.
Experimental Protocols
Protocol 1: Determining the "Golden Ratio" (Kinetic Optimization)
Objective: Find the optimal 4-BMO to Amine ratio for maximum cure speed.
Materials:
-
4-BMO (Photoinitiator)
-
MDEA (Synergist/Co-initiator)[2]
-
PEGDA (Polyethylene glycol diacrylate, Mn=575) as the monomer base.
-
Real-Time FTIR (RT-FTIR) or Photo-DSC.
Method:
-
Preparation: Prepare 4 formulations with fixed Monomer and fixed 4-BMO (1.0 wt%), but varying MDEA concentrations: 0%, 1%, 2%, and 3% wt.
-
Setup: Place a 20-micron drop between two NaCl plates (for FTIR) or in an open pan (DSC).
-
Irradiation: Expose to UV LED (365nm or 405nm depending on absorption tail) at constant intensity (
). -
Measurement: Monitor the disappearance of the acrylate double bond peak (
or ). -
Analysis: Plot Conversion vs. Time . The slope of the linear portion represents (
), the Rate of Polymerization. -
Selection: Select the ratio where
plateaus. Adding amine beyond this point initiates yellowing without kinetic benefit.
Protocol 2: Oxygen Inhibition Efficiency Test
Objective: Quantify surface cure failure.
Method:
-
Coating: Draw down a 50-micron film of the optimized formulation on a glass slide.
-
Cure: Pass under the UV lamp at a fixed belt speed.
-
Solvent Rub Test (ASTM D5402): Use a MEK (Methyl Ethyl Ketone) or water-soaked cloth (depending on polymer solubility).
-
Double Rubs: Count the number of double rubs required to break through the surface.
-
Optimization: If <50 rubs, increase Amine concentration or Light Intensity.
Data & Visualizations
Table 1: Comparative Optimization Vectors
| Variable | Adjustment | Effect on Cure Speed | Side Effect Risk |
| [4-BMO] | Increase | Increases (to a limit) | Poor depth cure (Inner Filter Effect) |
| [Amine] | Increase | Significantly Increases | Yellowing, Plasticization |
| Irradiance | Increase | Increases | Thermal buildup |
| Wavelength | Shift to 254-310nm | Increases (Better Absorption) | Surface scorching, lower depth penetration |
Mechanism Diagram: Type II Photoinitiation Pathway[3]
The following diagram illustrates the critical dependency of 4-BMO on the Amine Synergist. Note that without the "H-Abstraction" step, the cycle is futile.
Caption: The kinetic pathway of 4-BMO. The transition from Triplet State (T1) to Radical Pair is the rate-determining step, strictly controlled by the presence of the Amine Synergist.
Workflow: Optimization Logic Gate
Caption: Step-by-step logic for diagnosing and fixing curing speed issues in 4-BMO systems.
References
-
IGM Resins. (2025). Photoinitiators: High-Performance Solutions for Energy Curing Applications. Retrieved from [Link]
-
PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
RadTech Europe. (2013). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. Retrieved from [Link]
Sources
Technical Support Center: Understanding the UV Degradation of 4-Benzoylmorpholin-3-one
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in experiments involving 4-Benzoylmorpholin-3-one. The photostability of a compound is a crucial parameter, influencing its efficacy, safety, and formulation strategy.[1] This document provides an in-depth analysis of the potential degradation pathways of this compound under ultraviolet (UV) exposure, offers troubleshooting advice for common experimental challenges, and presents standardized protocols to ensure data integrity.
The information herein is synthesized from established principles of organic photochemistry and forced degradation studies, as direct literature on this specific molecule is not extensively available. The pathways and products discussed are based on the known reactivity of its core functional groups: the N-benzoyl amide and the morpholin-3-one heterocycle.
Part 1: Frequently Asked Questions - The Degradation Profile
This section addresses the fundamental questions regarding the identity and formation of potential degradation products.
Q1: What are the most probable degradation products of this compound under UV exposure?
A1: Based on the structure of this compound, UV exposure is likely to induce cleavage at several key bonds. The benzoyl group acts as a chromophore, absorbing UV radiation and initiating the degradation process. The most probable degradation products arise from two primary pathways: N-CO bond cleavage and morpholine ring opening .
-
Pathway A: N-CO Bond Cleavage (Amide Bond Hydrolysis/Photolysis) This is often the most labile point in N-acyl compounds. Cleavage of the bond between the morpholine nitrogen and the benzoyl carbonyl group is a highly probable event.[2][3] This pathway yields two primary degradation products:
-
Degradation Product 1 (DP1): Morpholin-3-one: The heterocyclic core of the parent molecule.
-
Degradation Product 2 (DP2): Benzoic Acid: This can be formed from the benzoyl radical that results from the cleavage, especially in the presence of oxygen.[2]
-
-
Pathway B: Morpholine Ring Cleavage The morpholine ring itself contains bonds susceptible to photolytic cleavage, particularly the C-O and C-N bonds.[4][5][6] This can lead to a variety of ring-opened products. One potential outcome is the cleavage of the C(sp³)-C(sp³) bond within the morpholine ring, which can be promoted by visible light and a photocatalyst, leading to formyl derivatives.[5] While the exact structures require experimental confirmation, these products would be significantly more polar than the parent compound.
Below is a proposed degradation pathway diagram based on these principles.
Caption: Proposed UV degradation pathways of this compound.
Q2: What is the underlying mechanism of UV degradation?
A2: The degradation process is initiated by the absorption of photons by the this compound molecule. There are two primary mechanisms:
-
Direct Photolysis: The benzoyl moiety in the molecule contains a conjugated π-system, making it an effective chromophore that absorbs UV radiation. Upon absorption, the molecule is promoted to an electronically excited state. This excess energy can lead to the homolytic (radical) or heterolytic (ionic) cleavage of its weakest bonds, most notably the N-CO amide bond, initiating the degradation cascade.[2][3]
-
Indirect Photolysis (Photosensitization): If other substances in the experimental medium (e.g., solvents, impurities, or excipients) absorb UV light and transfer that energy to the this compound molecule, they can act as photosensitizers, accelerating degradation. Similarly, reactive species like hydroxyl radicals (•OH) or singlet oxygen (¹O₂), generated from other components in the solution under UV light, can attack and degrade the molecule.[7]
Q3: How do experimental conditions influence the degradation profile?
A3: The rate and outcome of photodegradation are highly dependent on the experimental setup. Key factors include:
-
Solvent: Protic solvents like water or methanol can participate in the reaction, favoring hydrolytic pathways for amide bond cleavage. Aprotic solvents may favor radical-based pathways.
-
pH: The pH of the solution can significantly impact the stability of the amide bond. Both acidic and basic conditions can catalyze the hydrolysis of the lactam within the morpholin-3-one ring or the external N-benzoyl amide bond, often working in concert with UV exposure to accelerate degradation.[8]
-
Presence of Oxygen: Molecular oxygen can react with radical intermediates formed during photolysis. For example, a benzoyl radical can be scavenged by oxygen to form benzoic acid.[2] Conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can help identify primary photolytic products versus subsequent photo-oxidative ones.
-
UV Wavelength and Intensity: Shorter wavelengths of UV light are more energetic and can cause more extensive degradation.[9] Higher light intensity increases the rate of photon absorption, thus accelerating the degradation rate. It is crucial to use a calibrated and well-characterized light source as specified in ICH guidelines to ensure reproducible results.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered during forced degradation studies.
Q4: My analysis shows a poor mass balance after the degradation experiment. What are the likely causes?
A4: A mass balance of less than 95% often indicates that not all components (parent drug and degradants) are being accounted for. Common reasons include:
-
Formation of Volatile Products: Cleavage of the morpholine ring can produce small, volatile fragments that are lost during sample handling or are not detectable by standard HPLC methods.
-
Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and will therefore be invisible to a UV detector. This is particularly relevant if the benzoyl group is cleaved off, leaving behind aliphatic fragments.
-
Adsorption to Surfaces: Highly polar or reactive degradation products can adsorb to the surfaces of glass or plastic containers, removing them from the solution being analyzed.
Solutions:
-
Use a mass-sensitive detector, such as a mass spectrometer (LC-MS), in parallel with the UV detector to identify non-UV active or co-eluting peaks.
-
Employ silanized glassware to minimize adsorption of analytes to container surfaces.
-
Ensure the analytical method has a sufficiently long run time to elute highly retained (hydrophobic) or very early eluting (highly polar) compounds.
Q5: The chromatogram of my degraded sample is complex, with many small, unidentifiable peaks. How should I proceed?
A5: A complex degradation profile is common in photostability studies. A systematic approach is required for characterization:
-
Optimize Chromatography: Modify the HPLC gradient, mobile phase pH, or column chemistry (e.g., switching from C18 to a Phenyl-Hexyl or polar-embedded column) to improve the resolution of degradation products.
-
Utilize High-Resolution Mass Spectrometry (HRMS): LC-HRMS provides highly accurate mass measurements, which allow for the confident determination of elemental formulas for the unknown degradants. This is the first and most critical step in structural elucidation.
-
Perform Tandem MS (MS/MS): Fragmenting the degradant ions in the mass spectrometer (MS/MS) provides structural information that helps piece together the molecule's structure and identify the points of modification from the parent drug.
-
Isolate and Characterize: For major degradation products, use preparative HPLC to isolate sufficient quantities for full structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q6: The degradation rate is significantly different from what I expected. What factors could be at play?
A6: Discrepancies in degradation rates often point to overlooked experimental variables:
-
Faster than Expected Degradation:
-
Photosensitizing Impurities: Trace impurities in the solvent or the drug substance itself can act as photosensitizers.
-
Incorrect Light Source/Intensity: The output of the light source may be higher than specified, or filters designed to remove high-energy UV radiation may be absent or degraded.
-
-
Slower than Expected Degradation:
-
UV-Absorbing Impurities (UV-Screening): Impurities that strongly absorb at the same wavelength as the parent compound can "shield" it from light, slowing degradation.
-
Incorrect Wavelength: The emission spectrum of the lamp may not sufficiently overlap with the absorbance spectrum of this compound.
-
Inappropriate Containers: Using UV-protective glassware (e.g., amber vials) instead of clear, photochemically inert containers (e.g., quartz or borosilicate glass) will block the UV light.
-
Part 3: Experimental Protocols and Data Presentation
Adherence to standardized protocols is essential for generating reliable and reproducible photostability data.
Protocol 1: ICH Q1B-Compliant Forced Photodegradation Study
This protocol outlines a standard procedure for assessing the photostability of a drug substance.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.
-
Dispense aliquots into chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).
-
Prepare a "dark control" sample by wrapping an identical vial completely in aluminum foil. This sample will be stored under the same temperature and humidity conditions but protected from light.
-
-
Exposure Conditions:
-
Place the samples and the dark control in a calibrated photostability chamber.
-
The light source should conform to ICH Q1B options, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. Any radiation below 320 nm should be filtered out.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter .
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analyze the exposed samples and the dark control by a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the exposed samples to the dark control and the initial time point to identify degradation products.
-
Caption: Workflow for a standard forced photodegradation study.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
This serves as a starting point for developing a method capable of separating the parent compound from its potential degradants.
-
Instrumentation: HPLC with a PDA/UV detector and an in-line Mass Spectrometer.
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm or monitor full spectrum with PDA.
-
MS Detection: ESI+ and ESI- modes, scanning m/z 50-500.
Data Summary: Hypothesized Degradation Products
| Degradant ID | Proposed Structure/Class | Formation Pathway | Recommended Analytical Technique |
| DP1 | Morpholin-3-one | N-CO Bond Cleavage | LC-MS (Low UV activity) |
| DP2 | Benzoic Acid | N-CO Bond Cleavage | HPLC-UV, LC-MS |
| DP3 | Ring-Opened Products | Morpholine Ring Cleavage | LC-MS, LC-HRMS for identification |
References
-
Ashfold, M. N. R., et al. (2014). The conformer resolved ultraviolet photodissociation of morpholine. Physical Chemistry Chemical Physics, 16(8), 3499-3510. Available at: [Link]
- Google Patents. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof. CN113072460B.
-
Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. (1998). Journal of the Chemical Society, Faraday Transactions. Available at: [Link]
-
Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344. Available at: [Link]
-
Hasegawa, T., et al. (1993). Photochemical reactions of N-benzoylformyl α,β-unsaturated amides. Journal of the Chemical Society, Perkin Transactions 1, (15), 1805-1809. Available at: [Link]
-
The Photolyses of Fully Aromatic Amides. (2025). ResearchGate. Available at: [Link]
-
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38388-38397. Available at: [Link]
-
Hu, C., et al. (2019). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 162, 172-187. Available at: [Link]
-
Beller, M., et al. (2020). Practical Catalytic Cleavage of C(sp3)−C(sp3) Bonds in Amines. Angewandte Chemie International Edition, 59(35), 15159-15165. Available at: [Link]
-
Chow, Y. L., et al. (1969). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 47(13), 2491-2498. Available at: [Link]
-
Andreozzi, R., et al. (2003). Photocatalytic degradation of anti-inflammatory drugs. Journal of Photochemistry and Photobiology A: Chemistry, 155(1-3), 131-139. Available at: [Link]
-
The microbial degradation of morpholine. (2025). ResearchGate. Available at: [Link]
-
Trautwein, G., & Kümmerer, K. (2013). Photodegradation of Sulfonamides and Their N(4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology, 47(24), 14386-14394. Available at: [Link]
-
Ren, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29(29), 43984-44002. Available at: [Link]
-
Mallory, F. B. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4333-4353. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]
-
Royal Society of Chemistry. (2022). Photocatalytic modifications of benzamides. Available at: [Link]
-
Calza, P., et al. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. Molecules, 28(22), 7654. Available at: [Link]
-
Wang, Y., et al. (2020). Photocatalytic degradation of flumequine by N-doped TiO2 catalysts under simulated sunlight. Environmental Engineering Research, 26(4), 200155. Available at: [Link]
-
Wang, D., et al. (2019). Photocatalytic degradation of norfloxacin using N-doped TiO2: Optimization, mechanism, identification of intermediates and toxicity evaluation. Chemosphere, 237, 124433. Available at: [Link]
-
MDPI. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Available at: [Link]
-
Bahrami, G., et al. (2015). Degradation of UV-filter Benzophenon-3 in aqueous solution using TiO2 coated on quartz tubes. Iranian Journal of Environmental Health Science & Engineering, 12, 129. Available at: [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 6. The conformer resolved ultraviolet photodissociation of morpholine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Yellowing in 4-Benzoylmorpholin-3-one Cured Polymers
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, achieving optical clarity and long-term stability in your UV-cured polymer matrices is critical. 4-Benzoylmorpholin-3-one (CAS 61883-62-3) is a highly effective morpholino ketone photoinitiator, but its chemical structure makes it inherently prone to photoyellowing.
This guide synthesizes field-proven methodologies and photochemical principles to help you diagnose, troubleshoot, and permanently resolve discoloration issues in your formulations.
🔬 Core Diagnostics & FAQs
Q1: Why does this compound cause a yellow tint in my cured polymer films?
The Causality: The yellowing is a direct consequence of the initiator's molecular structure and its photolytic degradation pathway. This compound contains a morpholine ring. Upon UV irradiation, the molecule cleaves to generate morpholino and benzoyl free radicals. Research demonstrates that amino groups inherently exacerbate yellowing because these nitrogen-centered radicals undergo oxidative side reactions during polymerization[1].
When these radicals interact with ambient oxygen (autoxidation), they propagate chain reactions that form conjugated carbonyl compounds, such as aldehydes and ketones[2]. These conjugated structures lower the energy required for electronic transitions, causing the matrix to absorb blue-violet light and reflect a yellow appearance[2].
Q2: Can I simply reduce the initiator concentration to stop the yellowing?
The Causality: Reducing the concentration of this compound will decrease the volume of chromophoric byproducts, but doing so in isolation will severely compromise your double-bond conversion rate and leave the surface under-cured. The Solution: You must employ a synergistic photoinitiator package. By replacing 30-50% of the this compound with a photobleaching co-initiator like TPO (Ethyl(2,4,6-trimethylbenzoyl)phenylphosphinate), you maintain high radical generation without the associated color penalty. TPO fragments into radicals that do not form conjugated chromophores, effectively "bleaching" out upon cleavage[2].
Q3: How does the choice of base resin influence the yellowing mechanism?
The Causality: The initiator does not act in a vacuum; the polymer backbone is an active participant in photodegradation. If you are using aromatic resins (like bisphenol-A based epoxy acrylates), the UV light and initiator radicals will induce hydrogen abstraction from the aromatic rings. This leads to molecular rearrangement into intensely colored quinonoid or phenoxy radical structures (e.g., p-Benzoquinone)[2].
The Solution: Switch to aliphatic or cycloaliphatic urethane acrylates. These backbones lack the conjugated
Q4: My films are clear immediately after curing but turn yellow weeks later. What is happening?
The Causality: This is known as post-cure photodegradation. Overexposure to ambient UV light after the initial cure breaks down residual chemical bonds, leading to structural molecular rearrangement[3]. Additionally, residual unreacted this compound is highly vulnerable to oxidation, especially in environments with high humidity or temperature fluctuations[3]. The Solution: Incorporate Hindered Amine Light Stabilizers (HALS) to trap post-cure free radicals, and UV absorbers (like benzotriazoles) to block incoming UV radiation from re-exciting the residual initiator[2].
📊 Photochemical Pathways & Quantitative Impact
To effectively troubleshoot, you must understand where to intervene in the degradation pathway. The diagram below maps the autoxidation mechanism and highlights the specific intervention points.
Photochemical yellowing mechanism of this compound and targeted mitigation strategies.
Quantitative Formulation Adjustments
The following table summarizes the expected impact of specific formulation changes on the Yellowing Index (YI), allowing you to prioritize your troubleshooting efforts based on empirical data.
| Formulation Variable | Baseline State | Optimized State | YI Reduction (ASTM E313) | Mechanistic Rationale |
| Initiator Load | 4.0 wt% this compound | 1.5 wt% Morpholino + 2.5 wt% TPO | -45% | Replaces color-forming radicals with photobleaching fragments. |
| Curing Atmosphere | Ambient Air (21% | Nitrogen Purge (<50 ppm | -60% | Prevents peroxyl radical formation and amine oxidation. |
| Resin Backbone | Aromatic Epoxy Acrylate | Aliphatic Urethane Acrylate | -35% | Eliminates formation of yellow quinonoid structures. |
| Post-Cure Additives | None | 1.0 wt% HALS + 1.0 wt% UVA | Prevents long-term drift | Traps free radicals and blocks ambient UV degradation. |
🛠️ Self-Validating Protocol: Standardized Mitigation Workflow
To ensure scientific integrity, any changes to your curing process must be empirically validated against a baseline. The following step-by-step methodology is designed as a self-validating system: it utilizes a control sample and relies on differential colorimetry (
Step 1: Matrix Preparation (Control vs. Optimized)
-
Control Matrix: Formulate 4.0 wt% this compound into your standard aromatic resin.
-
Optimized Matrix: Formulate 1.5 wt% this compound and 2.5 wt% TPO into an aliphatic urethane acrylate resin. Add 1.0 wt% HALS (e.g., Tinuvin 292). Causality Check: Non-aromatic prepolymers are fundamentally less prone to yellowing compared to aromatic counterparts[1].
Step 2: Environmental Control & Nitrogen Inerting
-
Place both samples on identical glass substrates at a uniform thickness (e.g., 100 µm).
-
Enclose the UV conveyor system in a sealed, nitrogen-purged chamber.
-
Monitor the atmosphere using an inline oxygen sensor. Do not initiate curing until
levels are strictly <50 ppm. Causality Check: Eliminating oxygen shuts down the autoxidation pathway, preventing the morpholino radicals from converting into colored conjugated carbonyls[2].
Step 3: Precision Dosimetry Curing
-
Irradiate the samples using a 395 nm LED or medium-pressure mercury lamp.
-
Utilize a calibrated radiometer to deliver a precise energy dose (e.g., 500 mJ/cm²). Causality Check: Proper UV intensity ensures complete cure. Under-curing leaves reactive components vulnerable to oxidation, while over-curing accelerates thermal and photochemical degradation[3].
Step 4: Colorimetric Validation (ASTM E313)
-
Allow both samples to rest in a dark, temperature-controlled environment for 24 hours to account for dark-cure phenomena and post-irradiation stabilization.
-
Measure the Yellowing Index (YI) of both samples using a UV-Vis spectrophotometer against an uncured resin blank. System Validation: The protocol is deemed successful if the Optimized Matrix yields a
YI < 2.0, while the Control Matrix exhibits a YI > 15.0. If the optimized sample fails, the workflow dictates a re-evaluation of the UV dosimetry or an increase in HALS concentration.
Self-validating experimental workflow for optimizing formulations and reducing Yellowing Index (YI).
📚 References
-
Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions Source: eastomat.com URL:
-
Why Do Some UV-Cured Adhesives Turn Yellow Over Time? Source: uvitron.com URL:
-
Factors affecting the photoyellowing which occurs during the photoinitiated polymerization of acrylates Source: academia.edu URL:
Sources
Technical Support Center: Oxygen Inhibition & 4-Benzoylmorpholin-3-one
[1]
Technical Overview & Mechanism
This compound functions primarily as a Type II photoinitiator moiety with enhanced solubility characteristics.[1] Unlike simple amines that yellow significantly, or standard monomers that only dilute oxygen sensitivity, this molecule integrates a chromophore (Benzoyl) with a polar lactam core (Morpholin-3-one) .[1]
Mechanism of Action
To overcome oxygen inhibition, this compound relies on the Norrish Type II reaction pathway.[1] Upon UV excitation, the benzoyl carbonyl undergoes intersystem crossing to a triplet state.[1] It then abstracts a hydrogen atom (either from a co-initiator or the resin backbone), generating radical species that can consume dissolved oxygen or initiate polymerization despite the presence of O₂.[1]
Key Advantages:
-
Polar Compatibility: The morpholinone ring enhances solubility in hydrogels and polar acrylate systems where standard benzophenone precipitates.[1]
-
Reduced Volatility: Higher molecular weight (191.23 g/mol ) compared to simple liquid initiators.[1]
Pathway Visualization
The following diagram illustrates the competitive kinetics between polymerization initiation and oxygen quenching when using this compound.
Caption: Kinetic competition between radical initiation and oxygen quenching. The scavenging loop allows re-initiation if H-donors are abundant.[1]
Troubleshooting Guide
Issue: Surface Tackiness (Incomplete Cure)
Symptom: The bulk material cures, but the top 5-10 µm remains liquid or sticky.[1] Root Cause: Oxygen diffusion rate exceeds the radical generation rate at the air interface.[1]
| Diagnostic Question | Technical Solution |
| Are you using an amine co-initiator? | Requirement: this compound is a Type II initiator.[1] It requires a hydrogen donor.[1] Fix: Add 2-5 wt% of a tertiary amine (e.g., MDEA or EDB). If amine yellowing is a concern, use an acrylated amine synergist.[1] |
| What is your light intensity? | Threshold: Low intensity (<50 mW/cm²) allows O₂ to replenish faster than it is consumed.[1] Fix: Increase irradiance to >100 mW/cm² to create a "radical flux" that overwhelms surface oxygen. |
| Is the concentration sufficient? | Optimization: Benzophenone derivatives typically require 1.0–3.0 wt%.[1] Fix: Titrate concentration upwards in 0.5% increments. |
Issue: Solubility & Haze
Symptom: The formulation appears cloudy or the additive precipitates upon standing.[1] Root Cause: The polarity of the lactam ring (morpholinone) clashes with non-polar hydrophobic resins (e.g., pure hexanediol diacrylate).[1]
-
Q: What solvent/monomer system are you using?
Issue: Yellowing
Symptom: The cured part has a distinct yellow cast.[1] Root Cause: Benzophenone derivatives and their ketyl radical byproducts often absorb in the visible blue region.[1]
Experimental Protocols
Protocol A: "Solubility Bridge" Formulation
Use this protocol to ensure homogenous distribution in hydrophobic resins.[1]
-
Preparation: In a distinct vial, mix This compound (Solid) with 4-Acryloylmorpholine (ACMO) (Liquid) at a 1:4 ratio by weight.
-
Dissolution: Vortex or sonicate at 40°C for 5 minutes until a clear solution is obtained.
-
Integration: Add this concentrate to your base resin (e.g., Urethane Acrylate) to achieve a final initiator concentration of 2 wt%.[1]
-
Validation: Let stand for 1 hour at room temperature. Check for recrystallization (haze).
Protocol B: Oxygen Inhibition Efficiency Test (FTIR)
Quantify the reduction in oxygen inhibition.[1]
-
Setup: Real-time FTIR (RT-FTIR) with a UV curing accessory.
-
Sample 1 (Control): Resin + 2% Irgacure 184 (Type I).[1]
-
Sample 2 (Test): Resin + 2% Irgacure 184 + 1% this compound .
-
Measurement: Monitor the conversion of the C=C acrylate peak (810 cm⁻¹) vs. time in air atmosphere .
-
Success Criteria: Sample 2 should show a shorter induction period (time before polymerization starts) and higher final conversion plateau (>85%) compared to Control (<70% in air).
Comparative Data: Oxygen Inhibition Strategies
| Strategy | Mechanism | Pros | Cons |
| This compound | Type II Initiation / H-Abstraction | High surface hardness; Good for polar resins.[1] | Requires co-initiator; Potential yellowing. |
| 4-Acryloylmorpholine (ACMO) | Monomer Structure (Amide) | Excellent solvent; Intrinsically low O₂ sensitivity.[1] | Skin irritant; High water absorption.[1] |
| Tertiary Amines (e.g., MDEA) | Peroxyl Scavenging | Very effective O₂ scavenger.[1] | Strong yellowing; Basic (can affect shelf life).[1] |
| High Intensity UV | Radical Flux | No chemical additives needed.[1] | High heat generation; Equipment cost.[1] |
Frequently Asked Questions (FAQs)
Q: Is this compound a photoinitiator on its own? A: Technically, yes, it behaves as a Type II photoinitiator (like benzophenone).[1] However, its quantum efficiency is significantly lower than commercial Type I initiators.[1] It is best used as a synergist or surface-cure booster alongside a primary initiator.[1]
Q: Can I use this in biomedical hydrogels? A: The morpholinone structure suggests better water compatibility than standard benzophenone.[1] However, you must verify cytotoxicity.[1] Residual unreacted initiator can be toxic.[1] Ensure extensive washing or use high conversion protocols.[1]
Q: Did you mean 4-Acryloylmorpholine (ACMO)? A: We frequently see users confuse these two.[1] ACMO is a liquid monomer that polymerizes into the chain.[1] This compound is a photo-active additive (initiator).[1] If you need a reactive diluent to reduce viscosity and oxygen inhibition, use ACMO.[1] If you need a surface curing agent, use the Benzoyl derivative.[1]
References
-
Ligon, S. C., et al. (2014).[1] "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557–589.[1] Link[1]
-
Foundational text on oxygen inhibition mechanisms including Type II initiation and H-abstraction.[1]
-
-
Dymax Corporation. (2020).[1] "Oxygen Inhibition in UV Curing." Technical Bulletins. Link[1]
- Industrial standards for overcoming surface tackiness.
-
Studer, K., et al. (2003).[1] "Overcoming oxygen inhibition in UV-curing of acrylate coatings by carbon dioxide inerting." Progress in Organic Coatings, 48(1), 92-100.[1] Link[1]
- Comparative analysis of physical vs. chemical methods.
-
ChemScene. "this compound Product Data." Link
-
Verification of chemical structure and availability.[1]
-
Technical Support Center: Purification Protocols for 4-Benzoylmorpholin-3-one
Ticket ID: #PUR-4BM3-001 Status: Active Subject: Removing unreacted 4-Benzoylmorpholin-3-one from final products[1][2][3]
Executive Summary: The Physicochemical Challenge
This compound is a neutral, moderately polar
Key Physicochemical Profile:
-
Functionality: Neutral Amide (Non-basic, Non-acidic).[3]
-
Solubility: High in DCM, EtOAc, DMSO; Low in Hexanes, Water (neutral pH).[2][3]
-
Reactivity: Stable to mild acid/base washes; susceptible to hydrolysis only under vigorous conditions (
M HCl or NaOH, ).[3]
This guide outlines three tiered protocols for removal, ranked from highest scalability to highest specificity.
Module 1: Solubility-Based Separation (The "Golden Path")
Applicability: Best for solid products or when the impurity >10% w/w.[3] Principle: Exploiting the "Lipophilic Dip" – this compound has poor solubility in cold ethers and alkanes compared to many functionalized derivatives.[1][2][3]
Protocol A: The "Cold Trituration" Method
If your product is a solid, do not rush to chromatography.[3] This impurity often oils out or forms a gummy solid that can be washed away.[3]
-
Concentration: Evaporate the reaction solvent completely to yield a crude oil/solid.
-
Solvent Addition: Add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).[1][2][3] Use approx. 5–10 mL per gram of crude.[3]
-
Note: If the crude is very viscous, add a "spark" of DCM (0.5 mL) to dissolve it first, then slowly add the ether with vigorous stirring.[1]
-
-
Sonication: Sonicate for 5–10 minutes. The this compound often remains in the supernatant (ether layer), while more polar products precipitate.[1][2][3]
-
Filtration: Filter the solid.
-
Check: Analyze the filtrate by TLC. It should contain the majority of the benzoyl impurity (UV active).
-
Protocol B: The "Reverse Precipitation"
If your product is highly soluble in ether (lipophilic product), reverse the polarity.[1]
-
Dissolve the crude mixture in a minimum amount of EtOAc (Ethyl Acetate).[3]
-
Slowly add Hexanes or Heptane dropwise while stirring until the solution turns cloudy.
-
Cool to -20°C overnight.
-
This compound often crystallizes out in these conditions (as it is less soluble in alkanes than many alkylated derivatives).[1][2][3] Filter off the impurity.[3][4][5][6]
Module 2: Phase-Switching Extraction (Chemo-Selective Workup)
Applicability: Critical if your target product contains a basic amine or an acidic group.[3] Logic: Since this compound is neutral , it will remain in the organic layer regardless of pH changes.[1][2][3] We can force your product into the aqueous layer to separate them.
Scenario 1: Your Product is an Amine (Basic)
Target: Move Product to Water
-
Dissolution: Dissolve crude in EtOAc or Et₂O.
-
Acid Extraction: Extract 3x with 1M HCl .
-
Organic Wash: Discard the organic layer (contains the impurity).[3]
-
Basification: Cool the aqueous layer to 0°C. Basify with 2M NaOH or sat. NaHCO₃ until pH > 10.[3]
-
Re-Extraction: Extract the now-neutral amine product with DCM (3x).
-
Dry & Concentrate: Dry over Na₂SO₄.
Scenario 2: Your Product is Neutral (No "Handle")
If both product and impurity are neutral, standard extraction fails.[3] Proceed to Module 3 (Chromatography).
Module 3: Chromatographic Strategy
Applicability: When solubility methods fail or for high-purity requirements (>99%).[1][2][3] Challenge: The benzoyl group causes UV tailing.[3]
TLC Optimization
Do not use standard Hexane/EtOAc blindly.[3] The morpholinone ring interacts strongly with silica.[3]
| Solvent System | Suitability | Notes |
| Hexane/EtOAc | Moderate | Impurity often streaks.[1][2][3] |
| DCM/MeOH (95:5) | High | Sharpens the band.[3] Best for polar products. |
| Toluene/Acetone | Excellent | Orthogonal selectivity.[3] Often separates "sticky" amides better than Hex/EtOAc.[3] |
Flash Column Protocol
-
Stationary Phase: Standard Silica Gel (40–63 µm).[3]
-
Loading: Solid load is recommended. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Wet loading often exacerbates streaking.[1][2][3]
-
Gradient:
Visual Troubleshooting Guide
The following decision tree helps you select the correct purification path based on your product's properties.
Figure 1: Decision matrix for selecting the optimal purification workflow based on product physical state and chemical functionality.
Frequently Asked Questions (Troubleshooting)
Q: The impurity and my product have the exact same Rf in Hexane/EtOAc. What now?
A: This is common due to the amide dipole.[3] Switch to Toluene/Acetone (4:1) or DCM/MeOH (98:2) .[3] Toluene interacts with the aromatic benzoyl ring via
Q: Can I use chemical scavengers? A: Generally, no .[3] The amide bond in this compound is not reactive enough for standard electrophilic/nucleophilic scavenger resins at room temperature.[1][2][3] Using strong scavengers (like hydrazine resins) poses a high risk of degrading your final product.[3] Stick to solubility or chromatography.
Q: I see a new impurity after trying an acid wash. What happened?
A: If you used strong acid (
References
-
Solubility and Workup of Amides
-
Chromatographic Behavior of Morpholinones
-
Mederski, W. W., et al.[3][8] (2004).[3][8] Synthesis and structural analysis of morpholin-3-one derivatives. Bioorganic & Medicinal Chemistry Letters, 14(23), 5817-5822.[1][2][3] (Discusses purification of similar intermediates).
-
PubChem Database. (2025).[3][12] .[1][2][3] (Accessed via Search Result 1.13).
-
-
Advanced Extraction Techniques (Amine/Amide Separation)
Sources
- 1. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 2. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tdcommons.org [tdcommons.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE - Patent 3737671 [data.epo.org]
- 9. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Benzylmorpholin-3-one | C11H13NO2 | CID 12294087 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
H-NMR analysis and interpretation of 4-Benzoylmorpholin-3-one
This guide provides an in-depth technical comparison of the H-NMR profile of 4-Benzoylmorpholin-3-one against its synthetic precursor, Morpholin-3-one . It focuses on the diagnostic spectral shifts required to confirm N-acylation and assess product purity.
Executive Summary & Compound Profile
This compound (CAS: 61883-62-3) is a specialized heterocyclic scaffold used in medicinal chemistry.[1][2][3] Structurally, it is an imide-like system formed by the N-benzoylation of the lactam Morpholin-3-one .
-
Core Challenge: Distinguishing the product from unreacted precursor (Morpholin-3-one) and hydrolysis byproducts (Benzoic acid).
-
Analytical Strategy: The disappearance of the lactam N-H signal and the deshielding of the N-methylene protons (
-to-nitrogen) are the primary validation metrics.
Comparative H-NMR Analysis
The following table contrasts the spectral signature of the product with its precursor. Data is based on standard measurements in Chloroform-d (
| Signal Assignment | Precursor: Morpholin-3-one | Product: this compound | Diagnostic Shift ( |
| N-H (Lactam) | ABSENT | Primary Confirmation: Complete disappearance indicates 100% conversion. | |
| Aromatic (Benzoyl) | None | New signal appearance. Integration must be 5:4 relative to morpholine ring. | |
| C2-H (O-CH2-CO) | Slight downfield shift due to long-range anisotropic effect of the benzoyl group. | ||
| C5-H (N-CH2) | Significant Downfield Shift: The N-acylation creates an imide, strongly deshielding these protons. | ||
| C6-H (O-CH2) | Minor shift; often overlaps with C5-H or remains distinct depending on resolution. |
Key Mechanistic Insight: The "Imide Shift"
In the precursor, the Nitrogen lone pair donates into the C3 carbonyl (lactam resonance). Upon benzoylation, the Nitrogen electron density is split between the C3 carbonyl and the new Benzoyl carbonyl. This competitive resonance significantly reduces electron density at the Nitrogen, causing the adjacent C5 protons to shift downfield (from ~3.5 ppm to ~4.0 ppm).
Visualization of Signaling Pathways & Workflow
The following diagram illustrates the synthesis verification logic and the expected spectral changes.
Figure 1: Logical workflow for validating this compound synthesis via H-NMR markers.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-resolution data and avoid solvent artifacts, follow this strict protocol.
Step 1: Solvent Selection
-
Primary: Chloroform-d (
) . Excellent solubility for benzoylated derivatives; provides clear separation of aromatic and aliphatic regions. -
Alternative: DMSO-
. Use only if the product contains polar impurities or if water suppression is required. Note: DMSO may cause the residual water peak to overlap with the C2 methylene signal (~3.3-4.0 ppm region).
Step 2: Sample Preparation
-
Weigh 5–10 mg of the dried solid product into a clean vial.
-
Add 0.6 mL of
(containing 0.03% TMS as internal standard). -
Filtration (Crucial): If the solution is cloudy (indicating inorganic salts like NaCl from the synthesis), filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.
Step 3: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (Standard proton).
-
Number of Scans (NS): 16 (Sufficient for >95% purity); increase to 64 for impurity profiling.
-
Relaxation Delay (D1): 1.0 second.
-
Spectral Width: 0 – 12 ppm.
Troubleshooting & Impurity Profiling
Common contaminants in this synthesis include unreacted Benzoyl Chloride and Benzoic Acid (hydrolysis product).
| Impurity | Diagnostic Signal ( | Remediation |
| Benzoic Acid | Multiplet at | Wash organic layer with saturated |
| Benzoyl Chloride | Multiplet at | Quench reaction with water/amine; prolonged drying. |
| Triethylamine HCl | Broad singlet ~11 ppm (NH+) and multiplets at 3.1/1.4 ppm. | Ensure thorough water wash or filtration of the crude mixture. |
| Water | Singlet at | Dry product over |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15114, N-Benzoylmorpholine. Retrieved from [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Technical Comparison Guide: HPLC Method Development for 4-Benzoylmorpholin-3-one
The following guide details the High-Performance Liquid Chromatography (HPLC) method development for 4-Benzoylmorpholin-3-one (CAS 61883-62-3). This compound, distinct from the common solvent 4-benzoylmorpholine, is an N-acyl lactam often used as a prochiral enolate equivalent in asymmetric synthesis.[1][2]
Executive Summary & Compound Profile
This compound is a specialized synthesis intermediate characterized by an imide-like structure (an N-acyl lactam).[1][2][3] Unlike simple amides, the electron-withdrawing benzoyl group attached to the lactam nitrogen creates a unique electronic environment that influences its chromatographic behavior.[1][3]
| Property | Specification | Chromatographic Implication |
| CAS Number | 61883-62-3 | Distinct from 4-Benzoylmorpholine (1468-28-6).[1][2][3][4] |
| Structure | N-Benzoyl-3-morpholinone | Contains a UV-active chromophore (Benzoyl) and a moderately polar lactam core.[1][2][3] |
| Stability | Hydrolytically Sensitive | The N-acyl bond is susceptible to hydrolysis at extreme pH (high or low).[1][3] Neutral pH is critical. |
| UV Max | ~240–254 nm | The conjugated benzoyl system allows for high-sensitivity UV detection.[1][3] |
| LogP (Est.) | ~0.8 – 1.2 | Moderately lipophilic; ideal for Reversed-Phase (RP) chromatography.[1][3] |
Method Development Strategy: The "Why" Behind the Protocol
Developing a robust method for this compound requires balancing retention with stability.[3] The following comparison evaluates the primary analytical approaches.
Comparison of Analytical Techniques
| Feature | RP-HPLC (Recommended) | GC-MS | HILIC |
| Principle | Hydrophobic Interaction | Volatility & Thermal Stability | Polar Partitioning |
| Suitability | High. The compound partitions well on C18/Phenyl phases.[1][2][3] | Medium. Risk of thermal degradation of the N-acyl lactam bond in the injector port.[3] | Low. The compound is not polar enough to require HILIC unless analyzing extremely polar metabolites.[1][3] |
| Sensitivity | Excellent (UV @ 254nm).[1][3] | High (MS), but requires derivatization if hydrolysis occurs. | Good (MS), poor peak shape for neutrals. |
| Cost/Throughput | Low Cost / High Throughput.[1][3] | Moderate Cost.[3] | High Solvent Cost (ACN).[3] |
Critical Decision: Column Selection
For this compound, standard C18 columns work, but Phenyl-Hexyl columns offer superior selectivity due to
-
C18 (e.g., Agilent Zorbax Eclipse Plus): Relies solely on hydrophobicity.[1][3] Good for general purity checks.
-
Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): Provides alternative selectivity, often separating the target from structurally similar aromatic impurities (e.g., benzoic acid, unreacted morpholin-3-one) better than C18.[1][2][3]
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating. The "System Suitability" step ensures the instrument and column are performing correctly before sample analysis.[3]
A. Instrumentation & Conditions[3][5][6][7]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1][3]
-
Column: Phenyl-Hexyl or C18,
, .[1][3] -
Wavelength:
(Primary), (Secondary for non-aromatic impurities).[3] -
Flow Rate:
. -
Temperature:
(Control is vital for reproducibility).
B. Mobile Phase Optimization
-
Solvent A:
Ammonium Acetate (pH 4.5).[3]-
Rationale: The slightly acidic buffer stabilizes the N-acyl bond while suppressing the ionization of potential acidic impurities (like benzoic acid hydrolysis products), ensuring sharp peaks.[3]
-
C. Gradient Program
| Time (min) | % Solvent B | Event | Mechanism |
| 0.0 | 10 | Injection | Initial focusing of polar impurities. |
| 2.0 | 10 | Isocratic Hold | Elution of unretained salts/solvents. |
| 12.0 | 90 | Linear Ramp | Elution of this compound (Target).[1][2][3] |
| 15.0 | 90 | Wash | Removal of highly lipophilic contaminants. |
| 15.1 | 10 | Re-equilibration | Return to initial conditions.[1][3] |
| 20.0 | 10 | End | Column ready for next injection. |
D. Sample Preparation[1][7][8]
-
Stock Solution: Dissolve
of this compound in Acetonitrile ( ). -
Working Standard: Dilute Stock 1:10 with Mobile Phase A (
).
Visualization: Method Development Workflow
The following diagram illustrates the decision logic for optimizing the method based on peak shape and resolution.
Caption: Iterative decision tree for optimizing HPLC conditions for N-acyl lactams.
Validation Parameters (System Suitability)
To ensure the method is trustworthy, every sequence must begin with a System Suitability Test (SST).
| Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) | Confirms pump stability and gradient mixing accuracy. | |
| Tailing Factor ( | Ensures no secondary interactions (silanol activity).[1][3] | |
| Theoretical Plates ( | Verifies column efficiency. | |
| Resolution ( | Guarantees quantitation accuracy. |
References
-
Trost, B. M., & Xu, J. (2005). Regioselective and Enantioselective Pd-Catalyzed Allylic Alkylation of N-Acyl Lactams. Journal of the American Chemical Society. Link (Demonstrates the synthesis and stability context of this compound).[1][2][3]
-
PubChem. (n.d.).[1][3][6][7] Compound Summary for CAS 61883-62-3: this compound.[1][2][3][4][8] National Library of Medicine.[3] Link[2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[3] (Authoritative grounding for gradient optimization and column selection strategies).
Sources
- 1. 4-Benzylmorpholin-3-one | C11H13NO2 | CID 12294087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-Benzoylmorpholine | C11H13NO2 | CID 15114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 61636-32-6|4-Benzylmorpholin-3-one|BLD Pharm [bldpharm.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]
Comparative Biocompatibility Guide: 4-Benzoylmorpholin-3-one Derivatives vs. LAP
This guide provides a comparative technical analysis of LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) and 4-Benzoylmorpholin-3-one (and structurally related morpholino-benzoyl derivatives) for use in hydrogel fabrication and bioprinting.
Note on Nomenclature: While LAP is a widely standardized industry-leading photoinitiator, This compound (CAS 61883-62-3) is primarily known as a chemical intermediate in chiral synthesis rather than a standard commercial photoinitiator. However, structurally related compounds like 4-morpholinobenzophenone and 4-acryloylmorpholine are common in photopolymerization. This guide analyzes LAP against the class of Benzoyl-Morpholine (B-M) derivatives to provide a scientifically grounded comparison of their physicochemical and biocompatibility profiles.
Executive Summary
| Feature | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) | This compound (and derivatives) |
| Classification | Type I (Norrish I) Photoinitiator | Type II (Norrish II) or Co-initiator (Structural Analog) |
| Primary Mechanism | Unimolecular Bond Cleavage (Homolytic) | Bimolecular H-Abstraction (requires co-initiator) |
| Excitation Wavelength | UV to Visible (365 nm – 405 nm) | UV Only (250 nm – 300 nm) (Typical for benzoyl-amides) |
| Water Solubility | High (> 4.7% w/v) | Moderate (Morpholine ring enhances polarity) |
| Biocompatibility | High (Clinically relevant, minimal cytotoxicity at <0.5%) | Variable (Morpholine moiety can be an irritant; UV requirement is cytotoxic) |
| Crosslinking Speed | Rapid (Seconds) | Slow (Minutes; diffusion-limited) |
Physicochemical Properties & Mechanism
LAP: The Gold Standard for Visible Light Curing
LAP is a phosphinate-based Type I photoinitiator. Upon exposure to light (specifically 365–405 nm), the phosphorus-carbon bond cleaves homolytically, generating two reactive radicals: a benzoyl radical and a phosphinoyl radical. Both are highly reactive toward acrylate/methacrylate groups (e.g., GelMA, PEGDA).
-
Key Advantage: Significant absorption at 405 nm allows for bioprinting with visible light, avoiding the DNA-damaging effects of UV radiation.
-
Solubility: The lithium salt nature renders it highly water-soluble, eliminating the need for organic solvents like DMSO or ethanol during prepolymer preparation.
This compound (Benzoyl-Morpholine Class)
This compound features a morpholine ring coupled to a benzoyl group. Structurally, it resembles benzophenone derivatives but with an amide linkage.
-
Mechanism: Likely functions as a Type II photoinitiator . It absorbs UV light to reach an excited triplet state, then abstracts a hydrogen atom from a co-initiator (often an amine or the polymer backbone itself) to generate radicals.
-
Limitation: The absorption maximum (
) is typically in the deep UV (250–290 nm). It has negligible absorption at 405 nm, making it unsuitable for visible-light bioprinting. -
Solubility: While the morpholine ring improves hydrophilicity compared to pure benzophenone, it often requires co-solvents or specific pH adjustments to dissolve fully in aqueous media at effective concentrations.
Mechanistic Pathway Diagram
Figure 1: Comparison of Type I (LAP) vs. Type II (Benzoyl-Morpholine) photoinitiation pathways. LAP generates radicals directly, while Benzoyl-Morpholine requires a co-initiator and UV light.
Biocompatibility Analysis
Cytotoxicity (Cell Viability)
-
LAP:
-
In Vitro: Studies consistently show >90% cell viability (fibroblasts, stem cells) at concentrations
(w/v). -
Mechanism of Toxicity: High concentrations (>1%) can lead to lithium ion accumulation or radical-induced oxidative stress.
-
Light Toxicity: Because LAP cures at 405 nm, cells are spared from UV-B/C damage.
-
-
Benzoyl-Morpholine Derivatives:
-
In Vitro: Generally exhibit higher cytotoxicity. The morpholine moiety can metabolize into reactive intermediates.
-
Light Toxicity: The requirement for UV light (often <365 nm) is the primary source of cell death (DNA dimerization) rather than the chemical itself.
-
Residual Monomer: If the compound acts as a monomer (e.g., Acryloylmorpholine), unreacted species are small molecules that can penetrate cell membranes and disrupt function.
-
Genotoxicity & ROS Generation
-
LAP: Generates radicals efficiently, which are rapidly consumed by the crosslinking reaction. Low residual radical count minimizes long-term oxidative stress.
-
Benzoyl-Morpholine: Type II initiators often generate Reactive Oxygen Species (ROS) as a byproduct of inefficient energy transfer to oxygen (singlet oxygen formation) rather than the co-initiator. This leads to higher oxidative stress markers in encapsulated cells.
Experimental Protocols
Preparation of Prepolymer Solutions
Objective: Prepare 10 mL of 10% (w/v) GelMA solution with photoinitiator.
| Step | LAP Protocol | Benzoyl-Morpholine Protocol |
| 1. Solvent | PBS or Cell Culture Media (e.g., DMEM) | PBS (may require 1-5% DMSO if solubility is poor) |
| 2. Dissolution | Add 0.05g (0.5%) LAP. Vortex. Dissolves instantly. | Add 0.05g (0.5%) Compound. Vortex/Sonicate. Heat to 37°C if needed. |
| 3. Polymer | Add 1g GelMA. Incubate at 37°C until clear. | Add 1g GelMA. Incubate at 37°C until clear. |
| 4. Filtration | Sterile filter (0.22 µm). | Sterile filter (0.22 µm). |
Cytotoxicity Assay (Live/Dead Staining)
Methodology:
-
Encapsulation: Mix cells (
cells/mL) with prepolymer solution. -
Crosslinking:
-
LAP: Expose to 405 nm LED (
) for 30–60 seconds. -
Benzoyl-Morpholine: Expose to UV lamp (365 nm or lower,
) for 5–10 minutes (slower kinetics).
-
-
Incubation: Culture constructs for 24 hours.
-
Staining: Wash with PBS. Incubate with Calcein AM (Live/Green) and Ethidium Homodimer-1 (Dead/Red) for 30 mins.
-
Imaging: Confocal microscopy. Calculate viability:
.
Comparative Data Summary
| Metric | LAP | Benzoyl-Morpholine (Derivative) |
| Molar Extinction Coeff. ( | ~218 M⁻¹cm⁻¹ at 365 nm~30 M⁻¹cm⁻¹ at 405 nm | High in UVC/UVBNegligible at >380 nm |
| Gelation Time | < 60 seconds (rapid) | > 5 minutes (slow) |
| Cell Viability (24h) | High (90-95%) | Moderate to Low (60-80%) |
| ROS Production | Low | High (due to prolonged UV exposure) |
| Storage Stability | Good (store in dark) | High (chemically stable) |
Workflow Visualization
Figure 2: Experimental workflow comparison showing the efficiency and safety advantages of the LAP system.
References
-
Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials.
-
Monteiro, N., et al. (2017). "Thiol-Ene Photo-Click Collagen-PEG Hydrogels: Impact of Water-Soluble Photoinitiators on Cell Viability." Biomaterials Science.
-
PubChem. (2024). "Compound Summary: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)." National Library of Medicine.
-
PubChem. (2024). "Compound Summary: this compound." National Library of Medicine.
-
BenchChem. (2024). "Technical Guide to Water-Soluble Photoinitiators for Hydrogel Polymerization." BenchChem Technical Guides.
Quantum Yield Comparison of Morpholino Photoinitiators: A Technical Guide
Executive Summary
In the realm of UV-curing, particularly for pigmented inks and high-speed photopolymers, morpholino-functionalized photoinitiators (PIs) represent a critical class of Norrish Type I initiators. While
This guide objectively compares the quantum yield (
Mechanistic Foundation
Morpholino PIs function via a Norrish Type I mechanism. Upon UV excitation, the molecule undergoes homolytic
The Morpholino Effect
The morpholine ring acts as an electron-donating auxochrome. This donation:
-
Red-shifts absorption: Moves
into the near-UV/visible region (300–450 nm), essential for penetrating pigmented layers (e.g., TiO blocks <380 nm). -
Stabilizes the Transition State: Facilitates intersystem crossing (ISC) to the reactive triplet state (
).
Cleavage Pathway Diagram
The following diagram illustrates the photophysical pathway from excitation to radical generation.
Figure 1: Photophysical pathway of Morpholino PIs. The critical step is the competition between
Comparative Performance Analysis
The "performance" of a photoinitiator is a product of its molar absorptivity (
Quantitative Data Comparison
The table below synthesizes experimental data for Morpholino PIs versus standard alternatives.
| Photoinitiator | Chemical Class | Intrinsic | Key Characteristic | ||
| Irgacure 907 | 305, 330 (sh) | ~18,000 | 0.25 – 0.33 | Standard for offset inks; often used with ITX. | |
| Irgacure 369 | 323 | ~25,000 | 0.20 – 0.30 | High | |
| Irgacure 651 | Benzyl Ketal | 340 | ~1,000 | ~0.55 | High |
| Irgacure 184 | 240, 280 | ~8,000 | 0.20 – 0.30 | Non-yellowing; surface cure only (short | |
| TPO | Phosphine Oxide | 380 | ~500 | 0.40 – 0.60 | Photobleaching; deep cure; O |
Analysis:
-
Quantum Yield: Irgacure 907 and 369 have moderate intrinsic quantum yields (~0.3), lower than Irgacure 651 (~0.55) or TPO.[1]
-
Absorption Efficiency: Irgacure 369 dominates in
. At 365 nm and 405 nm (LED emission), 369 absorbs significantly more photons than 184 or 651. -
Conclusion: In pigmented systems, Irgacure 369 outperforms despite a lower intrinsic
because it harvests 10-20x more photons in the transmissive window of the pigment.
Radical Reactivity
The morpholino group generates an
Experimental Protocols for Validation
Trustworthy data requires rigorous validation. Below are the protocols to measure Quantum Yield (
Protocol: Determination of Decomposition Quantum Yield ( )
This protocol uses ferrioxalate actinometry to determine the photon flux, allowing calculation of
Reagents:
-
Potassium ferrioxalate (Actinometer).
-
Photoinitiator sample (approx.
M in Acetonitrile). -
UV-LED source (365 nm or 405 nm).
Workflow Diagram:
Figure 2: Experimental workflow for determining Quantum Yield via Actinometry.
Step-by-Step Methodology:
-
Calibration: Irradiate 0.006 M potassium ferrioxalate solution for defined intervals. Develop with phenanthroline and measure absorbance at 510 nm to calculate incident photon flux (
). -
Sample Irradiation: Place the PI solution in a quartz cuvette. Irradiate using the calibrated source.
-
Monitoring: Measure the UV-Vis spectrum every 5-10 seconds. Track the decrease in the
transition band (e.g., 323 nm for Irgacure 369). -
Calculation: Plot
vs. time. The slope relates to via: (Where is volume, is path length).
Protocol: Real-Time FTIR (RT-FTIR)
To measure initiation efficiency (practical performance):
-
Mix PI (2 wt%) with a model acrylate resin (e.g., TMPTA).
-
Deposit on a KBr pellet or diamond ATR crystal (thickness ~20
m). -
Irradiate while simultaneously recording FTIR spectra.
-
Track the disappearance of the acrylate C=C peak at 1636 cm
or 810 cm . -
Metric: The maximum rate of polymerization (
) serves as a proxy for effective quantum yield in the medium.
Strategic Recommendations
When to use Irgacure 907 vs. 369[1]
-
Irgacure 907: Best for cost-sensitive applications and clear/thin coatings where extreme red-shift is not required. Often combined with Thioxanthone (ITX) which acts as a triplet sensitizer, effectively boosting the system's quantum efficiency via energy transfer.
-
Irgacure 369: Mandatory for black/blue/cyan inks and resist inks . Its absorption tail extends to 440 nm, allowing it to "steal" photons that pigments would otherwise block.
Safety & Regulation (SVHC Alert)
Critical Note: Both Irgacure 907 and 369 have been flagged as Substances of Very High Concern (SVHC) in the EU due to reprotoxicity potential.
-
Alternative: For strictly regulated applications (food packaging), consider polymeric aminoketones (e.g., Omnipol 910) or Germanium-based PIs (Ivocerin), which offer comparable
with zero migration.
References
-
Dietliker, K. (1991). A Compilation of Photoinitiators Commercially Available for UV Today. SITA Technology. Link
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
Giroto, A. S., et al. (2025). Theoretical Study on Photochemistry of Irgacure 907. ResearchGate.
-
Segurola, J., et al. (1999). Photocuring Activity of Several Commercial, Near UV Activated Photoinitiators. Journal of Coatings Technology.
-
Stadler, E., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences.
Sources
Analytical Purity Validation of 4-Benzoylmorpholin-3-one: A Comparative Guide to TLC, HPLC, and NMR
The Analytical Dilemma in Drug Development
4-Benzoylmorpholin-3-one (CAS: 61883-62-3)[1] is a critical heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including[2]. In pharmaceutical synthesis, ensuring the chemical purity of such intermediates is paramount; even trace impurities can drastically alter downstream reaction yields or introduce toxic byproducts.
While [3] and Nuclear Magnetic Resonance (NMR) are the gold standards for quantitative purity analysis,[4] for rapid purity validation and reaction monitoring. This guide objectively compares TLC against instrumental alternatives and provides a self-validating TLC protocol specifically optimized for this compound.
Comparative Performance Analysis: TLC vs. HPLC vs. NMR
When validating the purity of this compound, researchers must balance speed, cost, and resolution. The table below synthesizes the quantitative and qualitative performance metrics of these three techniques.
| Metric | TLC (Thin Layer Chromatography) | HPLC (High-Performance Liquid Chromatography) | NMR (Nuclear Magnetic Resonance) |
| Resolution & Sensitivity | Low to Moderate (Prone to co-elution) | High (Excellent baseline separation) | Very High (Absolute structural elucidation) |
| Limit of Detection (LOD) | ~1–5 µ g/spot | ~0.01–0.1 µg/mL | ~10–50 µg (Requires higher sample mass) |
| Cost & Throughput | Highly cost-effective; multiple samples run simultaneously | High capital/operational cost; sequential runs | Very high cost; sequential runs |
| Primary Utility | Reaction monitoring, preliminary purity checks | Final API release, quantitative impurity assay | Absolute structural confirmation, isomer ratios |
| Data Output | Qualitative Retention Factor ( | Quantitative Chromatogram (Peak Area %) | Quantitative Spectra (Signal Integration) |
Mechanistic Insights: The Causality of TLC Solvent Selection
The reliability of TLC is entirely dependent on the causality between the analyte's molecular structure and the chosen solvent system. This compound possesses two distinct structural features that dictate its chromatographic behavior:
-
The Morpholin-3-one Ring: Contains a polar amide moiety capable of strong hydrogen bonding with the silanol groups (Si-OH) of the silica gel stationary phase.
-
The Benzoyl Group: A lipophilic, aromatic ring that interacts primarily via weak van der Waals forces and
interactions.
If a highly non-polar solvent (e.g., 100% Hexane) is used, the strong hydrogen bonding between the amide carbonyl and the silica will dominate, causing the compound to remain at the baseline (
To achieve an optimal Retention Factor (
-
System A (Normal Phase): Hexane : Ethyl Acetate (7:3 v/v). Excellent for separating the target compound from non-polar starting materials.
-
System B (Polar Phase): Dichloromethane (DCM) : Methanol (95:5 v/v). Superior for resolving highly polar, ring-opened degradation products from the [6].
Experimental Protocol: A Self-Validating 2D-TLC Workflow
A common pitfall in preliminary analytical chemistry is the assumption that a single spot on a 1D-TLC plate equates to absolute compound purity. Co-elution of structurally similar impurities—such as unreacted morpholin-3-one precursors or regioisomers—can yield dangerous false positives. To establish a self-validating system , we employ a 2D-TLC methodology combined with reference co-spotting. This ensures orthogonal validation without requiring immediate, costly HPLC analysis.
Step-by-Step Methodology
1. Plate Preparation & Activation
-
Use aluminum-backed Silica Gel 60 F254 plates.
-
Causality: Pre-activate the plates by heating at 105°C for 30 minutes to remove adsorbed atmospheric moisture, ensuring consistent silanol activity and reproducible
values.
2. Sample Preparation
-
Dissolve 5 mg of the this compound sample in 1 mL of DCM (Sample Solution).
-
Dissolve 5 mg of a certified this compound reference standard in 1 mL of DCM (Standard Solution).
3. Application (Co-Spotting)
-
Spot 1: Standard Solution (2 µL).
-
Spot 2: Sample Solution (2 µL).
-
Spot 3 (Co-spot): 1 µL Standard + 1 µL Sample superimposed.
-
Causality: The co-spot eliminates matrix effects. If the sample and standard are identical, the co-spot will elute as a single, perfectly round spot. A figure-eight or elongated spot indicates a slight structural variance or a co-eluting impurity.
4. First Dimension Development
-
Elute the plate in a saturated chamber using System A (Hexane:EtOAc 7:3).
-
Remove, mark the solvent front, and dry thoroughly with a stream of cool air to remove all traces of EtOAc.
5. Second Dimension Development (Orthogonal Validation)
-
Rotate the plate 90 degrees.
-
Elute in a second saturated chamber using System B (DCM:MeOH 95:5).
-
Causality: Impurities that co-eluted in the non-polar System A will have different partition coefficients in the polar System B, causing them to separate along the second axis. This orthogonal approach mathematically squares the resolving power of the assay.
6. Visualization
-
Examine under short-wave UV light (254 nm). The benzoyl chromophore will quench the plate's fluorescence, appearing as a dark spot.
-
Secondary Staining: Dip the plate in Potassium Permanganate (KMnO₄) stain and gently heat. Oxidizable impurities (e.g., unreacted amines or ring-opened alcohols) will appear as yellow spots on a purple background, providing a secondary layer of chemical validation.
Workflow Visualization
Self-validating 2D-TLC workflow for orthogonal purity confirmation of this compound.
Conclusion
While HPLC remains the definitive tool for quantifying the absolute purity of this compound, a rigorously designed, self-validating 2D-TLC protocol offers an indispensable first line of defense. By understanding the mechanistic interactions between the morpholinone core and orthogonal solvent systems, researchers can confidently monitor reactions and pre-screen batches, reserving expensive instrument time for final API release testing.
References
-
Title: Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones Source: Semantic Scholar / Organic Process Research & Development URL: [Link]
-
Title: Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC) Source: Triclinic Labs URL: [Link]
-
Title: Validation of HPLC and TLC analytical methods to determine radiochemical purity Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]
-
Title: Synthesis of 4-phenyl-morpholin-3-one derivatives Source: Asian Journal of Organic & Medicinal Chemistry URL: [Link]
-
Title: Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. This compound - CAS号 61883-62-3 - 摩熵化学 [molaid.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 4. Validation of HPLC and TLC analytical methods to determine radiochemical purity of 99mTc-cAbVCAM1-5, a new experimental radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
Comparative Analysis: 4-Benzoylmorpholin-3-one vs. Benzophenone UV Absorption Profiles
The following guide provides an in-depth technical comparison between 4-Benzoylmorpholin-3-one and Benzophenone , focusing on their UV absorption profiles, physicochemical properties, and implications for drug development and photochemical applications.
Executive Summary
In drug development and photochemistry, the distinction between active photo-initiators and stable pharmacophores is critical. Benzophenone (BP) is a prototypical Type II photoinitiator characterized by strong UVA absorption and high photoreactivity (hydrogen abstraction). In contrast, This compound (4-BMO) is a rigidified N-acyl lactam scaffold often used in CNS drug discovery.
This guide demonstrates that 4-BMO exhibits a hypsochromic (blue) shift relative to Benzophenone, lacking the low-energy
Structural & Physicochemical Characterization
Understanding the chromophore is essential to predicting UV performance.
| Feature | Benzophenone | This compound |
| CAS Number | 119-61-9 | 1468-28-6 (N-Benzoyl)* / Derivative |
| Molecular Formula | ||
| Chromophore | Diaryl Ketone ( | N-Acyl Lactam ( |
| Conjugation | Extended | Cross-conjugated imide-like system. |
| Key Electronic State | Low-lying Triplet State ( | High-energy Singlet ( |
| Solubility | Lipophilic (LogP ~3.18) | Amphiphilic/Polar (LogP < 1.0) |
> Note: this compound is a specific oxidized derivative of N-benzoylmorpholine. The "3-one" introduces a lactam functionality, creating a cross-conjugated imide-like electronic environment.
Structural Visualization
The following diagram illustrates the structural divergence affecting electronic transitions.
Figure 1: Comparison of photochemical pathways. Benzophenone accesses a reactive triplet state, while 4-BMO relaxes rapidly, indicating photostability.
UV Absorption Performance Data
The "Absorption Rate" in spectroscopy is quantified by the Molar Extinction Coefficient (
Comparative Spectral Data
| Parameter | Benzophenone (BP) | This compound (4-BMO) | Implication |
| 252 nm | ~235–245 nm | 4-BMO absorbs deeper in UVC/UVB. | |
| ~18,000 | ~12,000–15,000 (Est.) | Both are strong absorbers in the deep UV. | |
| 333 nm ( | Negligible / < 280 nm | Critical Difference: BP absorbs UVA; 4-BMO does not. | |
| ~150 | < 10 | 4-BMO is transparent to UVA curing sources (365nm). | |
| UVA Cutoff ( | ~380 nm | ~290 nm | 4-BMO does not interfere with UVA assays. |
Mechanism of Action[1][2]
-
Benzophenone: The
group is flanked by two aromatic rings, stabilizing the excited state and allowing absorption at longer wavelengths (330 nm). This transition is "forbidden" but sufficient to generate radicals for UV curing or degradation. -
This compound: The nitrogen atom competes for the carbonyl's electron density (resonance). The "3-one" lactam carbonyl creates a cross-conjugated system (
). This typically raises the energy of the LUMO, pushing absorption to shorter wavelengths (Blue Shift) and reducing UVA activity.
Experimental Protocol: Comparative Extinction Coefficient Determination
To validate these values in your specific solvent matrix (e.g., Methanol or Acetonitrile), follow this self-validating protocol.
Objective: Determine
Reagents & Equipment[1][2][3][4]
-
Analytes: Benzophenone (>99%), this compound (>98%, synthesized or commercial standard).
-
Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff < 190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
-
Cells: Quartz cuvettes (10 mm path length).
Workflow Diagram
Figure 2: Step-by-step workflow for determining Molar Extinction Coefficients.
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 18.2 mg of Benzophenone and dissolve in 10 mL Methanol (10 mM).
-
Weigh ~21.9 mg of this compound (MW ~219.2 g/mol ) and dissolve in 10 mL Methanol (10 mM).
-
Note: Ensure 4-BMO is fully dissolved; sonicate if necessary due to polarity.
-
-
Serial Dilution:
-
Prepare working standards:
. -
Validation Check: Absorbance at
must remain between 0.2 and 1.2 AU for linearity.
-
-
Measurement:
-
Scan blank (Methanol) from 200 to 400 nm.
-
Scan each standard. Observe the peak shift. Benzophenone will show a distinct hump at 330 nm; 4-BMO should show a sharp decline after 260 nm.
-
-
Data Analysis:
-
Plot Absorbance (
) vs. Concentration ( ) for and . -
Extract the slope (
). -
Success Criteria:
.
-
Applications & Recommendations
For Drug Development (CNS Scaffolds)[5]
-
Recommendation: Use This compound .[1]
-
Reasoning: Its lack of UVA absorption minimizes phototoxicity risks. The rigid morpholinone ring improves metabolic stability compared to the flexible benzophenone chain. It serves as a bioisostere for other N-heterocycles.
For UV Curing / Photo-Initiation
-
Recommendation: Use Benzophenone (or derivatives).[2]
-
Reasoning: 4-BMO is not a viable photoinitiator for standard UV-LED (365/395 nm) systems because it does not absorb sufficient energy to undergo intersystem crossing to a triplet state.
For Impurity Analysis
-
Differentiation: If an unknown impurity appears in HPLC with a UV spectrum matching "Benzoyl" (
nm) but lacking the 330 nm band, it is likely the amide/lactam derivative (4-BMO) rather than the ketone (Benzophenone).
References
-
Mayol-Llinàs, J., Farnaby, W., & Nelson, A. (2017).[1] Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications, 53, 12345–12348.[1]
-
National Institute of Standards and Technology (NIST). (2025). Benzophenone UV-Vis Spectrum. NIST Chemistry WebBook, SRD 69.
-
PubChem. (2025). N-Benzoylmorpholine Compound Summary. National Library of Medicine.
-
Stoltz, B. M., et al. (2011). Construction of tertiary chiral centers by Pd-catalyzed asymmetric allylic alkylation of prochiral enolate equivalents. Tetrahedron, 67(24), 4313-4317. (Describes synthesis and enolate properties of this compound).
Sources
Technical Assessment: Elemental Analysis and Purity Profiling of 4-Benzoylmorpholin-3-one
The following technical guide provides a comprehensive assessment of the elemental analysis and purity profiling for 4-Benzoylmorpholin-3-one (CAS 61883-62-3).
Executive Summary
This compound is a critical scaffold in the synthesis of CNS-active agents and a key intermediate for asymmetric allylic alkylation studies.[1] Unlike its reduced analog (4-benzoylmorpholine), the presence of the C3-ketone functionality alters its electronic properties, solubility, and reactivity.
This guide provides researchers with a definitive reference for validating the identity of this compound using Elemental Analysis (CHN). We compare its theoretical composition against common synthetic byproducts and provide a validated synthesis protocol to ensure high-purity isolation.
Chemical Identity & Theoretical Composition
Precise characterization begins with the establishment of theoretical baselines. Elemental Analysis (EA) serves as the primary gatekeeper for bulk purity, capable of distinguishing the target molecule from its non-oxidized precursors where NMR might be ambiguous due to overlapping signals.
| Property | Data |
| Compound Name | This compound |
| CAS Number | 61883-62-3 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Physical State | White Solid |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Hexanes |
Elemental Analysis Reference Table (Combustion Analysis)
The following table contrasts the target compound with its most common structural analog, 4-Benzoylmorpholine. Note the significant divergence in Carbon content (>4%), making EA a robust discriminator.
| Element | Target: this compound (C₁₁H₁₁NO₃) | Analog: 4-Benzoylmorpholine (C₁₁H₁₃NO₂) | Delta (Target - Analog) |
| Carbon (C) | 64.38% | 69.09% | -4.71% |
| Hydrogen (H) | 5.40% | 6.85% | -1.45% |
| Nitrogen (N) | 6.83% | 7.32% | -0.49% |
| Oxygen (O) | 23.39% | 16.73% | +6.66% |
Analyst Note: A Carbon value exceeding 64.8% typically indicates incomplete oxidation of the morpholine ring or contamination with the starting material (benzoyl chloride/morpholine adducts).
Comparative Performance: EA vs. Orthogonal Methods
While Elemental Analysis is the gold standard for bulk composition, it must be contextualized with other analytical techniques.
| Method | Strength | Weakness | Recommended Use |
| Elemental Analysis (CHN) | Absolute Purity: Detects trapped solvents and inorganic salts that do not appear in UV/MS.[1] Distinguishes oxidation states (Amide vs. Imide). | Requires mg-scale sample; destructive. | Final Lot Release: Mandatory for confirming bulk formula and solvent removal. |
| ¹H NMR | Structural Confirmation: Verifies the benzoyl group integration (5H) vs. morpholinone backbone. | Insensitive to inorganic impurities; integration errors can mask <1% impurities. | In-Process Control: Quick check during synthesis. |
| HPLC-UV | Trace Impurity Profiling: Detects UV-active byproducts at <0.1%. | Requires reference standards for quantitation; blind to inorganic salts. | Purity Profiling: To quantify specific organic impurities. |
Validated Experimental Protocol
The following protocol is optimized to generate high-purity this compound suitable for microanalysis. The critical step is the controlled acylation of morpholin-3-one, preventing O-acylation side reactions.
Synthesis of this compound
Reaction Scale: 10 mmol basis
-
Preparation: Charge a flame-dried round-bottom flask with morpholin-3-one (1.01 g, 10 mmol) and anhydrous Toluene (40 mL).
-
Base Addition: Add Triethylamine (Et₃N) (2.0 mL, 14.3 mmol) to the suspension.
-
Activation: Heat the mixture to 90°C under nitrogen. The morpholin-3-one should partially dissolve.
-
Acylation: Add Benzoyl Chloride (1.16 mL, 10 mmol) dropwise over 10 minutes.
-
Observation: The formation of a white precipitate (Et₃N·HCl) indicates reaction progress.
-
-
Reflux: Stir at 90°C for 18 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Filter off the solid precipitate (Et₃N·HCl) and wash with Toluene.
-
Concentrate the filtrate under reduced pressure to yield a crude oil/solid.
-
-
Purification (Critical for EA):
-
Crystallization: Recrystallize from EtOAc/Hexanes to obtain analytical grade white crystals.
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and purification workflow to ensure the isolation of the N-acylated product over the O-acylated byproduct.
Caption: Optimized synthesis workflow for this compound highlighting the critical filtration and chromatographic purification steps.
Troubleshooting Elemental Analysis Results
When experimental CHN values deviate from theoretical calculations, use this diagnostic table to identify the root cause.
| Observation | Diagnosis | Corrective Action |
| Low %C, Low %N | Solvent Entrapment: The crystal lattice often traps chlorinated solvents (DCM) or Toluene.[1] | Dry sample at 50°C under high vacuum (0.1 mbar) for 24h. Verify via ¹H NMR. |
| High %C | Incomplete Oxidation/Reduction: Presence of 4-Benzoylmorpholine (C=69.09%). | Check starting material purity. Ensure reaction temperature was maintained at 90°C. |
| High %H | Water Contamination: The morpholinone ring is hygroscopic.[1] | Store sample in a desiccator over P₂O₅. |
| Low %N | Inorganic Salts: Residual Et₃N·HCl or silica gel. | Re-filter the final product through a 0.2 µm PTFE filter before final crystallization. |
References
-
Mayol-Llinàs, J. (2017). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. Retrieved from [Link]
-
Numajiri, Y., Jiménez-Osés, G., Wang, B., Houk, K. N., & Stoltz, B. M. (2015). Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. Organic Letters, 17(5), 1082–1085. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12294087, 4-Benzylmorpholin-3-one. Retrieved from [Link]
-
Stoltz, B. M., et al. (2015). Construction of Tertiary Chiral Centers by Pd-catalyzed Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Uncharted: A Comprehensive Safety and Handling Guide for 4-Benzoylmorpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 4-Benzoylmorpholin-3-one represents one such frontier. As a senior application scientist, this guide is crafted to provide you with the essential, immediate safety, and logistical framework for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related compounds—morpholin-3-one and various benzoyl derivatives—to establish a robust safety protocol. Our commitment is to empower your research with the highest standards of safety, building a foundation of trust that extends beyond the product itself.
Deconstructing the Hazard: An Inferred Profile
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For this compound, we must infer its hazard profile by examining its constituent chemical moieties: the morpholin-3-one core and the benzoyl group.
-
The Morpholin-3-one Core: Morpholine and its derivatives are known to be irritants. Safety data for compounds like 4-(4-Aminophenyl)morpholin-3-one indicate that they can cause skin and serious eye irritation[1][2][3]. Therefore, it is prudent to assume that this compound may exhibit similar properties.
-
The Benzoyl Group: The presence of a benzoyl group introduces additional considerations. Benzoyl peroxide, a common benzoyl-containing compound, has been shown to degrade into benzene, a known human carcinogen, particularly when exposed to heat or UV light[4][5][6]. While the stability of this compound has not been explicitly studied, the potential for benzene formation under certain conditions cannot be disregarded. Benzoyl chloride is also known to cause severe skin burns and eye damage, is toxic if inhaled, and may cause an allergic skin reaction[7].
Based on this analysis, this compound should be handled as a substance that is potentially:
-
A skin and eye irritant.
-
Harmful if swallowed or inhaled.
-
Capable of forming carcinogenic byproducts under specific conditions.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Inferred Risk | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on data for related morpholine compounds[3]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on data for related morpholine compounds[1][2]. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on data for related morpholine compounds[1][2][3]. |
| Respiratory Irritation | Possible | Based on data for related morpholine compounds[2][3]. |
| Carcinogenicity | Potential for carcinogenic byproduct formation | Based on the degradation of benzoyl peroxide to benzene[4][5][6]. |
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure your safety. The following recommendations are based on the inferred hazard profile.
Essential PPE Ensemble
-
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to protect against splashes.
-
Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
-
-
Skin Protection:
-
Gloves: Double gloving with nitrile or neoprene gloves is required. Inspect gloves for any signs of degradation or tears before each use. Change gloves immediately if they become contaminated.
-
Laboratory Coat: A flame-retardant and chemical-resistant lab coat is mandatory. Ensure it is fully buttoned.
-
Coveralls: For procedures with a high risk of contamination, disposable coveralls should be worn over the lab coat.
-
-
Respiratory Protection:
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Respirator: In the event of a spill or ventilation failure, a full-face respirator with organic vapor cartridges and a P100 particulate filter is necessary. All users must be fit-tested for their specific respirator model.
-
PPE Donning and Doffing Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Wash hands thoroughly.
-
Put on inner gloves.
-
Put on lab coat or coveralls.
-
Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Put on eye and face protection.
-
If required, put on a respirator.
Doffing Sequence (to be performed in a designated area):
-
Remove outer gloves.
-
Remove lab coat or coveralls, turning it inside out as you remove it.
-
Remove eye and face protection.
-
Remove inner gloves.
-
Wash hands thoroughly.
Operational Blueprint: Safe Handling and Logistics
A meticulously planned operational workflow is paramount for minimizing risk.
Engineering Controls
-
Ventilation: All work with this compound must be performed in a chemical fume hood with a face velocity of at least 100 feet per minute.
-
Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. A spill kit containing appropriate absorbent materials should be located in the designated handling area.
Procedural Workflow
Diagram 1: PPE Selection and Safety Workflow
Caption: Workflow for PPE Selection and Safe Handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before any work begins, ensure all necessary PPE is available and in good condition. Prepare the designated work area in the chemical fume hood.
-
Weighing and Transfer:
-
If handling a solid, use a microbalance within the fume hood. Use anti-static tools if the powder is fine.
-
For transfers, use a disposable spatula or powder funnel to minimize dust generation.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible.
-
-
Storage: Store this compound in a cool, dry, and dark place, away from heat and direct sunlight to minimize the risk of degradation to benzene[4][5]. The container should be tightly sealed and clearly labeled.
The Final Step: Decontamination and Disposal
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Decontamination
-
Work Surfaces: At the end of each work session, decontaminate the work area in the fume hood with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Equipment: All non-disposable equipment should be thoroughly decontaminated before being removed from the fume hood.
Waste Disposal
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, wipes, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Protocol: All hazardous waste must be disposed of in accordance with institutional, local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides a comprehensive framework for the safe handling of this compound. By adhering to these protocols, you can mitigate the potential risks and foster a culture of safety within your laboratory.
References
- Benchchem. (n.d.). Personal protective equipment for handling Morpholine oleate.
- Neutronco. (2018, January 9). Morpholine Safety Data Sheet.
- TCI EUROPE N.V. (2024, December 17). 4-(4-Aminophenyl)morpholin-3-one - SAFETY DATA SHEET.
- Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE.
- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
- Chemos GmbH&Co.KG. (2019, April 5). Safety Data Sheet: Morpholine.
- ChemDmart. (n.d.). Safety Data Sheet: 4-(4-Aminophenyl)-3-morpholinone.
- 0040 Morpholine Steamline Treatment. (n.d.).
- CymitQuimica. (2026, January 30). SAFETY DATA SHEET: 4-(3-Aminophenyl)morpholin-3-one.
- ECHEMI. (n.d.). 4-(4-Aminophenyl)morpholin-3-one SDS, 438056-69-0 Safety Data Sheets.
- PubChem. (n.d.). 4-Benzylmorpholin-3-one.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Benzyl-2-hydroxymorpholin-3-one.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Benzylmorpholine-2-carboxylic acid hydrochloride.
- EurekAlert!. (2024, October 7). Benzoyl peroxide acne drugs lack stability and degrade into carcinogenic benzene including when kept at room temperature, new study.
- ChemScene. (n.d.). 110843-90-8 | 4-Benzylmorpholine-2,3-dione.
- Santa Cruz Biotechnology. (n.d.). 4-Benzoylmorpholine.
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Dermsquared. (2024, October 11). Benzene Exposure Results From Benzoyl Peroxide Drug Product Use.
- MilliporeSigma. (n.d.). 4-Benzylmorpholine-3-carboxylic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- National Center for Biotechnology Information. (n.d.). Benzoyl peroxide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen ....
- U.S. Food and Drug Administration. (2025, July 24). FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs.
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- PubChem. (n.d.). N-Benzoylmorpholine.
- ChemicalBook. (2025, July 24). 4-BENZYL-2-HYDROXY-MORPHOLIN-3-ONE.
Sources
- 1. valsynthese.ch [valsynthese.ch]
- 2. chemdmart.com [chemdmart.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Benzoyl peroxide acne drugs lack stability and degrade into carcinogenic benzene including when kept at room temperature, new study | EurekAlert! [eurekalert.org]
- 5. dermsquared.com [dermsquared.com]
- 6. FDA alerts drug manufacturers to the risk of benzene contamination in certain drugs | FDA [fda.gov]
- 7. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
